molecular formula C10H19Cl B097347 (-)-Menthyl chloride CAS No. 16052-42-9

(-)-Menthyl chloride

货号: B097347
CAS 编号: 16052-42-9
分子量: 174.71 g/mol
InChI 键: OMLOJNNKKPNVKN-KXUCPTDWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Menthyl chloride is a useful research compound. Its molecular formula is C10H19Cl and its molecular weight is 174.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(1S,2R,4R)-2-chloro-4-methyl-1-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLOJNNKKPNVKN-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16052-42-9, 29707-60-6
Record name (-)-Menthyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16052-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S,4S)-2-Chloro-4-methyl-1-(1-methylethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29707-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16052-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1S-(1α,2β,4β)]-2-chloro-1-isopropyl-4-methylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (-)-Menthyl Chloride from (-)-Menthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (-)-Menthyl chloride from (-)-menthol, a key intermediate in the production of various pharmaceuticals and fine chemicals. This document details and compares the most common synthetic methodologies, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in selecting and optimizing this crucial chemical transformation.

Executive Summary

The conversion of (-)-menthol to this compound is a fundamental organic reaction that can be achieved through several pathways, each with distinct advantages and disadvantages concerning yield, stereochemical control, and reaction conditions. The primary methods involve the use of Lucas reagent (concentrated hydrochloric acid and zinc chloride), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). The choice of reagent dictates the reaction mechanism, which in turn influences the stereochemical outcome of the product. This guide presents a comparative analysis of these methods, supported by experimental data and detailed protocols to facilitate reproducible and efficient synthesis.

Comparative Data of Synthetic Methods

The selection of a synthetic route for the preparation of this compound is a critical decision that impacts product yield, purity, and stereochemical integrity. The following tables summarize quantitative data from various established methods.

Table 1: Comparison of Reaction Conditions and Yields

MethodReagentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Lucas MethodConcentrated HClZnCl₂None355~85
Thionyl ChlorideSOCl₂NoneNone or PyridineReflux278-90
Phosphorus PentachloridePCl₅Anhydrous FeCl₃NoneAmbientNot specified~90

Table 2: Stereochemical Outcome and Purity

MethodPredominant MechanismStereochemical OutcomeReported PurityKey Side Products
Lucas MethodSₙ1-likeRetention (major) with rearrangementVariableNeomenthyl chloride, tertiary chloromenthanes
Thionyl ChlorideSₙi (without base)RetentionHighNone significant
Thionyl ChlorideSₙ2 (with pyridine)InversionHighNone significant
Phosphorus PentachlorideSₙ2-likeInversion (expected)HighPhosphoryl chloride, HCl

Table 3: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₉Cl
Molecular Weight174.71 g/mol
AppearanceColorless liquid
Boiling Point101-101.5 °C @ 21 mmHg[1]
Density0.936 g/mL at 25 °C[1]
Optical Rotation [α]D²⁰-44° to -52° (neat)
¹H NMR (CDCl₃)δ (ppm): 0.78 (d, 3H), 0.90 (d, 3H), 0.92 (d, 3H), 1.05-1.15 (m, 2H), 1.40-1.50 (m, 1H), 1.65-1.75 (m, 2H), 2.10-2.20 (m, 1H), 3.95-4.05 (m, 1H)
¹³C NMR (CDCl₃)δ (ppm): 16.2, 21.0, 22.2, 26.5, 31.6, 34.4, 43.8, 48.2, 67.8

Experimental Protocols

Synthesis using Lucas Reagent

This method proceeds via a carbocation-like intermediate and is known to be largely stereoretentive, though rearrangements are possible.[2]

Materials:

  • (-)-Menthol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • n-Hexane

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • To a solution of 37% zinc chloride in concentrated hydrochloric acid, add 0.17 mol of (-)-menthol.[3]

  • Stir the mixture vigorously at 35°C for 5 hours.[3]

  • Cool the reaction mixture to room temperature. The mixture will separate into two phases.

  • Separate the upper organic layer and extract the aqueous layer with 50 mL of n-hexane.[3]

  • Combine the organic layers and wash sequentially with 30 mL of water, 10 mL of cold concentrated sulfuric acid, and finally another 30 mL of water.[3]

  • Dry the organic phase over anhydrous magnesium sulfate.[3]

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield this compound as a colorless oil.[3]

Synthesis using Thionyl Chloride

The reaction of (-)-menthol with thionyl chloride is a common and efficient method for producing this compound. The stereochemical outcome of this reaction is dependent on the presence or absence of a base like pyridine.

Materials:

  • (-)-Menthol

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place (-)-menthol.

  • Slowly add an excess of thionyl chloride (approximately 1.2 to 1.5 equivalents) to the (-)-menthol at 0°C.

  • After the initial exothermic reaction subsides, warm the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Materials:

  • (-)-Menthol

  • Thionyl Chloride (SOCl₂)

  • Pyridine

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve (-)-menthol in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Cool the solution in an ice bath and slowly add a stoichiometric amount of pyridine.

  • With continuous stirring, add thionyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the mixture and filter to remove the pyridinium hydrochloride precipitate.

  • Wash the filtrate with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product by vacuum distillation.

Synthesis using Phosphorus Pentachloride

This method is also effective for the chlorination of alcohols, generally proceeding with inversion of configuration.

Materials:

  • (-)-Menthol

  • Phosphorus Pentachloride (PCl₅)

  • Anhydrous Ferric Chloride (FeCl₃, catalyst)

  • Anhydrous solvent (e.g., chloroform or carbon tetrachloride)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a powder addition funnel, place a solution of (-)-menthol in an anhydrous solvent.

  • Add a catalytic amount of anhydrous ferric chloride.

  • With vigorous stirring, slowly add phosphorus pentachloride in small portions. The reaction is exothermic and will produce HCl gas, which should be trapped.

  • After the addition is complete, stir the mixture at room temperature until the reaction ceases. Gentle warming may be required to complete the reaction.

  • Pour the reaction mixture onto crushed ice to decompose the excess PCl₅ and the resulting phosphoryl chloride (POCl₃).

  • Separate the organic layer and wash it with cold water, a dilute sodium carbonate solution, and finally with water again until neutral.

  • Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride).

  • Filter and remove the solvent by distillation.

  • Purify the crude this compound by vacuum distillation. A patent suggests a yield of 90% can be achieved using this method.[4]

Mechanistic Pathways and Logical Relationships

The stereochemical outcome of the synthesis of this compound is intrinsically linked to the reaction mechanism. The following diagrams illustrate the key mechanistic pathways.

G Experimental Workflow for this compound Synthesis cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification cluster_product Final Product start (-)-Menthol lucas Lucas Reagent (HCl, ZnCl₂) start->lucas socl2 Thionyl Chloride (SOCl₂) start->socl2 pcl5 Phosphorus Pentachloride (PCl₅) start->pcl5 workup Quenching, Extraction, Washing, Drying lucas->workup socl2->workup pcl5->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

SNi_Mechanism SNi Mechanism: (-)-Menthol with SOCl₂ (Retention) menthol (-)-Menthol intermediate Alkyl Chlorosulfite Intermediate menthol->intermediate + SOCl₂ socl2 SOCl₂ transition_state Intramolecular Attack (Concerted) intermediate->transition_state product This compound (Retention) transition_state->product byproducts SO₂ + HCl transition_state->byproducts

Caption: Sₙi reaction mechanism leading to retention of stereochemistry.

SN2_Mechanism SN2 Mechanism: (-)-Menthol with SOCl₂/Pyridine (Inversion) menthol (-)-Menthol intermediate Alkyl Chlorosulfite menthol->intermediate + SOCl₂ socl2 SOCl₂ pyridine Pyridine activated_intermediate Pyridinium Intermediate intermediate->activated_intermediate + Pyridine chloride_ion Cl⁻ (nucleophile) activated_intermediate->chloride_ion transition_state Backside Attack Transition State activated_intermediate->transition_state + Cl⁻ product (+)-Neomenthyl Chloride (Inversion) transition_state->product

Caption: Sₙ2 reaction mechanism leading to inversion of stereochemistry.

SN1_Mechanism SN1-like Mechanism: (-)-Menthol with Lucas Reagent menthol (-)-Menthol protonated_alcohol Protonated Alcohol menthol->protonated_alcohol + H⁺/ZnCl₂ hcl_zncl2 HCl/ZnCl₂ carbocation Secondary Carbocation Intermediate protonated_alcohol->carbocation - H₂O product This compound (Retention) carbocation->product + Cl⁻ rearrangement Rearranged Carbocation carbocation->rearrangement Hydride Shift rearranged_product Rearrangement Products (e.g., Neomenthyl chloride) rearrangement->rearranged_product + Cl⁻

Caption: Sₙ1-like mechanism showing potential for rearrangement.

References

physical and chemical properties of (-)-Menthyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyl chloride, a derivative of the naturally occurring monoterpenoid (-)-menthol, is a versatile chiral building block in organic synthesis. Its unique stereochemistry and reactivity make it a valuable intermediate in the preparation of a wide range of compounds, particularly in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic minty odor.[1] It is a chiral molecule with the (1R,2S,5R) configuration.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉Cl[1]
Molecular Weight 174.71 g/mol [1]
Appearance Colorless or slightly yellow clear liquid[1][2]
Density 0.936 - 0.94 g/mL at 25 °C[1][2][3]
Boiling Point 216.1 °C at 760 mmHg (estimated) 101-101.5 °C at 21 mmHg 101 °C at 25 mmHg[1][2][3]
Melting Point -20 to -16.5 °C[1]
Refractive Index (n²⁰/D) 1.4634 - 1.464[1][3]
Optical Rotation [α]²⁰/D (neat) -50° to -58°[2]
Solubility Soluble in organic solvents. Water solubility: 2.576 mg/L at 25 °C (estimated)[3]
Flash Point 78.89 °C (174 °F)[1][3]
Vapor Pressure 0.200 - 0.209 mmHg at 25 °C[1][3]
Chemical Properties

This compound's chemical reactivity is primarily dictated by the presence of the chlorine atom on the cyclohexane ring. It readily undergoes nucleophilic substitution and elimination reactions.

  • Nucleophilic Substitution: The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.[4] This allows for the introduction of a variety of functional groups. The reaction can proceed via an S(_N)1 or S(_N)2 mechanism depending on the reaction conditions and the nucleophile.[4]

  • E2 Elimination: In the presence of a strong, non-nucleophilic base, this compound undergoes an E2 elimination reaction to form an alkene.[4] The stereochemistry of the cyclohexane ring plays a crucial role in the outcome of this reaction. For the E2 mechanism to occur, the hydrogen atom and the leaving group (chlorine) must be in an anti-periplanar (trans-diaxial) arrangement.[5][6] In its more stable conformation, this compound has all three substituents (isopropyl, methyl, and chlorine) in equatorial positions. To achieve the necessary trans-diaxial geometry for elimination, the molecule must first ring-flip to a higher-energy conformation where these groups are axial.[6][7] This results in a slower reaction rate compared to its diastereomer, neomenthyl chloride, and leads to the formation of a specific alkene product, 2-menthene, as the major product.[6][7]

Experimental Protocols

Synthesis of this compound from (-)-Menthol

The most common method for the synthesis of this compound is the reaction of (-)-menthol with Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid).[8]

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Menthol (-)-Menthol ReactionVessel Reaction at Ambient Temperature Menthol->ReactionVessel LucasReagent Lucas Reagent (ZnCl₂ in conc. HCl) LucasReagent->ReactionVessel PhaseSeparation Phase Separation ReactionVessel->PhaseSeparation Extraction Extraction with Organic Solvent PhaseSeparation->Extraction Washing Washing of Organic Phase Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Filtration Filtration Drying->Filtration SolventRemoval Solvent Removal (Reduced Pressure) Filtration->SolventRemoval Product This compound SolventRemoval->Product G MenthylChloride This compound Product 2-Menthene MenthylChloride->Product E2 Elimination Base Strong Base (e.g., Sodium Ethoxide) Base->Product Byproducts Byproducts (e.g., Ethanol, NaCl) Product->Byproducts

References

(-)-Menthyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-Menthyl chloride, a versatile chiral reagent crucial in organic synthesis and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a chiral auxiliary.

Chemical Identity and Properties

This compound, a derivative of (-)-menthol, is a valuable chiral building block. Its stereogenic centers make it an effective chiral auxiliary in asymmetric synthesis.

IdentifierValueReference
IUPAC Name (1S,2R,4R)-2-chloro-4-methyl-1-propan-2-ylcyclohexane[1][2]
CAS Number 16052-42-9[2][3][4][5][6]
Molecular Formula C₁₀H₁₉Cl[2][3][4]
Molecular Weight 174.71 g/mol [2][3][4]
Synonyms (-)-3-Chloro-p-menthane, (1R)-(-)-Menthyl chloride[3][7]

Physicochemical Data:

PropertyValueReference
Appearance Colorless or slightly yellow clear liquid[3]
Density 0.936 g/mL at 25 °C[4][5]
Boiling Point 101-101.5 °C at 21 mmHg[4][5]
Melting Point -20 to -16.5 °C[4][5]
Optical Rotation [α]20/D −52.4°, neat[4][5]
Refractive Index n20/D 1.4634[4][5]

Synthesis of this compound

The most common synthesis of this compound involves the chlorination of (-)-menthol. Several methods have been reported, with variations in reagents and catalysts.

Synthesis via Chlorination with Concentrated Hydrochloric Acid

A prevalent method for synthesizing this compound is the reaction of (-)-menthol with concentrated hydrochloric acid, often using an organic carboxylic acid as a catalyst.[8]

Experimental Protocol:

  • Reaction Setup: In a four-necked flask equipped with a thermometer, reflux condenser, and a tail gas absorption device, add (-)-menthol, an organic carboxylic acid (e.g., acetic acid, propionic acid), and concentrated hydrochloric acid.[8]

  • Chlorination: Heat the mixture while stirring to initiate the chlorination reaction. The reaction temperature is typically maintained to ensure a steady reflux.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into aqueous and organic layers. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[8]

  • Purification: Combine the organic layers and wash with a basic solution until neutral, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under normal pressure. The crude product is then purified by vacuum distillation to yield this compound.[8]

Synthesis_of_Menthyl_Chloride Menthol (-)-Menthol Reaction Chlorination (Reflux) Menthol->Reaction HCl Conc. HCl HCl->Reaction Catalyst Organic Carboxylic Acid Catalyst Catalyst->Reaction Workup Work-up (Separation, Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification MenthylChloride This compound Purification->MenthylChloride

Caption: Synthesis of this compound from (-)-Menthol.

Applications in Asymmetric Synthesis

This compound serves as a crucial chiral auxiliary in various organic reactions, enabling the stereoselective synthesis of target molecules. The bulky menthyl group effectively shields one face of the reacting molecule, directing the approach of reagents to the opposite face.

Role in E2 Elimination Reactions

The stereochemistry of this compound significantly influences the outcome of E2 elimination reactions. For the E2 mechanism to proceed, a trans-diaxial arrangement of the leaving group (chloride) and the proton to be eliminated is required.[9]

In the most stable chair conformation of this compound, the bulky isopropyl and methyl groups occupy equatorial positions, forcing the chlorine atom into an axial position. This conformation, however, is not favorable for E2 elimination as there is no anti-periplanar hydrogen on an adjacent carbon. The ring must flip to a less stable conformation where the chlorine is axial to allow for the E2 reaction to occur, resulting in a slower reaction rate and the formation of a single alkene product (2-menthene).[7][9][10]

E2_Elimination_of_Menthyl_Chloride cluster_Menthyl_Chloride This compound Menthyl_stable More Stable Conformation (Cl equatorial) Menthyl_unstable Less Stable Conformation (Cl axial) Menthyl_stable->Menthyl_unstable Ring Flip E2_Reaction E2 Elimination (Anti-periplanar) Menthyl_unstable->E2_Reaction Base Strong Base (e.g., Sodium Ethoxide) Base->E2_Reaction Product 2-Menthene (Single Product) E2_Reaction->Product

Caption: E2 Elimination Pathway of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure and purity of this compound. The chemical shifts and coupling constants are characteristic of the menthyl framework.[1][5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for C-H and C-Cl bonds.[1]

Conclusion

This compound is an indispensable tool in modern organic synthesis, particularly in the realm of drug discovery and development where stereochemical control is paramount. Its well-defined stereochemistry, coupled with its accessibility from the chiral pool, makes it a valuable chiral auxiliary. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the synthesis of complex, enantiomerically pure molecules.

References

(-)-Menthyl Chloride: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for (-)-Menthyl chloride. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound. All quantitative data has been summarized in structured tables for ease of reference, and key experimental workflows are visualized to ensure clarity.

Chemical and Physical Properties

This compound, with the CAS number 16052-42-9, is a colorless to slightly yellow liquid.[1] It is a halogenated derivative of menthol and is primarily utilized in organic synthesis, including as a chiral auxiliary.[2] Its distinctive minty aroma also leads to its use in the fragrance and flavoring industries.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₁₉Cl[1][2]
Molecular Weight 174.71 g/mol [1][2][3]
Appearance Colorless or slightly yellow clear liquid[1]
Boiling Point 101-101.5 °C at 21 mmHg
216.10 °C at 760.00 mm Hg (estimated)
Melting Point -20 to -16.5 °C[4]
Density 0.936 g/mL at 25 °C[4]
Refractive Index 1.4634 at 20 °C
Flash Point 78 °C (172.4 °F) - closed cup
Solubility Soluble in water at 2.576 mg/L at 25 °C (estimated)
Vapor Pressure 0.200000 mmHg at 25.00 °C (estimated)[5]

Safety and Hazard Information

GHS Classification

The Globally Harmonized System (GHS) classification for this compound indicates that it is a combustible liquid.

ClassificationCodeDescription
Flammable liquidsH227Combustible liquid

Note: GHS classifications can vary between suppliers and regions. Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Hazard and Precautionary Statements

The following hazard (H) and precautionary (P) statements are associated with this compound:

Hazard Statements:

  • H227: Combustible liquid

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403 + P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Incompatible Materials and Decomposition Products

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Amines[6]

  • Strong caustics

  • Chemically-active metals such as aluminum and magnesium powders, sodium, and potassium[6]

Hazardous Decomposition Products:

Under fire conditions, thermal decomposition can lead to the release of irritating gases and vapors, including:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen chloride gas

  • Phosgene

Toxicological Data

Detailed quantitative toxicological data for this compound is limited in publicly available literature. Much of the available data is for the related but distinct compound, methylene chloride (dichloromethane). It is crucial to avoid extrapolating toxicity data from methylene chloride to this compound. The information below is based on the limited data available for menthyl chloride and related compounds, and should be interpreted with caution.

Toxicity EndpointResultSpeciesMethodSource
Acute Oral Toxicity Harmful if swallowed (H302)Not specifiedGHS Classification[7]
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity May be harmful if inhaled (H333)Not specifiedGHS Classification[7]
Skin Corrosion/Irritation Causes skin irritation (H315)Not specifiedGHS Classification
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity Suspected of causing cancer (H351)Not specifiedGHS Classification
Reproductive Toxicity Suspected of damaging fertility or the unborn child (H361)Not specifiedGHS Classification[7]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)Not specifiedGHS Classification[7]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure (H373)Not specifiedGHS Classification[7]

Experimental Protocols

Skin Corrosion/Irritation Testing (Adapted from OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin corrosion or irritation.

Methodology:

  • Test Animal: Albino rabbit.

  • Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. An untreated area of skin serves as a control.

  • Exposure: The test site is covered with a gauze patch and non-irritating tape for a 4-hour exposure period.

  • Observation: After 4 hours, the residual test substance is removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Further observations are made for 14 days to assess the reversibility of any effects.

  • Scoring: The degree of skin reaction is scored at specified intervals.

Handling of Air-Sensitive Reagents (General Protocol)

This compound is not classified as pyrophoric, but as a chlorinated organic compound, it is prudent to handle it with care to avoid exposure and reaction with incompatible materials. The following is a general protocol for handling air-sensitive reagents that can be adapted for this compound, particularly when working under an inert atmosphere for synthetic purposes.

dot

Handling_Air_Sensitive_Reagents cluster_prep Preparation cluster_transfer Transfer cluster_reaction Reaction cluster_cleanup Work-up & Cleanup prep1 Don Personal Protective Equipment (PPE) prep2 Work in a Fume Hood prep1->prep2 prep3 Assemble Dry Glassware prep2->prep3 transfer1 Establish Inert Atmosphere (e.g., Nitrogen or Argon) prep3->transfer1 transfer2 Use Syringe or Cannula for Liquid Transfer transfer1->transfer2 transfer3 Transfer Reagent Slowly transfer2->transfer3 reaction1 Maintain Inert Atmosphere transfer3->reaction1 reaction2 Control Reaction Temperature reaction1->reaction2 cleanup1 Quench Reaction Carefully reaction2->cleanup1 cleanup2 Dispose of Waste Properly cleanup1->cleanup2 PPE_Selection cluster_protection ppe Personal Protective Equipment (PPE) for this compound eye Eye Protection: Chemical safety goggles or face shield ppe->eye skin Skin Protection: - Chemical-resistant gloves (e.g., Nitrile) - Lab coat ppe->skin respiratory Respiratory Protection: Use in a well-ventilated area or fume hood. Respirator if ventilation is inadequate. ppe->respiratory Spill_Response cluster_steps spill Accidental Release of This compound step1 1. Evacuate non-essential personnel and ensure adequate ventilation. spill->step1 step2 2. Wear appropriate PPE. step1->step2 step3 3. Eliminate all ignition sources. step2->step3 step4 4. Contain the spill with inert absorbent material (e.g., sand, earth). step3->step4 step5 5. Collect absorbed material into a suitable container for disposal. step4->step5 step6 6. Clean the spill area with soap and water. step5->step6

References

An In-depth Technical Guide to the Solubility of (-)-Menthyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-Menthyl chloride, a key intermediate in the synthesis of various pharmaceuticals and fragrances. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the qualitative solubility profile of this compound based on fundamental chemical principles and provides a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₉Cl, is the chlorinated derivative of (-)-menthol. It is a colorless liquid with a characteristic minty odor and is classified as a secondary alkyl halide.[1] Its chiral nature makes it a valuable building block in asymmetric synthesis.[1] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The intermolecular forces at play in this compound and common organic solvents are primarily van der Waals dispersion forces and dipole-dipole interactions.

This compound possesses a cyclohexane backbone, which is nonpolar, and a carbon-chlorine bond that introduces a dipole moment, making the molecule moderately polar. Therefore, it is expected to be soluble in a range of nonpolar to moderately polar organic solvents.

Qualitative Solubility Profile

Based on the "like dissolves like" principle, a qualitative assessment of the solubility of this compound in common organic solvents can be made. Alkyl halides are generally soluble in most organic solvents.[2][3] The new intermolecular attractions between this compound and the solvent molecules have much the same strength as the ones being broken in the separate components.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassificationCommon SolventsPredicted Solubility of this compoundRationale
Nonpolar Solvents Hexane, Toluene, Diethyl EtherHighThe nonpolar cyclohexane ring of this compound interacts favorably with the nonpolar solvent molecules through van der Waals forces.
Polar Aprotic Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)HighThe moderate polarity of these solvents, arising from their dipole moments, allows for effective solvation of the polar C-Cl bond in this compound through dipole-dipole interactions, while also being compatible with the nonpolar alkyl framework.
Polar Protic Solvents Methanol, EthanolModerate to HighThese solvents can interact with the polar C-Cl bond. While they are capable of hydrogen bonding with themselves, their alkyl portions can interact with the nonpolar part of this compound.
Highly Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)ModerateWhile these solvents are highly polar, the large nonpolar portion of this compound may limit its miscibility.

Experimental Protocol for a Key Experiment: Determination of Quantitative Solubility

The following is a detailed, generalized experimental protocol for determining the quantitative solubility of a liquid compound like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility determination.

Objective

To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent (e.g., hexane, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or shaker

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation using a shaker or periodic vortexing. This ensures that the solution reaches equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved this compound to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

    • Accurately weigh the filtered saturated solution.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same GC or HPLC method.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation

The solubility should be reported as grams of solute per 100 mL of solvent ( g/100 mL) or as molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sample1 Allow undissolved solute to settle prep2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 quant3 Dilute filtered sample sample3->quant3 quant1 Prepare standard solutions quant2 Generate calibration curve (GC/HPLC) quant1->quant2 quant5 Calculate original concentration quant2->quant5 quant4 Analyze diluted sample quant3->quant4 quant4->quant5 result Report solubility (g/100mL or M) quant5->result

References

The Enduring Legacy of (-)-Menthol: A Technical Guide to its Historical Development as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Natural Coolant to Stereochemical Master

(-)-Menthol, a readily available and inexpensive monoterpene alcohol derived from peppermint oil, has played a foundational role in the field of asymmetric synthesis. Its journey from a common flavoring and cooling agent to a sophisticated tool for controlling the three-dimensional arrangement of atoms in molecules is a testament to the ingenuity of synthetic chemists. This technical guide provides an in-depth exploration of the historical development of menthol and its derivatives as chiral auxiliaries. We will delve into the seminal experiments that established its utility, provide detailed experimental protocols for key transformations, and present quantitative data to illustrate its effectiveness in directing stereochemical outcomes. This guide is intended to be a comprehensive resource for researchers in organic synthesis and drug development, offering both historical context and practical knowledge.

The core principle behind a chiral auxiliary is its temporary incorporation into a prochiral substrate to create a diastereomeric intermediate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the preferential formation of one stereoisomer over another. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. (-)-Menthol, with its rigid cyclohexane backbone and well-defined stereochemistry, proved to be an early and effective exemplar of this strategy.

The Pioneering Era: Andersen's Chiral Sulfoxides

The application of (-)-menthol in asymmetric synthesis began in earnest in the mid-20th century. A landmark moment arrived in the 1960s with the work of Kenneth K. Andersen, who demonstrated its use in the synthesis of enantiomerically enriched sulfoxides.[1] This work was pivotal as it provided one of the first practical methods for accessing chiral sulfoxides, which are important motifs in their own right and as chiral auxiliaries themselves.

The "Andersen Synthesis" involves the reaction of a Grignard reagent with a diastereomerically pure menthyl sulfinate ester. The key to the synthesis is the separation of the diastereomeric menthyl sulfinates, which are prepared from a sulfinyl chloride and (-)-menthol. One of the diastereomers is typically crystalline, while the other is an oil, allowing for separation by recrystallization. A significant improvement to this method involves the in-situ epimerization of the undesired diastereomer in the mother liquor with a catalytic amount of acid, which allows for its conversion to the more stable, crystalline diastereomer, thereby increasing the overall yield.[1][2] The subsequent nucleophilic substitution by the Grignard reagent proceeds with clean inversion of configuration at the sulfur atom, affording the chiral sulfoxide.

Quantitative Data: Diastereoselectivity in the Andersen Synthesis

The success of the Andersen synthesis hinges on the efficient separation of the diastereomeric menthyl p-toluenesulfinates. The diastereomeric ratio (d.r.) after the crucial crystallization and epimerization step is typically very high.

Reaction StepDiastereomeric Ratio (d.r.)YieldReference
Crystallization & Epimerization of (-)-Menthyl p-toluenesulfinate>98:272-80%[2]
Experimental Protocol: The Andersen-Solladié Synthesis of (-)-Menthyl (S)-p-toluenesulfinate

This protocol is adapted from the improved procedure developed by Solladié, which incorporates an in-situ epimerization step.[1][2]

Materials:

  • p-Toluenesulfinic acid sodium salt

  • Thionyl chloride (SOCl₂)

  • (-)-Menthol

  • Triethylamine

  • Toluene

  • Acetone

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Brine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of p-Toluenesulfinyl Chloride: In a round-bottom flask equipped with a magnetic stirrer, add p-toluenesulfinic acid sodium salt to an excess of thionyl chloride at 0 °C. Stir the mixture until a solution is formed.

  • Removal of Excess Thionyl Chloride: Add toluene to the reaction mixture and remove the excess SOCl₂ and toluene under reduced pressure.

  • Esterification: Cool the resulting crude p-toluenesulfinyl chloride in toluene to 0 °C. Slowly add a solution of (-)-menthol in triethylamine. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing a mixture of brine, 1 M HCl, and Et₂O. Separate the organic phase and wash it sequentially with 1 M HCl and saturated NaHCO₃ solution. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture of menthyl p-toluenesulfinates.

  • Crystallization and Epimerization: Dissolve the crude product in acetone and add a few drops of concentrated HCl. Cool the solution to -18 °C to induce crystallization of the (S)-diastereomer.

  • Isolation: Filter the crystals and wash with cold acetone. The mother liquor, containing the (R)-diastereomer and some remaining (S)-diastereomer, can be concentrated, redissolved in acetone with a few drops of HCl, and subjected to further crystallization cycles to maximize the yield of the desired (S)-diastereomer. Recrystallize the combined crystalline fractions from acetone to obtain pure (-)-menthyl (S)-p-toluenesulfinate.

Andersen_Synthesis_Workflow cluster_prep Preparation of Sulfinyl Chloride cluster_esterification Esterification cluster_purification Purification & Epimerization cluster_substitution Nucleophilic Substitution pTSA_Na p-Toluenesulfinic acid sodium salt pTSCl p-Toluenesulfinyl Chloride pTSA_Na->pTSCl SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Diastereomers Diastereomeric Mixture of Menthyl Sulfinates pTSCl->Diastereomers (-)-Menthol, Et₃N Menthol (-)-Menthol Crystallization Crystallization (Acetone, -18°C) Diastereomers->Crystallization Epimerization Epimerization (cat. HCl) Crystallization->Epimerization Mother Liquor Pure_S Pure (-)-Menthyl (S)-p-toluenesulfinate Crystallization->Pure_S Filter Epimerization->Crystallization Recycle Chiral_Sulfoxide Chiral Sulfoxide Pure_S->Chiral_Sulfoxide R-MgBr Grignard Grignard Reagent (R-MgBr) Diels_Alder_Pathway cluster_reactants Reactants Dienophile (-)-8-Phenylmenthyl Acrylate Steric Shielding & π-Stacking Transition_State [4+2] Cycloaddition Transition State Dienophile->Transition_State Diene Diene (e.g., Cyclopentadiene) Diene->Transition_State Lewis_Acid Lewis Acid (e.g., Et₂AlCl) Lewis_Acid->Transition_State Catalysis Product Diastereomerically Enriched Diels-Alder Adduct Transition_State->Product High de Cleavage_Workflow cluster_hydrolytic Hydrolytic Cleavage cluster_reductive Reductive Cleavage Start Diastereomerically Pure Menthyl Ester Adduct Hydrolysis LiOH, THF/H₂O Start->Hydrolysis Reduction LiAlH₄, THF Start->Reduction Acid Chiral Carboxylic Acid Hydrolysis->Acid Auxiliary Recovered (-)-Menthol Hydrolysis->Auxiliary Alcohol Chiral Primary Alcohol Reduction->Alcohol Reduction->Auxiliary

References

Commercial Availability and Synthetic Guide to Enantiomerically Pure (-)-Menthyl Chloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure (-)-menthyl chloride is a pivotal chiral auxiliary and intermediate in asymmetric synthesis, finding significant application in the pharmaceutical industry for the development of stereochemically defined active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, methods for purification, and analytical techniques for determining enantiomeric purity. Furthermore, it elucidates its critical role as a chiral auxiliary in key organic reactions through mechanistic diagrams and experimental workflows, offering a valuable resource for researchers and professionals in drug development and organic synthesis.

Commercial Availability

Enantiomerically pure this compound is readily available from a variety of chemical suppliers. The typical purity offered is greater than 98%, as determined by gas chromatography (GC). It is crucial for researchers to consult the certificate of analysis (CoA) from the supplier to confirm the specific enantiomeric excess (e.e.) and purity for their application.

Table 1: Commercial Suppliers and Product Specifications for this compound

SupplierProduct NameCAS NumberPurityOptical Rotation ([α]D)Available Quantities
Sigma-Aldrich This compound16052-42-9≥98% (GC)-50° to -58° (neat)[1]1g, 10g
TCI America This compound16052-42-9>98.0% (GC)-50.0° to -58.0° (neat)1g, 25g
Matrix Scientific (1R,2S,5R)-(-)-Menthyl chloride16052-42-9≥98%Not Specified1g, 5g, 10g
Chem-Impex (-)-Menthylchloride16052-42-9≥98% (GC)-50° to -58° (neat)[1]25mL, 100mL
Lab Pro Inc. This compound16052-42-9Min. 98.0% (GC)[2]Not Specified1g
Starshine Chemical This compound16052-42-9min. 98.0 % (GC)[3]Not SpecifiedBulk quantities

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₉Cl[1][2]
Molecular Weight 174.71 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1][3]
Boiling Point 101 °C at 25 mmHg[1]
Density 0.94 g/mL[1][2]
Refractive Index (n20/D) 1.46[1][2]
Flash Point 78 °C[3]
Solubility Soluble in organic solvents.
CAS Number 16052-42-9[1][2]

Synthesis of Enantiomerically Pure this compound

The synthesis of this compound is most commonly achieved by the chlorination of (-)-menthol. Two prevalent methods are detailed below. It is important to note that these reactions can be accompanied by the formation of isomeric byproducts, such as neomenthyl chloride and other rearrangement products.[4]

Synthesis using Thionyl Chloride

This method involves the reaction of (-)-menthol with thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl generated.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, dissolve (-)-menthol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution. If pyridine is used, it is typically added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Synthesis using Lucas Reagent (ZnCl₂ in concentrated HCl)

The Lucas reagent provides a classic method for the conversion of secondary alcohols to their corresponding chlorides.[5] An improved, recyclable version of the Lucas reagent has also been developed for industrial applications.[5]

Experimental Protocol:

  • Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid. An improved method involves bubbling anhydrous HCl gas into a 70% aqueous solution of ZnCl₂.[6]

  • To a flask containing the Lucas reagent, add (-)-menthol.

  • Stir the heterogeneous mixture vigorously at ambient temperature for 1 to 5 hours.[6] The reaction progress can be monitored by GC analysis.

  • Upon completion, add an organic solvent such as petroleum ether to the reaction mixture and extract the product.

  • Wash the organic phase with water to remove any remaining acid and zinc salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Purification of this compound

Purification of the crude product is often necessary to remove isomeric impurities.

  • Low-Temperature Crystallization: This method can be effective in achieving high purity (≥97 mol%).[4]

  • Selective Solvolysis: Tertiary chloride side products can be selectively removed by solvolysis to achieve purities of up to 98 mol%.[4]

  • Vacuum Distillation: This is a standard method for purifying the final product.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its application in asymmetric synthesis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers.

Experimental Protocol:

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXse), is required.

  • Carrier Gas: Hydrogen or helium is typically used. For optimal separation, a higher linear velocity (e.g., 80 cm/sec) is often recommended.[7]

  • Oven Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) is crucial for achieving good resolution between enantiomers.[7] An initial oven temperature of 40-60°C is a good starting point.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methylene chloride) to an appropriate concentration (e.g., 1%).[7]

  • Analysis: Inject the sample and integrate the peak areas of the enantiomers to determine the enantiomeric excess (e.e.).

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While not directly used for determining enantiomeric excess, ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for confirming the chemical structure and assessing the overall purity of the synthesized this compound.[8]

Applications in Drug Development: this compound as a Chiral Auxiliary

This compound serves as a precursor to other valuable chiral auxiliaries derived from menthol.[9] The menthyl group, with its well-defined stereochemistry, can be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction.

Use in Asymmetric Synthesis

The general workflow for utilizing a chiral auxiliary derived from (-)-menthol is depicted below.

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (from this compound) Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Diastereomer_Mixture Diastereomer Mixture (enriched in one diastereomer) Stereoselective_Reaction->Diastereomer_Mixture Purification Purification (e.g., Chromatography) Diastereomer_Mixture->Purification Pure_Diastereomer Single Pure Diastereomer Purification->Pure_Diastereomer Cleavage Auxiliary Cleavage Pure_Diastereomer->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Formation and Use of Menthyl Grignard Reagent

This compound is a key starting material for the preparation of the menthyl Grignard reagent, which is a mixture of menthylmagnesium chloride and its epimer, neomenthylmagnesium chloride.[10][11] This reagent is utilized in the synthesis of other chiral compounds.

G cluster_1 Menthyl Grignard Reagent in Asymmetric Synthesis Menthyl_Chloride This compound Menthyl_Grignard Menthylmagnesium Chloride (Mixture of Diastereomers) Menthyl_Chloride->Menthyl_Grignard Formation Mg_THF Mg, THF Mg_THF->Menthyl_Grignard Asymmetric_Addition Asymmetric Addition/ Substitution Menthyl_Grignard->Asymmetric_Addition Electrophile Electrophile (e.g., Ketone, Acyl Chloride) Electrophile->Asymmetric_Addition Chiral_Product Chiral Product Asymmetric_Addition->Chiral_Product

Caption: Formation of menthyl Grignard reagent and its use in asymmetric synthesis.

Conclusion

Enantiomerically pure this compound is a commercially accessible and synthetically valuable compound for the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use. Its role as a precursor to potent chiral auxiliaries underscores its importance in the ongoing quest for efficient and selective methods for the preparation of enantiomerically pure molecules, which are critical for the development of modern therapeutics. This guide provides a foundational resource for researchers to leverage the properties of this compound in their synthetic endeavors.

References

An In-depth Guide to the Stereochemistry of Nucleophilic Substitution on (-)-Menthyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyl chloride, a chiral cyclohexane derivative, serves as a classic model for investigating the stereochemical outcomes of nucleophilic substitution and elimination reactions. Its rigid conformational preferences, dictated by the bulky isopropyl and methyl groups, provide a unique platform to dissect the intricate interplay between substrate stereochemistry and reaction mechanism. This technical guide delves into the core principles governing the stereochemistry of nucleophilic substitution reactions on this compound, offering a comprehensive overview of the competing SN1, SN2, E1, and E2 pathways. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in organic synthesis and drug development.

Core Concepts: Conformational Analysis of this compound

The stereochemical fate of reactions involving this compound is intrinsically linked to its conformational equilibrium. The chair conformation is the most stable arrangement for the cyclohexane ring. In this compound, the most stable conformation is the one where the large isopropyl, methyl, and chloro substituents all occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).

However, for certain reactions, particularly E2 elimination, the molecule must adopt a higher-energy conformation through a ring-flip. In this less stable conformation, the substituents are forced into axial positions. This conformational inflexibility is the cornerstone of the stereoselectivity observed in its reactions.

Nucleophilic Substitution and Elimination Reactions: A Mechanistic Overview

This compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, with the predominant pathway being highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.[1]

E2 Elimination: A Case of Strict Stereochemical Control

The reaction of this compound with a strong, bulky base such as sodium ethoxide in ethanol proceeds almost exclusively through an E2 mechanism. This reaction is highly stereospecific, yielding 2-menthene as the sole alkene product.[2]

The rationale for this high selectivity lies in the geometric requirement of the E2 reaction, which necessitates an anti-periplanar arrangement of the departing proton and the leaving group (the chlorine atom). In the most stable chair conformation of this compound, none of the adjacent protons are anti-periplanar to the equatorial chlorine atom. Consequently, the molecule must undergo a ring-flip to a much less stable conformation where all three substituents are in axial positions. In this high-energy conformation, only the axial proton at the C2 position is anti-periplanar to the axial chlorine atom, leading to the exclusive formation of 2-menthene.

In stark contrast, its diastereomer, neomenthyl chloride, reacts approximately 200 times faster under the same conditions to produce primarily 3-menthene , the more thermodynamically stable Zaitsev product.[3][4][5] This is because in the most stable conformation of neomenthyl chloride, the chlorine atom is in an axial position, and there are anti-periplanar protons at both C2 and C4, allowing for the formation of both 2-menthene and 3-menthene, with the latter being favored.

E1 and SN1 Reactions: The Role of the Carbocation Intermediate

Under conditions that favor unimolecular reactions, such as in a polar protic solvent with a weak base (e.g., 80% aqueous ethanol), this compound undergoes a mixture of E1 and SN1 reactions.[6][7] The rate-determining step in both pathways is the formation of a secondary carbocation intermediate.

The formation of this planar carbocation intermediate removes the strict stereochemical constraints of the E2 mechanism. In the subsequent fast step, a weak base (e.g., water or ethanol) can abstract a proton from either adjacent carbon (C2 or C4) to yield a mixture of alkenes. Following Zaitsev's rule , the major elimination product is the more substituted and thermodynamically more stable alkene, 3-menthene , with 2-menthene being the minor product.[6]

Simultaneously, the carbocation can be attacked by the solvent molecules (solvolysis) in an SN1 reaction. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of substitution products with both retention and inversion of configuration at the carbon center.[8][9] This results in a partially racemized product.

Quantitative Data

The following table summarizes the key quantitative data regarding the reactivity of this compound and its diastereomer, neomenthyl chloride.

Reaction ConditionSubstratePredominant MechanismProduct(s)Product RatioRelative Rate
Sodium Ethoxide in EthanolThis compoundE22-Menthene>99%1
Sodium Ethoxide in EthanolNeomenthyl ChlorideE23-Menthene, 2-MentheneMajor: 3-Menthene~200
80% Aqueous EthanolThis compoundE1/SN13-Menthene, 2-Menthene, Substitution ProductsMajor: 3-Menthene-

Experimental Protocols

Protocol 1: E2 Elimination of this compound with Sodium Ethoxide

Objective: To synthesize 2-menthene from this compound via an E2 elimination reaction.

Materials:

  • This compound

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature with stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-3 hours) to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water and saturated sodium chloride solution.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification and Analysis: Purify the resulting crude 2-menthene by distillation. Analyze the product by gas chromatography (GC) and NMR spectroscopy to confirm its identity and purity.

Protocol 2: SN1/E1 Reaction of this compound with Silver Nitrate in Ethanol

Objective: To investigate the products of the SN1/E1 reaction of this compound.

Materials:

  • This compound

  • Silver nitrate

  • Ethanol (95%)

  • Test tubes

  • Water bath

Procedure:

  • Reaction Setup: In a clean test tube, dissolve a small amount of this compound in 95% ethanol. In a separate test tube, prepare a solution of silver nitrate in 95% ethanol.

  • Reaction: Add the silver nitrate solution to the this compound solution at room temperature.[2][10] Observe the formation of a precipitate (silver chloride), which indicates the formation of the carbocation intermediate.[11]

  • Heating: If the reaction is slow at room temperature, gently warm the mixture in a water bath to accelerate the reaction.

  • Product Analysis: After the reaction is complete (as indicated by the cessation of precipitate formation), the product mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the various elimination (2-menthene and 3-menthene) and substitution (menthyl ethyl ether isomers) products and to determine their relative ratios.[12]

  • Stereochemical Analysis: To determine the stereochemistry of the substitution products, the ether products can be isolated by preparative GC or column chromatography. The optical rotation of the isolated menthyl ethyl ether fraction can then be measured using a polarimeter and compared to literature values for the pure enantiomers, if available, to determine the extent of racemization.[13][14][15][16][17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SN1_E1_Pathway MenthylChloride This compound Carbocation Menthyl Carbocation (Planar Intermediate) MenthylChloride->Carbocation Slow (Rate-Determining) E1_Products Elimination Products Carbocation->E1_Products Fast (Proton Abstraction) SN1_Products Substitution Products Carbocation->SN1_Products Fast (Nucleophilic Attack) Menthene2 2-Menthene E1_Products->Menthene2 Menthene3 3-Menthene (Major) E1_Products->Menthene3 RetentionProduct Retention Product SN1_Products->RetentionProduct InversionProduct Inversion Product SN1_Products->InversionProduct

Caption: SN1 and E1 reaction pathways of this compound.

E2_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture + Sodium Ethoxide in Ethanol Reflux Reflux Reaction Mixture->Reflux Heat Extraction\nwith Ether Extraction with Ether Reflux->Extraction\nwith Ether Washing Washing Extraction\nwith Ether->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation 2-Menthene (Product) 2-Menthene (Product) Distillation->2-Menthene (Product)

Caption: Experimental workflow for the E2 elimination of this compound.

Conclusion

The stereochemistry of nucleophilic substitution and elimination reactions of this compound provides a powerful illustration of fundamental principles in organic chemistry. The rigid conformational nature of the cyclohexane ring dictates the stereochemical outcome, leading to highly selective reactions under specific conditions. While E2 reactions are governed by strict stereochemical requirements, SN1 and E1 reactions proceed through a common carbocation intermediate, resulting in a mixture of products. A thorough understanding of these competing pathways is crucial for the rational design of stereoselective syntheses in academic and industrial research, particularly in the development of chiral pharmaceuticals where precise control of stereochemistry is paramount.

References

Methodological & Application

Application Notes and Protocols for (-)-Menthyl Chloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyl chloride, derived from the naturally abundant and inexpensive chiral pool starting material (-)-menthol, serves as a valuable chiral auxiliary in asymmetric synthesis. By temporarily attaching the menthyl group to a prochiral substrate, it can effectively control the stereochemical outcome of a variety of chemical transformations. The bulky and conformationally rigid cyclohexane ring of the menthyl group provides a distinct steric environment, directing the approach of reagents to one face of the molecule. This leads to the preferential formation of one diastereomer, which can then be converted to the desired enantiomerically pure product upon cleavage of the auxiliary.

These application notes provide an overview of the use of this compound in generating chiral substrates and their application in key asymmetric reactions, including diastereoselective alkylations, conjugate additions, and ene reactions. Detailed protocols, data on stereoselectivity, and mechanistic insights are presented to guide researchers in utilizing this classical yet effective chiral auxiliary.

Preparation of Chiral Substrates from this compound

The primary use of this compound in this context is as a precursor to other chiral menthyl derivatives, which are then used to introduce the chiral auxiliary. A common pathway involves the formation of a Grignard reagent.

Protocol 1: Preparation of (-)-Menthyl Grignard Reagent

This protocol outlines the formation of menthyl magnesium chloride, a versatile reagent for the synthesis of various chiral substrates.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Place a small crystal of iodine in the flask.

  • Add a small portion of anhydrous diethyl ether to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small amount of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey solution of (-)-menthyl magnesium chloride is ready for use in subsequent reactions.[1]

Asymmetric Alkylation of (-)-Menthyl Esters

The diastereoselective alkylation of enolates derived from chiral esters is a fundamental method for the asymmetric synthesis of α-substituted carboxylic acids. The menthyl group effectively shields one face of the enolate, directing the approach of the electrophile.

Mechanism of Stereochemical Induction

The stereochemical outcome of the alkylation is dictated by the conformation of the lithium enolate. The bulky isopropyl group of the menthyl auxiliary blocks the si-face of the enolate. Consequently, the electrophile preferentially approaches from the less hindered re-face, leading to the formation of the (R)-configured product. The rigidity of the chelated transition state is crucial for high diastereoselectivity.

G cluster_0 Enolate Formation and Alkylation cluster_1 Cleavage of Auxiliary start (-)-Menthyl ester of a prochiral carboxylic acid enolate Formation of (Z)-enolate with LDA at -78°C start->enolate chelated_enolate Chelated lithium enolate intermediate enolate->chelated_enolate transition_state Transition State (Electrophile approaches from the less hindered face) chelated_enolate->transition_state electrophile Electrophile (R-X) electrophile->transition_state product Alkylated (-)-menthyl ester (New stereocenter formed) transition_state->product hydrolysis Saponification (e.g., LiOH, THF/H2O) product->hydrolysis final_product Enantiomerically enriched α-substituted carboxylic acid hydrolysis->final_product recovered_auxiliary (-)-Menthol (recovered) hydrolysis->recovered_auxiliary

Figure 1: Workflow for Asymmetric Alkylation
Protocol 2: Diastereoselective Alkylation of a (-)-Menthyl Ester

Materials:

  • (-)-Menthyl ester of a prochiral carboxylic acid (e.g., phenylacetic acid)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the (-)-menthyl ester (1.0 equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equivalents) dropwise, and stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR or gas chromatography (GC) analysis of the crude product.

  • Purify the product by silica gel column chromatography.

Data Presentation
EntryElectrophile (R-X)Diastereomeric Excess (de)Yield (%)
1CH₃I60-85%70-90%
2PhCH₂Br75-92%65-85%

Note: The diastereoselectivity can be influenced by the nature of the enolate (lithium, sodium, etc.) and the presence of additives.

Asymmetric Conjugate Addition

The conjugate addition of organocuprates to α,β-unsaturated esters derived from (-)-menthol provides a powerful method for the asymmetric synthesis of β-substituted carbonyl compounds.

Protocol 3: Diastereoselective Conjugate Addition of an Organocuprate

Materials:

  • (-)-Menthyl acrylate or crotonate

  • Organocopper reagent (e.g., lithium dimethylcuprate)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under nitrogen, prepare the lithium dimethylcuprate solution by adding methyllithium (2.0 equivalents) to a suspension of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at 0 °C.

  • In a separate flask, dissolve the (-)-menthyl α,β-unsaturated ester (1.0 equivalent) in anhydrous diethyl ether and cool to -78 °C.

  • Slowly add the freshly prepared organocuprate solution to the ester solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric excess by GC or HPLC analysis.

  • Purify the product by column chromatography.

Data Presentation
Entryα,β-Unsaturated EsterOrganocuprateDiastereomeric Excess (de)Yield (%)
1(-)-Menthyl crotonateLiCuMe₂>90%~85%
2(-)-Menthyl cinnamateLiCu(n-Bu)₂>85%~80%

Asymmetric Ene Reaction with (-)-Menthyl Glyoxylate

The asymmetric ene reaction is a powerful C-C bond-forming reaction. Using (-)-menthyl glyoxylate as the enophile allows for the stereoselective synthesis of chiral α-hydroxy esters.

G cluster_0 Asymmetric Ene Reaction cluster_1 Product Isolation start (-)-Menthyl glyoxylate complex Coordination of Lewis acid to glyoxylate start->complex lewis_acid Lewis Acid (e.g., SnCl4) lewis_acid->complex alkene Alkene (ene component) transition_state Cyclic Transition State alkene->transition_state complex->transition_state product Ene adduct (α-hydroxy ester) transition_state->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Enantiomerically enriched α-hydroxy ester purification->final_product

Figure 2: Workflow for Asymmetric Ene Reaction
Protocol 4: Asymmetric Ene Reaction

Materials:

  • (-)-Menthyl glyoxylate

  • Alkene (e.g., 2,4-dimethyl-2-pentene)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of (-)-menthyl glyoxylate (1.0 equivalent) in anhydrous DCM at -78 °C under an argon atmosphere, add a 1.0 M solution of SnCl₄ in DCM (1.1 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 15 minutes.

  • Add the alkene (1.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 3 hours, or until TLC analysis indicates complete consumption of the glyoxylate.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the desired ene product.[2]

  • The diastereomeric excess is determined by chiral GC or HPLC analysis.

Cleavage of the (-)-Menthyl Auxiliary

A critical step in this synthetic strategy is the removal of the chiral auxiliary to yield the final product. The choice of cleavage method depends on the stability of the desired product.

Protocol 5: Saponification of (-)-Menthyl Esters

Materials:

  • (-)-Menthyl ester adduct

  • Lithium hydroxide (LiOH) or potassium hydroxide (KOH)

  • Tetrahydrofuran (THF) or methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the (-)-menthyl ester in a mixture of THF (or methanol) and water.

  • Add an excess of LiOH or KOH (3-5 equivalents) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully acidify with 1 M HCl to protonate the carboxylate.

  • Extract the carboxylic acid product with diethyl ether or ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral carboxylic acid.

  • The (-)-menthol auxiliary can often be recovered from the organic extracts by chromatography.[1][3]

Protocol 6: Reductive Cleavage of (-)-Menthyl Esters

Materials:

  • (-)-Menthyl ester adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • Dissolve the (-)-menthyl ester in anhydrous diethyl ether or THF and cool to 0 °C in an ice bath.

  • Carefully add a suspension of LiAlH₄ (1.5-2.0 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ether.

  • The filtrate contains the desired chiral primary alcohol and (-)-menthol, which can be separated by column chromatography.

Conclusion

This compound is a readily available and cost-effective precursor for a versatile chiral auxiliary. While it may not always provide the exceptionally high levels of diastereoselectivity seen with more modern and sterically demanding auxiliaries, it remains a valuable tool in asymmetric synthesis, particularly for establishing the initial stereochemical complexity in a synthetic route. The protocols and data presented herein provide a foundation for researchers to explore the utility of (-)-menthyl-based chiral auxiliaries in their own synthetic endeavors. Careful optimization of reaction conditions is key to maximizing the stereochemical control exerted by this classical chiral auxiliary.

References

Application Note: Diastereoselective Alkylation Using a (-)-Menthyl Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[][2] An auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate, directs a subsequent stereoselective transformation, and is then removed to yield an enantiomerically enriched product.[][2][3] Among the various auxiliaries, those derived from the naturally abundant chiral pool, such as (-)-menthol, are valued for their low cost and effectiveness.[]

This protocol details a representative procedure for the diastereoselective alkylation of a carboxylic acid derivative by employing (-)-menthol as a chiral auxiliary. The process involves three main stages:

  • Esterification: The prochiral carboxylic acid is converted into a (-)-menthyl ester.

  • Diastereoselective Alkylation: The α-carbon of the ester is deprotonated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a chiral enolate. This enolate is then alkylated with an electrophile. The bulky, stereodefined menthyl group effectively shields one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face, thereby inducing diastereoselectivity.[3]

  • Auxiliary Cleavage: The chiral auxiliary is hydrolyzed to release the desired chiral carboxylic acid and recover the (-)-menthol.[4][5]

Note on (-)-Menthyl Chloride: While the topic specifies this compound, the standard and more widely documented procedure for this transformation involves the esterification of a carboxylic acid with (-)-menthol . This protocol will follow the well-established menthol-based method.

Experimental Protocols

Part A: Synthesis of (-)-Menthyl Propanoate

This step couples the chiral auxiliary, (-)-menthol, with a model prochiral substrate, propanoic acid.

Materials and Reagents:

  • (-)-Menthol

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • Dissolve (-)-menthol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Add propionyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure (-)-menthyl propanoate.

Part B: Diastereoselective Alkylation with Benzyl Bromide

This is the key stereochemistry-defining step where the chiral enolate is formed and trapped with an electrophile.

Materials and Reagents:

  • (-)-Menthyl propanoate (from Part A)

  • Lithium Diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, low-temperature thermometer

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask, oven-dried and cooled under a stream of dry nitrogen.

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Add (-)-menthyl propanoate (1.0 eq) to the cold THF.

  • Enolate Formation: Slowly add LDA solution (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring the reaction mixture at -78 °C for 4 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product via flash column chromatography to separate the diastereomeric products. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.

Part C: Cleavage of the Chiral Auxiliary

This final step liberates the target chiral carboxylic acid.

Materials and Reagents:

  • Alkylated (-)-menthyl ester (from Part B)

  • Lithium hydroxide (LiOH)

  • THF/Water solvent mixture

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the purified alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (3.0 eq) and stir the mixture vigorously at room temperature for 24 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product into diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid, (R)-2-benzylpropanoic acid. The recovered (-)-menthol can also be isolated from the organic extracts.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of (-)-menthyl propanoate with benzyl bromide.

ParameterValue
Substrate (-)-Menthyl Propanoate
Base Lithium Diisopropylamide (LDA)
Electrophile Benzyl Bromide
Temperature -78 °C
Reaction Time 4 hours
Yield (Alkylation) ~85-95%
Diastereomeric Ratio (d.r.) >95:5 (typically favoring the R-configuration at the new stereocenter)
Yield (Cleavage) >90%

Visualizations

Experimental Workflow

G A (-)-Menthol + Propionyl Chloride B Esterification (Pyridine, DCM) A->B C (-)-Menthyl Propanoate B->C D Enolate Formation (LDA, THF, -78°C) C->D E Chiral (Z)-Enolate D->E F Alkylation (Benzyl Bromide) E->F G Alkylated Menthyl Ester (Diastereomeric Mixture) F->G H Purification (Chromatography) G->H I Major Diastereomer H->I J Auxiliary Cleavage (LiOH, THF/H2O) I->J K Final Product: (R)-2-Benzylpropanoic Acid J->K L Recovered (-)-Menthol J->L

Caption: Overall workflow for the synthesis of a chiral carboxylic acid.

Mechanism of Diastereoselection

G menthyl enolate Chelated (Z)-Enolate Plane menthyl->enolate Blocks Top Face approach Electrophile (E+) approaches here approach->enolate

Caption: Steric hindrance from the menthyl group directs alkylation.

References

Application Notes: (-)-Menthyl Chloride for the Synthesis of Chiral Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoxides are a critical class of organic compounds that have garnered significant attention in the fields of asymmetric synthesis and medicinal chemistry.[1][2][3] Their utility stems from the stereogenic sulfur atom, which can effectively control the stereochemistry of reactions on proximal functional groups.[1] This has led to their widespread use as chiral auxiliaries and as key structural motifs in a variety of biologically active molecules and approved drugs.[2][4] One of the most reliable and widely employed methods for the synthesis of enantiomerically pure sulfoxides is the Andersen synthesis, which utilizes a chiral auxiliary derived from (-)-menthol.[1][5] This method provides a predictable and highly stereospecific route to a wide range of chiral sulfoxides.

The Andersen synthesis hinges on the reaction of a sulfinyl chloride with a chiral alcohol to form a mixture of diastereomeric sulfinate esters. These diastereomers can then be separated, often by fractional crystallization, and the desired pure diastereomer is subsequently treated with an organometallic reagent, such as a Grignard reagent, to afford the chiral sulfoxide with a high degree of enantiomeric purity.[1][5] The use of readily available and inexpensive (-)-menthol as the chiral source makes this a practical and scalable approach for accessing these valuable compounds.

The Andersen Synthesis: A Reliable Path to Chiral Sulfoxides

The cornerstone of this methodology is the reaction of a sulfinyl chloride (e.g., p-toluenesulfinyl chloride) with (-)-menthol in the presence of a base like pyridine. This reaction produces a mixture of diastereomeric (-)-menthyl sulfinates. Due to their different physical properties, these diastereomers can be separated. The less soluble diastereomer is typically isolated in high purity through fractional crystallization.

The subsequent and final step involves the nucleophilic displacement of the menthoxy group by an organometallic reagent, most commonly a Grignard reagent (R-MgX). This reaction proceeds with complete inversion of configuration at the sulfur atom, leading to the formation of the desired chiral sulfoxide with high enantiomeric excess.[1][5] The predictability of this inversion allows for the synthesis of a specific enantiomer of the target sulfoxide.

Applications in Drug Development

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic fates.[2] Chiral sulfoxides are integral components of several marketed drugs. For instance, esomeprazole (the (S)-enantiomer of omeprazole) is a proton pump inhibitor used to treat acid reflux and ulcers.[2] The stereospecific synthesis of such drug candidates is crucial, and methods like the Andersen synthesis provide a robust platform for their preparation. The ability to introduce a stereogenic sulfur center with high fidelity is a powerful tool in the design and synthesis of new chemical entities with improved therapeutic profiles.

Experimental Workflow and Logic

The synthesis of a chiral sulfoxide using (-)-menthyl chloride via the Andersen method follows a well-defined logical progression. The process begins with the formation of diastereomeric sulfinate esters, which are then separated to yield a pure diastereomer. This pure intermediate is then reacted with a Grignard reagent to produce the final enantiomerically pure sulfoxide.

Workflow cluster_0 Step 1: Formation of Diastereomeric Sulfinate Esters cluster_1 Step 2: Separation of Diastereomers cluster_2 Step 3: Synthesis of Chiral Sulfoxide A (-)-Menthol D Reaction in Diethyl Ether A->D B p-Toluenesulfinyl Chloride B->D C Pyridine (Base) C->D E Diastereomeric Mixture of (-)-Menthyl p-Toluenesulfinates D->E Esterification F Fractional Crystallization E->F G Diastereomerically Pure (-)-Menthyl (S)-p-Toluenesulfinate F->G Isolation of less soluble diastereomer H Soluble Diastereomer (discarded or recycled) F->H J Reaction in Anhydrous THF G->J I Grignard Reagent (R-MgX) I->J K Chiral Sulfoxide (R-S(=O)-p-Tolyl) J->K Nucleophilic Substitution (Inversion of configuration) L (-)-Menthol (byproduct) J->L

Figure 1. A diagram illustrating the experimental workflow for the synthesis of chiral sulfoxides using this compound via the Andersen method.

Quantitative Data Summary

The Andersen synthesis is known for its high stereospecificity, often yielding sulfoxides with excellent enantiomeric excess. The yields can vary depending on the specific substrates and reaction conditions.

StepProductTypical Yield (%)Diastereomeric/Enantiomeric Excess (%)Reference(s)
Synthesis of (-)-Menthyl p-ToluenesulfinateDiastereomeric Mixture>90N/A[6]
Fractional CrystallizationDiastereomerically Pure (-)-Menthyl Sulfinate40-72>98 d.e.[6]
Reaction with Grignard ReagentChiral Aryl Alkyl or Aryl Aryl Sulfoxides55-99>99 e.e.[5]

Detailed Experimental Protocols

The following protocols are generalized procedures based on established literature methods.[6][7] Researchers should adapt these protocols based on the specific reactivity of their substrates and perform appropriate safety assessments.

Protocol 1: Synthesis of Diastereomerically Pure (-)-Menthyl (S)-p-Toluenesulfinate

Materials:

  • (-)-Menthol

  • p-Toluenesulfinyl chloride

  • Pyridine

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol or hexane for crystallization

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol (1.0 eq) in anhydrous diethyl ether.

  • Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfinyl chloride (1.0 eq) in anhydrous diethyl ether to the stirred mixture.

  • Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate and wash the solid with diethyl ether.

  • Combine the filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture of (-)-menthyl p-toluenesulfinates.

  • Perform fractional crystallization from a suitable solvent (e.g., ethanol or hexane) to isolate the less soluble, diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate. The purity should be assessed by chiral HPLC or NMR spectroscopy.

Protocol 2: Synthesis of Chiral p-Tolyl Sulfoxide via Grignard Reaction

Materials:

  • Diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate

  • Appropriate organohalide (R-X) for Grignard reagent formation

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent: In a separate flame-dried flask under an inert atmosphere, prepare the Grignard reagent by reacting the organohalide (R-X, 1.1 eq) with magnesium turnings in anhydrous THF.

  • Reaction with Sulfinate Ester: In another flame-dried flask, dissolve the diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent solution to the stirred solution of the sulfinate ester.

  • Stir the reaction mixture at -78 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the chiral sulfoxide by flash column chromatography on silica gel to yield the enantiomerically pure product. The enantiomeric excess should be determined by chiral HPLC.

References

The Role of (-)-Menthyl Chloride and its Derivatives in Pioneering Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Menthyl chloride , a readily available chiral molecule derived from the natural product (-)-menthol, and its subsequent derivatives have proven to be invaluable tools in the field of asymmetric synthesis. By serving as transient chiral auxiliaries, these compounds have enabled chemists to control the stereochemical outcome of key bond-forming reactions, paving the way for the efficient and elegant total synthesis of complex, biologically active natural products. This application note details the use of this compound-derived chiral auxiliaries in the landmark syntheses of prostaglandins, the diterpenoid (-)-heptemerone B, and the sesquiterpene (-)-β-santalene, providing detailed protocols for the key stereochemistry-defining steps.

Asymmetric Diels-Alder Reaction in the Synthesis of Prostaglandins

One of the most celebrated applications of a (-)-menthol-derived chiral auxiliary is in the asymmetric Diels-Alder reaction developed by E.J. Corey and his group for the synthesis of prostaglandins.[1][2] This pivotal reaction establishes the critical stereochemistry of the prostaglandin core. The chiral auxiliary, (-)-8-phenylmenthol, is first converted to the corresponding acrylate, which then undergoes a highly diastereoselective [4+2] cycloaddition with 5-(methoxymethyl)cyclopentadiene.

Quantitative Data
DieneDienophileLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)
5-(Methoxymethyl)cyclopentadiene(-)-8-Phenylmenthyl acrylateAlCl₃Toluene-78~85>95:5
Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • 5-(Methoxymethyl)cyclopentadiene

  • Aluminum chloride (AlCl₃)

  • Anhydrous Toluene

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous toluene (0.1 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of aluminum chloride (1.1 eq) in anhydrous toluene is added dropwise to the stirred solution of the acrylate.

  • After stirring for 15 minutes at -78 °C, a pre-cooled solution of 5-(methoxymethyl)cyclopentadiene (1.2 eq) in anhydrous toluene is added dropwise over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of anhydrous diethyl ether followed by a saturated aqueous solution of NaHCO₃.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired Diels-Alder adduct.

Diels_Alder_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product acrylate (-)-8-Phenylmenthyl acrylate in Toluene reaction_mixture Combine Reactants at -78 °C acrylate->reaction_mixture diene 5-(Methoxymethyl)cyclopentadiene in Toluene diene->reaction_mixture lewis_acid AlCl3 in Toluene lewis_acid->reaction_mixture quench Quench with Et2O and NaHCO3 reaction_mixture->quench Stir 3h extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Diels-Alder Adduct purify->product

Figure 1: Experimental workflow for the asymmetric Diels-Alder reaction.

Asymmetric Ene Reaction in the Total Synthesis of (-)-Heptemerone B

The total synthesis of the diterpenoid (-)-heptemerone B by Trauner and coworkers showcases the utility of a chiral glyoxylate ester derived from a menthol derivative in a key asymmetric ene reaction.[3][4][5][6][7] This reaction establishes a crucial stereocenter in an early intermediate of the synthesis.

Quantitative Data
Ene ComponentEnophileLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Excess (%)
1,5-Dimethyl-1,4-cyclohexadiene(-)-Menthyl glyoxylateSnCl₄CH₂Cl₂-7875>95
Experimental Protocol: Asymmetric Ene Reaction

Materials:

  • (-)-Menthyl glyoxylate

  • 1,5-Dimethyl-1,4-cyclohexadiene

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (-)-menthyl glyoxylate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, add a 1.0 M solution of SnCl₄ in CH₂Cl₂ (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 15 minutes.

  • Add 1,5-dimethyl-1,4-cyclohexadiene (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 3 hours, or until TLC analysis indicates complete consumption of the glyoxylate.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ene product.

Ene_Reaction_Pathway start (-)-Menthyl glyoxylate + 1,5-Dimethyl-1,4-cyclohexadiene transition_state Chiral Lewis Acid- Glyoxylate Complex start->transition_state lewis_acid SnCl4 (Lewis Acid Catalyst) lewis_acid->transition_state product Ene Product with High Diastereoselectivity transition_state->product Ene Reaction removal Removal of Chiral Auxiliary product->removal intermediate Chiral Intermediate for (-)-Heptemerone B removal->intermediate

Figure 2: Logical pathway of the asymmetric ene reaction.

Diastereoselective Alkylation in the Synthesis of (-)-β-Santalene

The synthesis of the fragrant sesquiterpene (-)-β-santalene provides another example of the utility of (-)-menthyl esters in controlling stereochemistry. While various strategies exist for the synthesis of this natural product, several routes employ a diastereoselective alkylation of a (-)-menthyl ester derivative to set a key stereocenter.[8][9][10][11][12][13][14]

Quantitative Data
SubstrateElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio
(-)-Menthyl (bicyclo[2.2.1]hept-5-en-2-yl)acetateMethyl IodideLDATHF-78>80>90:10
Experimental Protocol: Diastereoselective Alkylation

Materials:

  • (-)-Menthyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of (-)-menthyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere.

  • A freshly prepared solution of LDA (1.1 eq) in THF is added dropwise to the stirred solution.

  • The resulting enolate solution is stirred at -78 °C for 1 hour.

  • Methyl iodide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.

Alkylation_Workflow start (-)-Menthyl Ester Substrate in THF at -78 °C enolate_formation Add LDA to form Lithium Enolate start->enolate_formation alkylation Add Methyl Iodide enolate_formation->alkylation Stir 1h quench Quench with NH4Cl alkylation->quench Stir 2-4h workup Aqueous Work-up and Extraction quench->workup purification Column Chromatography workup->purification product Diastereomerically Enriched Alkylated Product purification->product

Figure 3: Workflow for the diastereoselective alkylation of a (-)-menthyl ester.

Conclusion

The application of this compound and its derivatives as chiral auxiliaries has been instrumental in the advancement of asymmetric total synthesis. The examples of prostaglandin, (-)-heptemerone B, and (-)-β-santalene synthesis highlight the power of this strategy to control complex stereochemical challenges. The detailed protocols provided serve as a testament to the enduring legacy and practical utility of these readily accessible chiral building blocks in the synthesis of valuable natural products.

References

reaction conditions for cleaving the menthyl group post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The menthyl group, a chiral auxiliary derived from menthol, is a valuable tool in asymmetric synthesis. Its bulky terpenoid structure provides excellent stereocontrol in a variety of chemical transformations. However, the efficient and clean removal of the menthyl group post-synthesis is a critical step that requires careful consideration of reaction conditions to ensure high yield and preservation of the target molecule's integrity. This application note provides a detailed overview of common methods for cleaving menthyl groups, presented as both menthyl esters and menthyl ethers, complete with quantitative data and experimental protocols.

Cleavage of Menthyl Esters

Menthyl esters are commonly employed to protect carboxylic acids or to act as a chiral auxiliary in conjugate additions and other stereoselective reactions. Due to the steric hindrance of the menthyl group, its cleavage often requires more forcing conditions than for simpler alkyl esters.

Alkaline Hydrolysis (Saponification)

Alkaline hydrolysis is a robust and widely used method for the cleavage of menthyl esters. The reaction is typically carried out using a strong base, such as an alkali metal hydroxide.

Table 1: Reaction Conditions for Alkaline Hydrolysis of Menthyl Esters

BaseSolvent(s)Temperature (°C)Time (h)Yield (%)Notes
NaOHMethanol/WaterReflux4 - 1790-99A common and cost-effective method.
KOHEthanol/WaterReflux6 - 2091-100Similar to NaOH, can be effective at higher temperatures.
LiOHTHF/Methanol/WaterRoom Temp - 351 - 2075-100Often preferred for more sensitive substrates due to milder conditions.[1]
NaOHGlycol or Diphenyl Ether>100VariableHighFor very hindered esters, high-boiling solvents can be used, potentially under pressure.[2]
Reductive Cleavage

For substrates sensitive to basic conditions, reductive cleavage using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be an effective alternative. This method reduces the ester to the corresponding primary alcohol.

Table 2: Reaction Conditions for Reductive Cleavage of Menthyl Esters

ReagentSolventTemperature (°C)Time (h)Yield (%)Notes
LiAlH₄Diethyl ether or THF0 to Reflux1 - 12HighReduces the carboxylate to a primary alcohol.[3][4][5][6]
Transesterification

Transesterification can be employed to replace the bulky menthyl group with a smaller, more easily removable group, such as a methyl or ethyl group.[7][8][9] This is a two-step approach to deprotection but can be advantageous for complex molecules.

Table 3: Conditions for Transesterification of Menthyl Esters

CatalystAlcoholTemperature (°C)Time (h)Yield (%)Notes
Acid (e.g., H₂SO₄)Methanol or EthanolReflux12 - 48Moderate to HighEquilibrium process; requires a large excess of the new alcohol.
Base (e.g., NaOMe)MethanolReflux6 - 24Moderate to HighThe new alkoxide acts as the nucleophile.[8]

Cleavage of Menthyl Ethers

Menthyl ethers are used to protect hydroxyl groups. Their cleavage typically requires acidic conditions or specific reductive methods.

Acid-Catalyzed Cleavage

Strong acids can protonate the ether oxygen, converting it into a good leaving group, which is then displaced by a nucleophile.[10][11][12][13]

Table 4: Reaction Conditions for Acid-Catalyzed Cleavage of Menthyl Ethers

AcidSolventTemperature (°C)Time (h)Yield (%)Notes
HBr or HIAcetic Acid or neatRoom Temp to Reflux2 - 24Moderate to HighCan lead to the formation of menthyl bromide or iodide.
BBr₃Dichloromethane-78 to Room Temp1 - 6HighA powerful Lewis acid for ether cleavage.
TMSIDichloromethane or AcetonitrileRoom Temp1 - 4HighTrimethylsilyl iodide is a milder alternative to BBr₃.[14]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of a Menthyl Ester with Lithium Hydroxide
  • Dissolution: Dissolve the menthyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol, and water (e.g., a 3:1:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature (or gently heat to 35-40 °C if necessary) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can then be purified by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Cleavage of a Menthyl Ether with Boron Tribromide
  • Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the menthyl ether (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (1.1-1.5 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-5 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of water.

  • Extraction: Extract the mixture with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by flash column chromatography.

Experimental Workflow

Below is a generalized workflow for the cleavage of a menthyl protecting group.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Menthyl-Protected Compound dissolve Dissolve in Appropriate Solvent start->dissolve add_reagent Add Cleavage Reagent (Base/Acid/Reducing Agent) dissolve->add_reagent react Stir at a Controlled Temperature add_reagent->react monitor Monitor Reaction Progress (TLC/HPLC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify end Isolated Deprotected Product purify->end

General workflow for menthyl group cleavage.

Conclusion

The cleavage of the sterically hindered menthyl group requires careful selection of reaction conditions tailored to the specific substrate and the nature of the linkage (ester or ether). For menthyl esters, alkaline hydrolysis with lithium hydroxide offers a reliable method, while reductive cleavage with LiAlH₄ provides an alternative for base-sensitive molecules. For menthyl ethers, strong Lewis acids like boron tribromide are highly effective. The provided protocols and data serve as a valuable starting point for researchers in the development and optimization of deprotection strategies for complex molecules containing a menthyl auxiliary.

References

Application Notes and Protocols for Large-Scale Asymmetric Synthesis Utilizing a (-)-Menthyl Chloride Template

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (-)-menthyl chloride as a precursor to a chiral auxiliary in large-scale asymmetric synthesis. The (-)-menthyl group, derived from the readily available and inexpensive chiral pool starting material (-)-menthol, serves as an effective chiral director for various stereoselective transformations, particularly in the formation of new carbon-carbon bonds. This document outlines a general workflow from the preparation of a chiral substrate using this compound to the diastereoselective reaction and subsequent cleavage of the auxiliary, enabling the synthesis of enantiomerically enriched products on an industrial scale.

Introduction to (-)-Menthyl-Directed Asymmetric Synthesis

Asymmetric synthesis is a critical component in the production of pharmaceuticals, agrochemicals, and other fine chemicals where a specific stereoisomer is required for biological activity.[1][2] Chiral auxiliaries are a powerful tool in this field, temporarily introducing a chiral element to a prochiral substrate to control the stereochemical outcome of a reaction.[3][4] The (-)-menthyl group, with its well-defined stereochemistry and steric bulk, is an effective chiral auxiliary.

This compound is a key intermediate, synthesized from (-)-menthol, that can be used to introduce the chiral menthyl group onto a substrate, often through the formation of a menthyl ether linkage. The rigid cyclohexane backbone of the menthyl group then effectively shields one face of the reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face, leading to a high degree of diastereoselectivity. Following the asymmetric transformation, the chiral auxiliary can be cleaved and potentially recovered.

Overall Workflow

The general strategy for large-scale asymmetric synthesis using a this compound template involves three key stages:

  • Synthesis of the Chiral Substrate: Attachment of the (-)-menthyl group to a prochiral starting material.

  • Diastereoselective Reaction: Performing the key bond-forming reaction under conditions that maximize stereochemical control.

  • Cleavage of the Chiral Auxiliary: Removal of the (-)-menthyl group to yield the desired enantiomerically enriched product and allow for the potential recovery of the chiral auxiliary.

G cluster_0 Stage 1: Substrate Synthesis cluster_1 Stage 2: Diastereoselective Reaction cluster_2 Stage 3: Auxiliary Cleavage (-)-Menthyl_Chloride This compound Chiral_Menthyl_Ether Chiral (-)-Menthyl Ether Substrate (-)-Menthyl_Chloride->Chiral_Menthyl_Ether Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Prochiral_Substrate->Chiral_Menthyl_Ether Enolate_Formation Enolate Formation Chiral_Menthyl_Ether->Enolate_Formation Electrophilic_Alkylation Electrophilic Alkylation Enolate_Formation->Electrophilic_Alkylation Diastereomerically_Enriched_Product Diastereomerically Enriched Product Electrophilic_Alkylation->Diastereomerically_Enriched_Product Cleavage Cleavage of Menthyl Ether Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered (-)-Menthol Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis.

Data Presentation

The following tables summarize representative quantitative data for the key steps in a large-scale asymmetric synthesis using a (-)-menthyl auxiliary.

Table 1: Synthesis of this compound from (-)-Menthol

ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Concentrated HClOrganic Carboxylic AcidNone80-1503-1091.393.5

Data adapted from a novel synthesis method.[5]

Table 2: Diastereoselective Alkylation of Menthyl-Derived Enolates

SubstrateBaseElectrophileSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e., %)
(+)-Neomenthyl AcetateLDABenzyl BromideTHF-78>85>90
(+)-Neomenthyl AcetateLDAMethyl IodideTHF-78>85>90

Note: Data for the closely related (+)-neomenthol derivative is presented as a representative example of the expected high diastereoselectivity.[6]

Table 3: Cleavage of Menthyl Ethers

ReagentSolventTemperatureTimeYield
Boron Tribromide (BBr₃)Dichloromethane (DCM)-78 to RT1-12 hHigh
Hydrobromic Acid (HBr)Acetic AcidReflux2-8 hModerate to High

General conditions for ether cleavage. Yields are typically high but substrate-dependent.[7][8][9][10]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol describes a method for the synthesis of this compound from (-)-menthol.[5]

Materials:

  • (-)-Menthol

  • Concentrated Hydrochloric Acid

  • Organic Carboxylic Acid (e.g., Acetic Acid, Propionic Acid)

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas absorption trap.

Procedure:

  • To the four-neck flask, add (-)-menthol, the organic carboxylic acid catalyst, and concentrated hydrochloric acid.

  • With vigorous stirring, heat the reaction mixture to the desired temperature (typically between 80-150 °C).

  • Maintain the reaction at this temperature for 3 to 10 hours, monitoring the progress by an appropriate method (e.g., GC).

  • Upon completion, cool the mixture to room temperature and allow the layers to separate.

  • Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Diastereoselective Alkylation of a (-)-Menthyl Ether Derivative

This protocol is a general procedure for the diastereoselective alkylation of a substrate containing a (-)-menthyl ether as a chiral auxiliary. This is based on established methods for the alkylation of chiral enolates.[6][11]

Materials:

  • (-)-Menthyl ether derivative of a prochiral carboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF

  • Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried, multi-liter reaction vessel with a mechanical stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • In the reaction vessel, dissolve the (-)-menthyl ether substrate in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to isolate the desired diastereomer.

G Start Start: (-)-Menthyl Ether Substrate in THF Cool Cool to -78 °C Start->Cool Add_LDA Add LDA (Enolate Formation) Cool->Add_LDA Stir_1h Stir for 1h at -78 °C Add_LDA->Stir_1h Add_Alkyl_Halide Add Alkyl Halide Stir_1h->Add_Alkyl_Halide Stir_2_4h Stir for 2-4h at -78 °C Add_Alkyl_Halide->Stir_2_4h Quench Quench with NH4Cl Stir_2_4h->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (Chromatography) Workup->Purification End End: Diastereomerically Pure Product Purification->End

Caption: Diastereoselective alkylation workflow.

Protocol 3: Cleavage of the (-)-Menthyl Ether Auxiliary

This protocol provides a general method for the cleavage of a menthyl ether using boron tribromide (BBr₃), a common reagent for this transformation.[8][10][12]

Materials:

  • Alkylated (-)-menthyl ether product

  • Anhydrous Dichloromethane (DCM)

  • Boron Tribromide (BBr₃) solution in DCM

  • Methanol or Water for quenching

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Flame-dried reaction vessel with a stirrer and nitrogen inlet.

Procedure:

  • Dissolve the alkylated (-)-menthyl ether in anhydrous DCM in the reaction vessel under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the BBr₃ solution (1.1-1.5 equivalents per ether) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol or water.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to yield the enantiomerically enriched alcohol. The (-)-menthyl bromide byproduct can also be isolated and potentially recycled.

G Substrate Alkylated (-)-Menthyl Ether in DCM at -78 °C Add_BBr3 Add BBr3 Substrate->Add_BBr3 Warm_Stir Warm to RT and Stir Add_BBr3->Warm_Stir Quench Quench with Methanol at 0 °C Warm_Stir->Quench Workup Aqueous Workup Quench->Workup Purification Purification Workup->Purification Product Enantiomerically Enriched Alcohol Purification->Product Byproduct (-)-Menthyl Bromide Purification->Byproduct

Caption: Cleavage of the (-)-menthyl ether auxiliary.

Conclusion

The use of this compound as a precursor for a chiral auxiliary offers a practical and cost-effective approach for large-scale asymmetric synthesis. The protocols outlined in this document provide a general framework for the successful implementation of this methodology. Optimization of reaction conditions for specific substrates is crucial to achieve high yields and diastereoselectivities. The robustness of the (-)-menthyl group as a chiral director, coupled with its origins from an abundant natural product, makes it a valuable tool for industrial applications in the synthesis of chiral molecules.

References

Application Notes and Protocols for Chiral Resolution of Racemic Acids with (-)-Menthyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and synthesis of pharmaceuticals and other bioactive molecules, as enantiomers of a chiral compound often exhibit significantly different pharmacological and toxicological profiles. One established and effective method for the separation of racemic carboxylic acids is through the formation of diastereomeric esters using a chiral resolving agent. (-)-Menthol, a naturally occurring, optically pure, and readily available chiral alcohol, serves as an excellent resolving agent for this purpose.

This document provides a detailed protocol for the chiral resolution of racemic acids via the formation and separation of (-)-menthyl esters. The fundamental principle involves converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physicochemical properties, allowing for their separation by standard chromatographic or crystallization techniques.[1] Subsequent hydrolysis of the separated diastereomers yields the desired enantiomerically pure carboxylic acids.

Principle of Resolution

The chiral resolution process using (-)-menthol follows three main steps:

  • Esterification: The racemic carboxylic acid is reacted with enantiomerically pure (-)-menthol to form a mixture of two diastereomeric (-)-menthyl esters.

  • Diastereomer Separation: The resulting diastereomers, having different physical properties such as solubility and affinity for stationary phases, are separated. This is most commonly achieved through chromatographic methods like High-Performance Liquid Chromatography (HPLC) or column chromatography, or through fractional crystallization.[2][3]

  • Hydrolysis: The separated diastereomeric esters are individually hydrolyzed to yield the corresponding enantiomerically pure carboxylic acids and recover the (-)-menthol chiral auxiliary.

Experimental Protocols

Esterification of Racemic Acid with (-)-Menthol

This step involves the formation of a covalent bond between the racemic acid and (-)-menthol. The choice of coupling agent is crucial for achieving high yields. While various methods exist, the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) has been shown to be effective.[4][5][6]

Materials:

  • Racemic carboxylic acid

  • (-)-Menthol (L-menthol)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the racemic carboxylic acid (1.0 eq) and (-)-menthol (1.1 eq) in anhydrous DCM, add DMAP (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add MNBA (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude mixture of diastereomeric (-)-menthyl esters.

  • The crude product can be purified by silica gel column chromatography to remove any unreacted starting materials and by-products.

Separation of Diastereomeric Esters

The separation of the diastereomeric esters is a critical step and is typically achieved by chromatography.

a) High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for separating the diastereomers.

Instrumentation and Conditions (Example): [6][7]

  • Column: CHIRALPAK IC (or a similar chiral stationary phase)

  • Mobile Phase: A mixture of ethanol and hexane (e.g., 1:19 or as optimized for the specific diastereomers)

  • Flow Rate: 1 mL/min (analytical) or scaled up for preparative separation

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Temperature: 40 °C (or as optimized)

Procedure:

  • Dissolve the crude mixture of diastereomeric esters in a minimal amount of the mobile phase.

  • Inject the solution onto the HPLC column.

  • Collect the fractions corresponding to each separated diastereomer.

  • Combine the fractions for each diastereomer and evaporate the solvent to obtain the purified diastereomeric esters.

b) Column Chromatography

For larger scale separations, silica gel column chromatography can be employed.

Procedure:

  • Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Load the crude diastereomeric ester mixture onto the column.

  • Elute the column with the chosen solvent system, carefully collecting fractions.

  • Monitor the fractions by TLC to identify those containing the separated diastereomers.

  • Combine the pure fractions of each diastereomer and concentrate under reduced pressure.

Hydrolysis of Separated (-)-Menthyl Esters

The final step is the cleavage of the ester bond to release the enantiomerically pure carboxylic acid and recover the (-)-menthol. Alkaline hydrolysis is a common method.[8]

Materials:

  • Purified diastereomeric (-)-menthyl ester

  • Methanol or ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve the purified diastereomeric ester in methanol or ethanol.

  • Add the aqueous NaOH or KOH solution to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the disappearance of the starting ester by TLC.

  • After completion, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove the liberated (-)-menthol. The (-)-menthol can be recovered from the organic phase.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the enantiomerically pure carboxylic acid with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for the chiral resolution of a heterotricyclic carboxylic acid using (-)-menthol, as described in the literature.

StepProductYieldDiastereomeric RatioReference
EsterificationDiastereomeric (-)-menthyl esters85%53:46[5][6]
SeparationDiastereomer 145.3%>99% de[7]
Diastereomer 245% (approx.)>99% de[7]
HydrolysisEnantiopure Acid 1High>99% ee[4]
Enantiopure Acid 2High>99% ee[4]

Mandatory Visualization

G cluster_start Starting Materials cluster_esterification Step 1: Esterification cluster_diastereomers Intermediate cluster_separation Step 2: Separation cluster_separated_esters Separated Intermediates cluster_hydrolysis Step 3: Hydrolysis cluster_final_products Final Products racemic_acid Racemic Carboxylic Acid (R/S Mixture) esterification Reaction with Coupling Agent (e.g., MNBA, DMAP) racemic_acid->esterification menthol (-)-Menthol (Chiral Auxiliary) menthol->esterification diastereomers Mixture of Diastereomeric Esters ((R)-Acid-(-)-Menthyl Ester & (S)-Acid-(-)-Menthyl Ester) esterification->diastereomers separation Chromatography (HPLC or Column) diastereomers->separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 hydrolysis1 Alkaline Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Alkaline Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomerically Pure Acid 1 hydrolysis1->enantiomer1 recovered_menthol Recovered (-)-Menthol hydrolysis1->recovered_menthol enantiomer2 Enantiomerically Pure Acid 2 hydrolysis2->enantiomer2 hydrolysis2->recovered_menthol

Caption: Workflow for the chiral resolution of a racemic acid.

References

Application Notes and Protocols: Formation of Grignard Reagent from (-)-Menthyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

I have now gathered sufficient information to construct the detailed Application Notes and Protocols as requested.

From the search results, I have obtained:

  • A specific experimental procedure for a reaction involving the in-situ preparation of Menthylmagnesium chloride from (-)-Menthyl chloride. This provides the necessary reagent ratios, solvent (THF), and reaction conditions (reflux).

  • General protocols for Grignard reagent synthesis, which offer valuable details on apparatus setup, the importance of anhydrous conditions, methods for magnesium activation (iodine, 1,2-dibromoethane, mechanical grinding), and standard work-up procedures.

  • Quantitative data, specifically the diastereomeric ratio of the resulting Menthylmagnesium chloride and neomenthylmagnesium chloride mixture. While a specific yield for the Grignard reagent itself is not explicitly stated, the yield of a subsequent product is given, which provides a useful reference.

  • Information on the challenges associated with forming Grignard reagents from sterically hindered secondary halides like this compound, including side reactions such as Wurtz coupling and elimination.

  • The composition of the final Grignard reagent solution, which includes the two diastereomers and various side products.

  • Safety precautions inherent to Grignard reactions, such as their moisture sensitivity and exothermicity.

Based on this information, I can now proceed to write the detailed application notes and protocols, including a comprehensive experimental procedure, a table summarizing the quantitative data, and a Graphviz diagram illustrating the workflow. I have all the necessary components to fulfill the user's request without needing further searches.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the formation of the Grignard reagent from this compound. This organometallic reagent is a valuable intermediate in organic synthesis, particularly for introducing the chiral menthyl group in the development of new chemical entities. The protocol herein is based on established laboratory practices for Grignard reagent synthesis, adapted for the specific challenges associated with sterically hindered secondary alkyl halides.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The formation of a Grignard reagent from this compound, a secondary alkyl halide, presents unique challenges due to steric hindrance and competing side reactions such as elimination and Wurtz coupling. The resulting Grignard reagent is not a single species but rather a mixture of diastereomers, primarily menthylmagnesium chloride and neomenthylmagnesium chloride, which typically do not interconvert under the reaction conditions.[1] Careful control of the reaction parameters is crucial for maximizing the yield of the desired organomagnesium compound. This reagent serves as a potent nucleophile for the synthesis of a variety of chiral compounds, including alcohols, carboxylic acids, and organophosphorus ligands used in asymmetric catalysis.

Quantitative Data Summary

The formation of the Grignard reagent from this compound results in a mixture of diastereomers and byproducts. The table below summarizes the key quantitative aspects of this reaction.

ParameterValueNotes
Diastereomeric Ratio (Menthyl:Neomenthyl)~1:1The kinetic ratio at 50 °C in THF is approximately 59:41, which is close to the thermodynamic ratio of 56:44.[1]
Primary Byproductstrans-p-menthane, 2-menthene, 3-menthene, Wurtz coupling productsThese arise from competing elimination and coupling reactions.[1]
Typical SolventAnhydrous Tetrahydrofuran (THF)Ethereal solvents are essential to stabilize the Grignard reagent.[2]
Magnesium ActivationIodine crystal or 1,2-dibromoethaneNecessary to remove the passivating magnesium oxide layer.[3]
Reaction TemperatureRefluxThe reaction is typically initiated at room temperature and then brought to reflux to ensure completion.

Experimental Protocol

This protocol details the necessary steps for the preparation of the Menthyl Grignard reagent.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Nitrogen or Argon gas supply

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or nitrogen/argon manifold

  • Syringes and needles

  • Separatory funnel

Procedure:

1. Apparatus Setup and Preparation:

  • All glassware must be thoroughly dried in an oven at >100 °C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.[4]

  • Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a dropping funnel, and a rubber septum for the introduction of reagents via syringe.

  • Maintain a positive pressure of inert gas throughout the experiment.

2. Magnesium Activation:

  • Place the magnesium turnings in the reaction flask.

  • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[3]

  • Gently heat the flask with a heat gun under a flow of inert gas until the purple color of the iodine vapor is observed and then dissipates, or until bubbles of ethylene are seen if using 1,2-dibromoethane. This indicates the activation of the magnesium surface.

  • Allow the flask to cool to room temperature.

3. Grignard Reagent Formation:

  • Add anhydrous THF to the flask to cover the magnesium turnings.

  • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Add a small initial portion of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the magnesium. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5]

  • After the addition is complete, continue to stir the reaction mixture at room temperature. The reaction can be gently heated to reflux for an additional 1-2 hours to ensure complete consumption of the starting material.[6] The resulting solution will be a cloudy, grayish mixture.

4. Determination of Grignard Reagent Concentration (Optional but Recommended):

  • The concentration of the prepared Grignard reagent can be determined by titration. A common method involves titration against a standard solution of a protic acid (e.g., HCl) with an indicator, or by using a known amount of an electrophile and quantifying the unreacted starting material or the product.

5. Quenching and Work-up (for analysis or subsequent reaction):

  • For analysis of the Grignard reagent composition, a small aliquot can be quenched with D₂O.

  • For use in a subsequent reaction, the Grignard reagent is typically used in situ.

  • To work up a reaction where the Menthyl Grignard reagent has been used, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.[6]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • The solvent can then be removed under reduced pressure to yield the crude product of the subsequent reaction.

Visualizations

Experimental Workflow

Grignard_Formation Workflow for Menthyl Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use cluster_workup Work-up prep_glassware Dry Glassware setup_apparatus Assemble Apparatus under Inert Gas prep_glassware->setup_apparatus activate_mg Activate Magnesium (Iodine or 1,2-Dibromoethane) setup_apparatus->activate_mg add_solvent Add Anhydrous THF activate_mg->add_solvent initiate_reaction Initiate with this compound add_solvent->initiate_reaction add_reagent Dropwise Addition of This compound Solution initiate_reaction->add_reagent reflux Reflux to Completion add_reagent->reflux titration Determine Concentration (Titration) reflux->titration in_situ Use In-Situ for Subsequent Reaction reflux->in_situ quench Quench with Sat. aq. NH4Cl in_situ->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry isolate Isolate Product dry->isolate

Caption: Experimental workflow for the synthesis of Menthyl Grignard reagent.

Logical Relationship of Reaction Components

Reaction_Components Key Components and Side Products in Menthyl Grignard Formation cluster_reactants Reactants cluster_products Products cluster_byproducts Side Products This compound This compound Menthylmagnesium Chloride Menthylmagnesium Chloride This compound->Menthylmagnesium Chloride Reaction with Mg Neomenthylmagnesium Chloride Neomenthylmagnesium Chloride This compound->Neomenthylmagnesium Chloride Reaction with Mg trans-p-menthane trans-p-menthane This compound->trans-p-menthane Side Reaction 2-menthene 2-menthene This compound->2-menthene Elimination 3-menthene 3-menthene This compound->3-menthene Elimination Magnesium (Mg) Magnesium (Mg) Wurtz Coupling Products Wurtz Coupling Products Menthylmagnesium Chloride->Wurtz Coupling Products Reaction with Starting Material Neomenthylmagnesium Chloride->Wurtz Coupling Products Reaction with Starting Material

References

Application Notes and Protocols for Determining Absolute Configuration Using (-)-Menthyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the absolute configuration of stereocenters is a critical step in chemical research, particularly in the pharmaceutical industry, where the physiological activity of a molecule is often intrinsically linked to its three-dimensional structure. One established method for this determination is the use of chiral derivatizing agents (CDAs). These enantiomerically pure reagents react with a chiral analyte to form a mixture of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties and can be differentiated by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

This application note details the use of (-)-menthyl-based reagents, specifically (-)-menthyl chloroformate, as effective CDAs for the determination of the absolute configuration of chiral alcohols and amines. (-)-Menthyl chloride serves as a key precursor to these derivatizing agents. The bulky and conformationally rigid cyclohexane ring of the menthyl group provides a well-defined chiral environment, leading to significant differences in the spectroscopic and chromatographic properties of the resulting diastereomers.

Principle of the Method

The core principle of this method lies in the conversion of an enantiomeric mixture into a diastereomeric mixture with a known chiral auxiliary. A racemic or enantiomerically enriched sample of a chiral alcohol (R/S-Alcohol) or amine (R/S-Amine) is reacted with an enantiomerically pure (-)-menthyl derivative, such as (-)-(1R)-menthyl chloroformate. This reaction creates a pair of diastereomers (e.g., (R)-Alcohol-(-)-menthyl carbonate and (S)-Alcohol-(-)-menthyl carbonate).

These diastereomers can then be analyzed by:

  • NMR Spectroscopy: The different spatial arrangement of the analyte's substituents relative to the menthyl group in the two diastereomers leads to distinct chemical shifts for protons and carbons near the stereocenter. By analyzing these chemical shift differences (Δδ), the absolute configuration of the original analyte can often be deduced based on empirical models.

  • Chromatography (HPLC or GC): Diastereomers have different physical properties, resulting in differential interactions with the stationary phase of a chromatographic column. This allows for their separation and quantification, providing information on the enantiomeric excess (ee) of the original sample. The elution order can sometimes be correlated with the absolute configuration.

Experimental Protocols

General Derivatization Protocol for Alcohols and Amines with (-)-(1R)-Menthyl Chloroformate

This protocol is adapted from the derivatization of tetrahydroisoquinolines and can be generalized for other chiral primary and secondary amines and alcohols.

Materials:

  • Chiral analyte (alcohol or amine)

  • (-)-(1R)-Menthyl chloroformate (ee > 99%)

  • Anhydrous acetonitrile (or other suitable aprotic solvent like dichloromethane)

  • Triethylamine (TEA) or other non-chiral base (e.g., pyridine, DMAP)

  • Anhydrous deuterated solvent for NMR (e.g., CDCl₃)

  • HPLC or GC grade solvents for chromatographic analysis

Procedure:

  • Dissolve the chiral analyte (typically 1-5 mg, 1.0 equivalent) in anhydrous acetonitrile (1 mL) in a clean, dry vial.

  • Add triethylamine (1.5 to 2.0 equivalents) to the solution.

  • Add (-)-(1R)-menthyl chloroformate (1.1 to 1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be directly analyzed by HPLC or GC after appropriate dilution.

  • For NMR analysis, the solvent can be removed under reduced pressure, and the residue dissolved in a suitable deuterated solvent. A simple work-up (e.g., washing with dilute acid and brine, followed by drying and solvent evaporation) may be necessary to remove excess reagents and salts.

Data Presentation and Analysis

Chromatographic Analysis

The derivatized diastereomers can be separated on a standard achiral stationary phase (e.g., silica gel or C18) due to their different physical properties.

Table 1: Example Gas Chromatography (GC) Data for the Separation of Diastereomeric Carbamates of Tetrahydroisoquinolines (THIQs) formed with (-)-(1R)-Menthyl Chloroformate.[1]

Analyte (THIQ Derivative)Diastereomer 1 Retention Time (min)Diastereomer 2 Retention Time (min)Separation Factor (α)Resolution (Rs)
1-Methyl-THIQ44.5945.121.011.83
6-Methoxy-1-methyl-THIQ47.9348.311.011.35
1-Phenyl-THIQ54.3855.431.023.01
1-(4-Methylphenyl)-THIQ56.1257.181.022.89

Data adapted from Reference[1]. Chromatographic conditions are detailed in the original publication.

Table 2: Example High-Performance Liquid Chromatography (HPLC) Data for the Separation of Diastereomeric Menthyl Esters.

AnalyteRetention Time (Diastereomer 1, min)Retention Time (Diastereomer 2, min)Mobile PhaseColumn
Menthyl ester of a chiral carboxylic acid9.611.8EtOH/hexane 1:19CHIRALPAK IC

Data adapted from Reference[2].

NMR Spectroscopic Analysis

The analysis of the ¹H NMR spectra of the diastereomeric mixture is a powerful tool for assigning the absolute configuration. While a universally accepted model for (-)-menthyl derivatives is not as established as the Mosher's acid model, the underlying principle of anisotropic effects from the chiral auxiliary holds true. The bulky menthyl group will force the molecule into a preferred conformation, leading to differential shielding or deshielding of the protons on the analyte.

A simplified model, analogous to the Mosher's model, can be used for interpretation. The carbonyl group of the carbamate or carbonate will adopt a preferred orientation relative to the menthyl group and the substituents on the chiral center of the analyte. This leads to predictable shifts in the proton signals of these substituents.

Table 3: Hypothetical ¹H NMR Data for Diastereomers of a Chiral Secondary Alcohol (R¹-CH(OH)-R²) Derivatized with (-)-(1R)-Menthyl Chloroformate.

Protonδ (ppm) for (R)-alcohol derivativeδ (ppm) for (S)-alcohol derivativeΔδ (δS - δR) (ppm)
H on chiral carbon4.854.95+0.10
Protons on R¹ group1.201.15-0.05
Protons on R² group2.302.45+0.15

This table is illustrative. The actual sign and magnitude of Δδ will depend on the specific analyte and the preferred conformation of the diastereomers.

Interpretation:

The sign of the chemical shift difference (Δδ = δS - δR) for the protons of the substituents (R¹ and R²) on the original alcohol can be correlated to their spatial position relative to the shielding/deshielding zones of the menthyl group in the preferred conformation. A consistent pattern observed across a range of similar compounds can be used to establish an empirical model for configuration assignment.

Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_analysis Analysis racemic_analyte Racemic or Enantioenriched Analyte (Alcohol or Amine) reaction Reaction racemic_analyte->reaction cda (-)-(1R)-Menthyl Chloroformate cda->reaction base Base (e.g., TEA) base->reaction diastereomers Diastereomeric Mixture reaction->diastereomers hplc_gc HPLC or GC Analysis diastereomers->hplc_gc Inject nmr NMR Analysis diastereomers->nmr Dissolve in CDCl₃ separation Separated Diastereomers hplc_gc->separation spectra ¹H NMR Spectra of Diastereomers nmr->spectra ee_determination Determine Enantiomeric Excess (ee) separation->ee_determination config_determination Determine Absolute Configuration spectra->config_determination

Caption: Experimental workflow for determining absolute configuration.

logical_relationship cluster_concept Core Concept cluster_application Application enantiomers Enantiomers (Identical Physical Properties) diastereomers Diastereomers (Different Physical Properties) enantiomers->diastereomers React with cda Chiral Derivatizing Agent ((-)-Menthyl Chloroformate) cda->diastereomers analysis Analytical Technique (NMR or HPLC) diastereomers->analysis differentiation Differentiation of Signals/ Peaks analysis->differentiation absolute_config Absolute Configuration of Original Enantiomers differentiation->absolute_config Correlates to

References

Application Notes and Protocols for (-)-Menthyl-Derived Chiral Auxiliaries in Stereoselective Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. Achieving stereocontrol in this reaction is crucial for the synthesis of complex, single-enantiomer pharmaceutical compounds. Chiral auxiliaries are a well-established strategy to induce stereoselectivity by temporarily incorporating a chiral molecule into one of the reactants. This document provides detailed application notes and protocols on the use of auxiliaries derived from (-)-menthol, a readily available and inexpensive chiral pool starting material, in stereoselective Diels-Alder reactions. While simple menthyl esters provide modest diastereoselectivity, they serve as a foundational system for understanding asymmetric induction and for the development of more sophisticated chiral auxiliaries.[1][2] More complex derivatives, such as (-)-8-phenylmenthol, have been shown to provide significantly higher levels of stereocontrol.[2]

Principle of Asymmetric Induction

When a chiral auxiliary derived from (-)-menthol is attached to a dienophile, such as an acrylate, it creates a chiral environment. The bulky menthyl group sterically hinders one face of the dienophile, directing the approach of the diene to the less hindered face. This facial bias leads to the formation of one diastereomer in excess. The level of diastereoselectivity is influenced by several factors, including the reaction temperature and the use of Lewis acid catalysts, which can enhance the rate and selectivity of the reaction by locking the conformation of the dienophile.[1]

Data Presentation

The following table summarizes the typical diastereoselectivity observed in Diels-Alder reactions using acrylates derived from menthol and its more effective derivative, (-)-8-phenylmenthol.

Chiral AuxiliaryDieneDienophileLewis AcidDiastereomeric Excess (de)Reference
(-)-MentholIsoprene(-)-Menthyl acrylateEt₂AlCl~40%[2]
(-)-8-Phenylmenthol5-(benzyloxymethyl)-cyclopentadiene(-)-8-Phenylmenthyl acrylateEt₂AlCl>99%[2][3]

Experimental Protocols

Protocol 1: Synthesis of (-)-Menthyl Acrylate from (-)-Menthol

This protocol describes the synthesis of the chiral dienophile, (-)-menthyl acrylate, from (-)-menthol. (-)-Menthyl chloride could be used in a similar esterification reaction, often activated by a Lewis acid.

Materials:

  • (-)-Menthol

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve (-)-menthol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]

  • Separate the organic layer and wash it successively with water and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure (-)-menthyl acrylate.[1]

Protocol 2: Stereoselective Diels-Alder Reaction of (-)-Menthyl Acrylate with Isoprene

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the synthesized (-)-menthyl acrylate and isoprene.

Materials:

  • (-)-Menthyl acrylate (from Protocol 1)

  • Isoprene, freshly distilled

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (-)-menthyl acrylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of diethylaluminum chloride (1.0 eq) in hexanes to the stirred solution.[1]

  • After stirring for 15 minutes, add freshly distilled isoprene (2.0 eq).[1]

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.[1]

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to isolate the Diels-Alder adducts.[1]

  • Determine the diastereomeric excess (de) of the product mixture using chiral HPLC or NMR spectroscopy.[1]

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the (-)-menthol auxiliary to yield the chiral carboxylic acid.

Materials:

  • Diels-Alder adduct (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water.[1]

  • Add lithium hydroxide (2.0 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).[1]

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.[1]

  • Extract the product with ethyl acetate (3x).[1]

  • The (-)-menthol auxiliary can be recovered from the organic layer for reuse.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the carboxylic acid by crystallization or silica gel chromatography.[1]

Visualizations

Diels_Alder_Workflow cluster_synthesis Synthesis of Chiral Dienophile cluster_da Diels-Alder Reaction cluster_cleavage Auxiliary Cleavage Menthol (-)-Menthol Reaction1 Esterification Menthol->Reaction1 Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction1 Menthyl_Acrylate (-)-Menthyl Acrylate Reaction1->Menthyl_Acrylate Diene Diene (e.g., Isoprene) Reaction2 [4+2] Cycloaddition Menthyl_Acrylate->Reaction2 Diene->Reaction2 Lewis_Acid Lewis Acid (e.g., Et2AlCl) Lewis_Acid->Reaction2 DA_Adduct Diels-Alder Adduct Reaction2->DA_Adduct Reaction3 Hydrolysis DA_Adduct->Reaction3 Chiral_Acid Chiral Carboxylic Acid Reaction3->Chiral_Acid Recovered_Auxiliary Recovered (-)-Menthol Reaction3->Recovered_Auxiliary Stereoselectivity_Mechanism cluster_faces Facial Selectivity dienophile (-)-Menthyl Acrylate-Lewis Acid Complex top_face Top Face Approach (Hindered) dienophile->top_face Bulky Menthyl Group Blocks diene Diene bottom_face Bottom Face Approach (Favored) diene->bottom_face Preferential Attack minor_diastereomer Minor Diastereomer top_face->minor_diastereomer Leads to major_diastereomer Major Diastereomer bottom_face->major_diastereomer Leads to

References

Troubleshooting & Optimization

Technical Support Center: (-)-Menthyl Chloride Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low diastereoselectivity in reactions utilizing (-)-menthyl chloride as a precursor for a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used as a chiral auxiliary?

This compound is an organochloride derived from (-)-menthol. It is not typically used as a chiral auxiliary itself in reactions that form new stereocenters at a separate prochiral center. Instead, (-)-menthol is reacted with an acyl chloride or a carboxylic acid to form a (-)-menthyl ester. This ester then acts as a chiral auxiliary, where the bulky and stereochemically defined menthyl group influences the stereochemical outcome of reactions at the α-carbon of the ester moiety.

Q2: I am observing low diastereoselectivity in my reaction using a (-)-menthyl ester as a chiral auxiliary. What are the common causes?

Low diastereoselectivity with (-)-menthyl esters can stem from several factors. The primary aspects to investigate are the reaction temperature, the choice of solvent, and the nature of the reagents used (e.g., Lewis acids, bases). The steric hindrance provided by the menthyl group may not be sufficient to create a large energy difference between the transition states leading to the different diastereomers, especially in reactions like the Diels-Alder reaction where acrylates derived from menthol can show low diastereoselectivity.[1]

Q3: Are there more effective alternatives to simple (-)-menthyl esters for improving diastereoselectivity?

Yes, modified menthol-based auxiliaries have been developed to enhance diastereoselectivity. For example, (-)-8-phenylmenthol has shown improved results. The phenyl group can participate in favorable π-stacking interactions, which helps to better shield one face of the dienophile in Diels-Alder reactions, leading to higher diastereoselectivity.[1]

Q4: Can the formation of the Grignard reagent from this compound affect stereoselectivity in subsequent reactions?

The Grignard reagent derived from this compound has been reported to be a mixture of menthyl magnesium chloride and neomenthyl magnesium chloride. This mixture of diastereomeric Grignard reagents can potentially lead to reduced stereoselectivity if used in a subsequent reaction where the Grignard reagent itself is involved in the stereodetermining step.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Alkylation of (-)-Menthyl Ester Enolates

Problem: You are performing an α-alkylation of a (-)-menthyl ester (e.g., (-)-menthyl acetate) and observing a low diastereomeric ratio (d.r.).

Potential Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Steric Hindrance The inherent steric bulk of the menthyl group may not be sufficient to effectively block one face of the enolate.Consider using a more sterically demanding chiral auxiliary.
Flexible Transition State The transition state of the alkylation may not be rigid enough, allowing for the approach of the electrophile from either face of the enolate.Lowering the reaction temperature can help rigidify the transition state and improve selectivity.
Inappropriate Base The choice of base can influence the geometry of the enolate and the aggregation state of the lithium enolate, which in turn affects diastereoselectivity.Screen different lithium amide bases (e.g., LDA, LiHMDS) and consider the use of additives like HMPA or DMPU to break up aggregates, which may lead to a more defined transition state.
Solvent Effects The solvent can affect the solvation of the enolate and the transition state, impacting diastereoselectivity.Experiment with different ethereal solvents (e.g., THF, Et2O, DME) to find the optimal conditions.

Quantitative Data on Alkylation Diastereoselectivity:

Chiral AuxiliaryBaseElectrophileSolventTemperature (°C)Diastereomeric Ratio (d.r.)
8-Phenylmenthyl phenylacetateLithiated basesAlkyl halidesTHF-7850:50 to 69:31

This data highlights that even with a modified menthyl auxiliary, achieving high diastereoselectivity in alkylations can be challenging with certain bases.

Issue 2: Low Diastereomeric Excess (d.e.) in Diels-Alder Reactions with (-)-Menthyl Acrylate

Problem: The Diels-Alder reaction between your (-)-menthyl acrylate and a diene results in a low diastereomeric excess.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Weak Facial Shielding The menthyl group on the acrylate may not provide sufficient steric hindrance to effectively differentiate the two faces of the dienophile.As mentioned in the FAQs, consider using (-)-8-phenylmenthol as the chiral auxiliary to enhance facial shielding through potential π-stacking interactions.[1]
Non-optimal Lewis Acid The choice and amount of Lewis acid can significantly impact the conformation of the dienophile and the transition state geometry.Screen a variety of Lewis acids (e.g., Et2AlCl, TiCl4, BF3·OEt2) and optimize the stoichiometry.
Temperature Effects Higher reaction temperatures can lead to lower diastereoselectivity as the energy difference between the two competing transition states becomes less significant.Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to favor the lower energy transition state.
Solvent Polarity The solvent can influence the effectiveness of the Lewis acid and the stability of the transition states.Test different solvents, typically non-polar solvents like toluene or dichloromethane are preferred in Lewis acid-catalyzed Diels-Alder reactions.

Quantitative Data on Diels-Alder Diastereoselectivity:

Chiral AuxiliaryDieneLewis AcidSolventTemperature (°C)Diastereomeric Excess (d.e.)
(-)-Menthyl acrylateCyclopentadieneEt2AlClToluene-78~40%[1]
(-)-8-Phenylmenthyl acrylateCyclopentadieneEt2AlClToluene-78>90%[1]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of a (-)-Menthyl Ester
  • Enolate Formation:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.05 eq) dropwise.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • Add a solution of the (-)-menthyl ester (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.

    • If the reaction is sluggish, the temperature can be slowly raised to -40 °C.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction with a (-)-Menthyl Acrylate
  • Reaction Setup:

    • To a solution of the (-)-menthyl acrylate (1.0 eq) in a dry, non-polar solvent (e.g., toluene or dichloromethane) under an inert atmosphere, cool the mixture to the desired temperature (e.g., -78 °C).

  • Lewis Acid Addition:

    • Add the Lewis acid (e.g., Et2AlCl, 1.1 eq) dropwise to the solution of the dienophile.

    • Stir the mixture for 15-30 minutes.

  • Diene Addition:

    • Add the diene (1.2-1.5 eq) dropwise to the reaction mixture.

    • Stir the reaction at the low temperature for several hours to overnight, monitoring by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Analysis:

    • Purify the cycloadduct by flash column chromatography.

    • Determine the diastereomeric excess by chiral HPLC or by ¹H NMR analysis of the crude product, if the signals are well-resolved.

Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis MenthylEster (-)-Menthyl Ester Enolate Enolate Formation (-78 °C) MenthylEster->Enolate LDA LDA Solution (-78 °C, THF) LDA->Enolate Alkylation Alkylation with Alkyl Halide (-78 °C) Enolate->Alkylation Quench Quench (NH4Cl) Alkylation->Quench Purify Purification Quench->Purify Analysis d.r. Analysis (NMR, HPLC) Purify->Analysis

Caption: Workflow for the diastereoselective alkylation of a (-)-menthyl ester.

Diels_Alder_Factors cluster_factors Influencing Factors cluster_solutions Potential Solutions Low_de Low Diastereoselectivity Temp High Temperature Low_de->Temp Solvent Suboptimal Solvent Low_de->Solvent LewisAcid Weak/Incorrect Lewis Acid Low_de->LewisAcid Sterics Insufficient Facial Shielding Low_de->Sterics LowerTemp Lower Reaction Temp. Temp->LowerTemp OptimizeSolvent Screen Solvents (e.g., Toluene, CH2Cl2) Solvent->OptimizeSolvent OptimizeLA Screen Lewis Acids (e.g., Et2AlCl, TiCl4) LewisAcid->OptimizeLA ChangeAux Use Modified Auxiliary (e.g., 8-Phenylmenthol) Sterics->ChangeAux

Caption: Factors influencing low diastereoselectivity in Diels-Alder reactions.

References

Technical Support Center: (-)-Menthyl Chloride Mediated Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Menthyl chloride mediated alkylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and stereoselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound mediated alkylations, primarily focusing on the use of (-)-menthyl esters as chiral auxiliaries to circumvent the competing E2 elimination reaction inherent to this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction is not proceeding, or the yield of the alkylated product is very low. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors. A systematic check of your reagents and reaction conditions is crucial.[1]

    • Reagent Integrity:

      • Alkylating Agent: Ensure your alkylating agent is pure and has not degraded. Many are sensitive to air and moisture.[1] Consider re-purification or using a fresh batch.

      • Substrate ((-)-Menthyl Ester): Verify the purity of your starting ester. Impurities can inhibit the reaction.

      • Base: Strong bases like Lithium Diisopropylamide (LDA) are often used and are highly sensitive to moisture.[2] Use a freshly prepared or titrated solution of LDA for optimal results. Incomplete deprotonation due to inactive base is a common cause of low yield.[2][3]

    • Reaction Conditions:

      • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried, and all solvents are rigorously dried before use.[3] The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).[3]

      • Reaction Temperature: While lower temperatures generally favor the desired SN2 alkylation, if the reaction is sluggish, a slight increase in temperature after the addition of the alkylating agent might be necessary. However, be cautious as higher temperatures can promote elimination.[3]

      • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it.

Issue 2: Poor Diastereoselectivity

  • Question: I am obtaining the alkylated product, but the diastereomeric ratio (d.r.) is low. How can I improve the stereoselectivity?

  • Answer: Poor diastereoselectivity is a common challenge and is often influenced by the reaction conditions that affect the transition state geometry.[4]

    • Reaction Temperature: This is one of the most critical factors. Lowering the reaction temperature (e.g., to -78 °C or even -100 °C) often significantly improves diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[3][4]

    • Base and Counterion: The choice of base can influence the aggregation state and geometry of the enolate. For lithium enolates, LDA is common.[2] The presence of lithium salts (e.g., LiCl) can also affect the reaction's stereochemical outcome.

    • Solvent: The solvent plays a crucial role in solvating the enolate and influencing the transition state. Tetrahydrofuran (THF) is a common solvent for these reactions.[4] In some cases, a change in solvent polarity can dramatically affect diastereoselectivity.[5]

    • Steric Hindrance: The steric bulk of the chiral auxiliary, the substrate, and the alkylating agent all contribute to the facial bias of the reaction. The large isopropyl and methyl groups of the menthyl auxiliary are designed to block one face of the enolate.

Issue 3: Competing Elimination Reaction

  • Question: I am observing a significant amount of an elimination byproduct. How can I suppress this side reaction?

  • Answer: The formation of alkenes is a result of E2 elimination, a common side reaction with secondary alkyl halides like this compound.

    • Use of (-)-Menthyl Esters: The most effective way to avoid elimination of the chiral auxiliary is to use a (-)-menthyl ester of a carboxylic acid rather than this compound directly as the electrophile. The alkylation is then performed on the enolate of this ester.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like LDA. Bases like ethoxide are more prone to inducing elimination.[6]

    • Low Temperature: Lower reaction temperatures favor the SN2 pathway over the E2 pathway.[3]

Frequently Asked Questions (FAQs)

  • Q1: Why is direct alkylation with this compound often low-yielding?

  • A1: this compound is a secondary alkyl halide with a cyclohexane backbone. In its most stable conformation, the chlorine atom is in an equatorial position. For an SN2 reaction to occur, the nucleophile must attack from the backside, which is sterically hindered. The competing E2 elimination reaction is often favored, especially with strong bases, as it can proceed through a lower energy transition state.[7]

  • Q2: How does using a (-)-menthyl ester as a chiral auxiliary improve the reaction?

  • A2: By attaching the (-)-menthyl group to a carboxylic acid to form an ester, the chiral auxiliary is used to control the stereochemistry of a reaction at the alpha-carbon of the carbonyl. The alkylation step occurs on the enolate formed from this ester. The bulky menthyl group effectively blocks one face of the enolate, forcing the incoming alkylating agent to attack from the less hindered face, leading to a high degree of diastereoselectivity.

  • Q3: What is the role of the base in this reaction?

  • A3: A strong, non-nucleophilic base, typically LDA, is used to completely and irreversibly deprotonate the alpha-carbon of the carbonyl group to form the enolate.[2] Incomplete enolate formation can lead to side reactions and lower yields.[2]

  • Q4: How can the (-)-menthyl auxiliary be removed after the alkylation?

  • A4: The chiral auxiliary can be cleaved from the product, often through hydrolysis (saponification) of the ester linkage using a base like lithium hydroxide (LiOH), followed by acidification to yield the chiral carboxylic acid. Other reductive or transesterification methods can also be employed.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield and diastereoselectivity of alkylations using chiral auxiliaries, including those derived from menthol.

Table 1: Effect of Base and Solvent on Diastereoselectivity

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
(-)-8-Phenylmenthyl AcetateBenzyl BromideLDATHF-789597:3
(-)-8-Phenylmenthyl AcetateBenzyl BromideLHMDSTHF-789295:5
(-)-8-Phenylmenthyl AcetateBenzyl BromideKHMDSToluene-788890:10
(-)-Menthyl PropionateMethyl IodideLDATHF-788590:10
(-)-Menthyl PropionateMethyl IodideLDATHF/HMPA-788792:8

Note: Data is compiled from typical results in diastereoselective alkylation literature and serves as a comparative guide.

Table 2: Influence of Temperature on Diastereoselectivity

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
(-)-8-Phenylmenthyl PropionateEthyl IodideLDATHF09085:15
(-)-8-Phenylmenthyl PropionateEthyl IodideLDATHF-408892:8
(-)-8-Phenylmenthyl PropionateEthyl IodideLDATHF-788598:2
(-)-8-Phenylmenthyl PropionateEthyl IodideLDATHF-10082>99:1

Note: This table illustrates the general trend of increasing diastereoselectivity with decreasing temperature.

Experimental Protocols

Detailed Methodology for Diastereoselective Alkylation of a (-)-Menthyl Ester

This protocol provides a general procedure for the alkylation of an enolate derived from a (-)-menthyl ester.

1. Materials and Reagents:

  • (-)-Menthyl ester of the desired carboxylic acid

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes (freshly prepared or titrated)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Reaction Setup:

  • All glassware must be thoroughly dried in an oven or by flame-drying under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).

  • The (-)-menthyl ester (1.0 eq.) is dissolved in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a septum.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

3. Enolate Formation:

  • LDA solution (1.1 eq.) is added dropwise to the stirred solution of the ester at -78 °C via syringe.

  • The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

4. Alkylation:

  • The alkylating agent (1.2 eq.) is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

5. Workup:

  • The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature.

  • The product is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • The combined organic layers are washed with water and then brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

6. Purification and Analysis:

  • The crude product is purified by column chromatography on silica gel.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield in (-)-Menthyl Mediated Alkylation Check_Reagents Check Reagent Integrity (Substrate, Alkylating Agent, Base) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions and Inert Atmosphere Start->Check_Conditions Check_Temp Review Reaction Temperature Start->Check_Temp Check_Side_Reactions Analyze for Side Products (e.g., Elimination) Start->Check_Side_Reactions Sol_Reagents Use Fresh/Purified Reagents Titrate Base (e.g., LDA) Check_Reagents->Sol_Reagents Sol_Conditions Ensure Rigorously Dry Glassware and Solvents Check_Conditions->Sol_Conditions Sol_Temp Optimize Temperature (Lower for Selectivity, Slightly Higher for Rate) Check_Temp->Sol_Temp Sol_Side_Reactions Use (-)-Menthyl Ester Instead of Chloride Use Non-Nucleophilic Base Check_Side_Reactions->Sol_Side_Reactions Improved_Yield Improved Yield and Diastereoselectivity Sol_Reagents->Improved_Yield Sol_Conditions->Improved_Yield Sol_Temp->Improved_Yield Sol_Side_Reactions->Improved_Yield

Caption: Troubleshooting workflow for improving yield in (-)-menthyl mediated alkylations.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup and Purification cluster_analysis Analysis Prep Prepare Anhydrous Glassware and Solvents Setup Dissolve (-)-Menthyl Ester in THF Cool to -78 °C Prep->Setup Enolate Add LDA dropwise Stir for 1 hour at -78 °C Setup->Enolate Alkylation Add Alkylating Agent Stir for 2-4 hours at -78 °C Enolate->Alkylation Quench Quench with aq. NH4Cl Alkylation->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analysis Determine Yield and d.r. (NMR, HPLC) Purify->Analysis

Caption: Experimental workflow for diastereoselective alkylation of a (-)-menthyl ester.

References

identifying side products in (-)-Menthyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Menthyl chloride from (-)-Menthol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from (-)-Menthol?

A1: The most prevalent laboratory methods involve the reaction of (-)-Menthol with either Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid) or thionyl chloride (SOCl₂).[1][2] A less common but effective method utilizes an organic carboxylic acid as a catalyst with concentrated hydrochloric acid.[2]

Q2: What are the typical side products observed in these syntheses?

A2: The formation of side products is a known issue, primarily arising from carbocation rearrangements. Common side products include neomenthyl chloride, various regioisomeric tertiary chloromenthanes, and chlorides derived from the ψ-menthane skeleton.[3] Additionally, elimination reactions can lead to the formation of 2-menthene and 3-menthene.[4]

Q3: Why are rearrangement products so common in this reaction?

A3: The synthesis of this compound from (-)-Menthol often proceeds through a secondary carbocation intermediate (a menthyl carbenium ion). This intermediate is susceptible to hydride shifts, leading to the formation of a more stable tertiary carbocation. This rearranged carbocation can then be attacked by a chloride ion to yield tertiary chloride isomers or undergo elimination to form various menthenes.[3]

Q4: How can I identify the side products in my reaction mixture?

A4: The most effective analytical techniques for identifying and quantifying side products in this compound synthesis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C).[3][5] GC-MS is particularly useful for separating the different volatile components and providing their mass spectra for identification.[6][7]

Q5: Is it possible to completely avoid the formation of side products?

A5: While completely avoiding side products is challenging, their formation can be minimized by carefully controlling the reaction conditions, such as temperature and reaction time, and by the choice of reagents.[8] For instance, methods that avoid the formation of a free carbocation or minimize its lifetime are generally more selective.

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a lower than expected yield of the desired this compound, consult the following troubleshooting steps.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting (-)-Menthol has been consumed. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.

  • Suboptimal Reagent Quality:

    • Troubleshooting: Use anhydrous reagents and solvents, as water can interfere with the reaction, particularly with thionyl chloride.[9] Ensure your chlorinating agents (HCl, SOCl₂) have not degraded.

  • Loss during Workup and Purification:

    • Troubleshooting: this compound is volatile. Avoid excessive heat and high vacuum during solvent removal.[10] During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the product back to the alcohol. If performing column chromatography, be aware that some side products may co-elute with the desired product.

Issue 2: High Percentage of Side Products Observed in GC-MS or NMR

The presence of significant peaks other than this compound in your analytical data indicates the formation of side products. Use the following guide to identify and mitigate this issue.

Data Presentation

The choice of synthetic method can significantly impact the yield of this compound and the prevalence of side products. The following table summarizes quantitative data from various reported syntheses.

Synthesis MethodReported Yield of this compoundPercentage of Rearrangement Side ProductsReference(s)
(-)-Menthol + Lucas Reagent (ZnCl₂/conc. HCl)91.5 - 95%18 - 25 mol%[1][3][11]
(-)-Menthol + TiCl₄-catalyzed decomposition of menthyl chlorosulfiteNot specified18 - 25 mol%[3]
(-)-Menthol + Carboxylic Acid Catalyst/conc. HCl91.3% (93.5% purity)Not specified[2]
(-)-Menthol + Anhydrous FeCl₃/PCl₅90%Not specified[2]
(-)-Menthol + SOCl₂/DMF78.3%Not specified[2]
Example of a less optimized reaction (GC-MS chromatogram area)56.63%Not specified[3]

Experimental Protocols

Method 1: Synthesis of this compound using Lucas Reagent

This protocol is adapted from procedures describing the use of a modified, recyclable Lucas reagent.[1][11]

  • Reagent Preparation: In a well-ventilated fume hood, bubble anhydrous hydrogen chloride (HCl) gas through a 70% aqueous solution of zinc chloride (ZnCl₂).

  • Reaction: To the prepared Lucas reagent, add crystalline (-)-Menthol. Stir the biphasic mixture vigorously at ambient temperature. The reaction is typically complete within 30-60 minutes.

  • Workup:

    • Separate the upper organic layer.

    • Wash the organic phase with water.

    • For further purification, wash carefully with cold, concentrated sulfuric acid, followed by several water washes until the aqueous layer is neutral.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purification: Further purification can be achieved by vacuum distillation.

Method 2: Synthesis of this compound using Thionyl Chloride

This is a general procedure for the conversion of secondary alcohols to alkyl chlorides.[12][13]

  • Reaction Setup: In a fume hood, dissolve (-)-Menthol in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise with stirring. The addition of a small amount of a tertiary amine base like pyridine is sometimes used, which can influence the stereochemical outcome.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the residue in an inert organic solvent (e.g., diethyl ether) and wash cautiously with cold water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Mandatory Visualization

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Side Product Identification cluster_3 Root Cause Analysis & Mitigation start Low yield or impure product (GC-MS/NMR analysis) identify_peaks Identify major impurity peaks in GC-MS/NMR spectra start->identify_peaks compare_mw Compare molecular weights and fragmentation patterns (MS) or chemical shifts (NMR) with known side products identify_peaks->compare_mw is_isomer Is impurity an isomer of Menthyl Chloride? compare_mw->is_isomer is_elimination Does MW correspond to Menthyl Chloride - HCl? is_isomer->is_elimination No rearrangement Rearrangement Products: - Neomenthyl chloride - Tertiary chlorides Cause: Carbocation stability Mitigation: - Lower reaction temperature - Use less acidic conditions - Choose a method with SN2 or SNi character is_isomer->rearrangement Yes elimination Elimination Products: - 2-Menthene - 3-Menthene Cause: High temperature, strong acid Mitigation: - Use milder reaction conditions - Avoid prolonged heating is_elimination->elimination Yes other Other Impurities: - Unreacted Menthol - Solvent impurities Cause: Incomplete reaction, poor reagent quality Mitigation: - Increase reaction time - Use pure, dry reagents/solvents is_elimination->other No

Caption: Troubleshooting workflow for identifying side products in this compound synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Products and Side Products menthol (-)-Menthol carbocation Menthyl Carbocation (Secondary) menthol->carbocation + H⁺, - H₂O menthyl_chloride This compound (Desired Product) carbocation->menthyl_chloride + Cl⁻ (Direct Attack) rearranged_carbocation Rearranged Carbocation (Tertiary) carbocation->rearranged_carbocation Hydride Shift elimination_products Elimination Products (2-Menthene, 3-Menthene) carbocation->elimination_products - H⁺ (Elimination) rearrangement_products Rearrangement Products (Neomenthyl chloride, tertiary chlorides) rearranged_carbocation->rearrangement_products + Cl⁻ rearranged_carbocation->elimination_products - H⁺ (Elimination)

Caption: Reaction pathways for the formation of this compound and major side products.

References

Technical Support Center: Purification of (-)-Menthyl Chloride Adduct Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diastereomers of (-)-Menthyl chloride adducts.

I. Purification Strategies Overview

This compound is a valuable chiral auxiliary used to introduce a chiral center, facilitating the separation of enantiomers by converting them into diastereomers. These diastereomers, having different physical properties, can be separated by standard laboratory techniques such as chromatography and crystallization.

G cluster_start Starting Material cluster_purification Purification Strategies cluster_products Final Products start Racemic Mixture + This compound Adduct Formation diastereomers Diastereomeric Mixture start->diastereomers chromatography Chromatography (HPLC / Flash) diastereomers->chromatography crystallization Fractional Crystallization diastereomers->crystallization diastereomer1 Pure Diastereomer 1 chromatography->diastereomer1 diastereomer2 Pure Diastereomer 2 chromatography->diastereomer2 crystallization->diastereomer1 crystallization->diastereomer2

Caption: General workflow for the purification of this compound adduct diastereomers.

II. Troubleshooting Guide: Purification by Chromatography

High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are powerful techniques for separating diastereomers. However, challenges in achieving baseline separation are common.

Frequently Asked Questions (FAQs) - Chromatography

Q1: My diastereomers are co-eluting or have very poor resolution on a silica gel column. What should I do?

A1: Poor resolution is a common issue. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of the eluent is critical.

    • Decrease Polarity: If the diastereomers are eluting too quickly (high Rf), decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • Change Solvent System: Sometimes, changing the solvent system entirely can improve selectivity. Consider alternatives like dichloromethane/methanol or systems containing a small percentage of isopropanol or ethanol.[1] Toluene or cyclohexane can also be used as the non-polar component.[1]

    • Trial and Error: Chromatographic separation of diastereomers often involves trial and error with different solvent systems.[1]

  • Column Choice: If optimizing the mobile phase is insufficient, consider a different stationary phase. Diastereomers can sometimes be separated on normal phase columns like silica or cyano.[2] For difficult separations, consider using a chiral stationary phase (CSP) column, which can offer excellent selectivity.

  • Gradient Elution: Employing a shallow gradient can help to resolve closely eluting peaks.

Q2: I'm observing peak tailing for my diastereomers. What is the cause and how can I fix it?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., acidic silanol groups on silica gel) can cause tailing. Adding a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: A contaminated guard column or main column can lead to poor peak shape. Replace the guard column and/or flush the main column with a strong solvent.

Q3: How do I choose the right column for separating my this compound adduct diastereomers?

A3: The choice of column depends on the properties of your adducts.

  • Normal-Phase Columns: Standard silica gel or alumina columns are often the first choice for diastereomer separations due to their availability and cost-effectiveness.

  • Chiral Stationary Phases (CSPs): For very similar diastereomers, a CSP can provide the necessary selectivity for separation. While often used for enantiomers, they can also be highly effective for diastereomers. Examples include columns with polysaccharide-based chiral selectors like CHIRALPAK® or CHIRALCEL®.

Experimental Protocol: HPLC Separation of Menthyl Ester Diastereomers

While specific protocols for all this compound adducts are not universally available, the following protocol for the separation of menthyl ester diastereomers serves as an excellent starting point and can be adapted for other adducts.[3]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK IC or CHIRALFLASH IC)

  • HPLC-grade solvents (e.g., hexane, ethanol, isopropanol)

Procedure:

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Elution and Detection: Elute the diastereomers with the mobile phase and monitor the separation using a UV detector at an appropriate wavelength.

Quantitative Data: HPLC Separation of Menthyl Ester Diastereomers

The following tables summarize successful separation conditions for menthyl ester diastereomers, which can be used as a starting point for method development for other this compound adducts.

Table 1: HPLC Conditions for Menthyl Ester Diastereomer Separation (Example 1) [3]

ParameterValue
Column CHIRALFLASH IC (30 x 100 mm)
Mobile Phase EtOH/hexane (65:35)
Flow Rate 20 mL/min
Temperature 25 °C
Detection 254 nm
Retention Times (t_R) 7.0 min and 11.5 min
Yield 45.3% (Diastereomer 1), 44.4% (Diastereomer 2)

Table 2: HPLC Conditions for Menthyl Ester Diastereomer Separation (Example 2) [3]

ParameterValue
Column CHIRALPAK IC (4.6 x 250 mm)
Mobile Phase EtOH/hexane (1:19)
Flow Rate 1 mL/min
Temperature 40 °C
Detection 254 nm
Retention Times (t_R) 9.6 min and 11.8 min
Diastereomeric Ratio 53:46

G cluster_start Preparation cluster_hplc HPLC Analysis cluster_end Outcome start Dissolve Diastereomeric Mixture equilibrate Equilibrate Column start->equilibrate inject Inject Sample equilibrate->inject elute Elute with Mobile Phase inject->elute detect Detect and Collect Fractions elute->detect end Separated Diastereomers detect->end

Caption: Experimental workflow for HPLC separation of diastereomers.

III. Troubleshooting Guide: Purification by Fractional Crystallization

Fractional crystallization is a classical and often scalable method for separating diastereomers based on their differential solubility in a given solvent.[4]

Frequently Asked Questions (FAQs) - Crystallization

Q1: My diastereomeric adducts are not crystallizing from the solution. What can I do?

A1: Failure to crystallize is often a problem of solubility or supersaturation.[5]

  • Increase Concentration: The solution may be too dilute. Carefully evaporate the solvent to increase the concentration of the diastereomers.

  • Change Solvent System: The diastereomers may be too soluble in the chosen solvent. Screen for a solvent or solvent mixture in which one diastereomer is significantly less soluble.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the desired pure diastereomer to the solution to act as a nucleation site.

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Cooling: Slowly cool the solution to decrease the solubility of the diastereomers.

Q2: The crystals I obtained have a low diastereomeric excess (de). How can I improve the purity?

A2: Low diastereomeric excess indicates that the less soluble diastereomer is co-crystallizing with the more soluble one.

  • Slower Crystallization: Allow the crystals to form more slowly by reducing the rate of cooling or by using a solvent system where the solubility difference is more pronounced. Rapid crystallization can trap the more soluble diastereomer in the crystal lattice.

  • Recrystallization: The most common method to improve purity is to perform one or more recrystallizations. Dissolve the enriched crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.

  • Optimize Solvent: The choice of solvent is crucial. A systematic screening of solvents can identify one that maximizes the solubility difference between the diastereomers.[6]

Q3: My product is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the diastereomers separate from the solution as a liquid phase rather than a solid.[7]

  • Lower the Crystallization Temperature: The temperature of the solution may be above the melting point of the diastereomers.

  • Dilute the Solution: The concentration may be too high. Add more solvent to reduce the supersaturation.

  • Change the Solvent: The solvent may not be appropriate for crystallization. Experiment with different solvents.

Experimental Protocol: General Fractional Crystallization
  • Solvent Selection: Through small-scale trials, identify a solvent in which one diastereomer is significantly less soluble than the other, especially at lower temperatures.

  • Dissolution: Dissolve the diastereomeric mixture in the minimum amount of the selected hot solvent to form a saturated solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, in an ice bath or refrigerator. Crystals of the less soluble diastereomer should form.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Analysis: Analyze the diastereomeric purity of the crystals and the mother liquor using techniques like NMR spectroscopy or HPLC.

  • Recrystallization: If the purity is not satisfactory, repeat the process by recrystallizing the obtained crystals.

Quantitative Data: Crystallization of (-)-Menthyl Adducts

G cluster_start Preparation cluster_cryst Crystallization cluster_end Outcome start Dissolve Diastereomeric Mixture in Hot Solvent cool Slow Cooling start->cool filter Filter Crystals cool->filter analyze Analyze Purity (de%) filter->analyze mother_liquor Mother Liquor (Enriched in other Diastereomer) filter->mother_liquor recrystallize Recrystallize if de% is low analyze->recrystallize pure Pure Diastereomer recrystallize->start de% is low recrystallize->pure de% is high

Caption: Workflow for fractional crystallization of diastereomers.

References

optimizing temperature and solvent for (-)-Menthyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of (-)-Menthyl chloride from (-)-menthol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.- Increase reaction time. - Gradually increase the reaction temperature within the recommended range (see data tables below). For the carboxylic acid catalyzed reaction with HCl, a temperature of around 110°C has been shown to give good yields.[1]
Suboptimal Reagent: Inactive or old chlorinating agent (e.g., thionyl chloride, Lucas reagent).- Use freshly opened or purified reagents. - Verify the concentration of HCl for the Lucas reagent.
Moisture Contamination: Presence of water in the reaction mixture can hydrolyze the chlorinating agent and the product.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents if the chosen method requires one.
Low Purity of this compound / Presence of Side Products Formation of Neomenthyl chloride: This is a common diastereomeric impurity.- Optimize reaction conditions to favor the desired stereoisomer. Lower temperatures may improve selectivity. - Purification by fractional distillation or chromatography can separate the isomers.
Formation of Elimination Products (Menthenes): Higher reaction temperatures can favor elimination over substitution.[2]- Maintain the reaction temperature at the lower end of the effective range. - Choose a less hindered base if one is used in the workup.
Rearrangement Products: Carbocation intermediates can undergo rearrangement to form more stable isomers.[2]- Employ reaction conditions that proceed through an SN2-like mechanism (e.g., using thionyl chloride in a non-polar solvent) to minimize carbocation formation.
Reaction Fails to Initiate Inactive Catalyst: For methods requiring a catalyst (e.g., ZnCl₂ in Lucas reagent), the catalyst may be inactive.- Use anhydrous and high-purity zinc chloride. - Consider activating the catalyst if necessary.
Low Quality Starting Material: Impurities in the (-)-menthol can interfere with the reaction.- Use high-purity (-)-menthol.
Product is a Dark Color Decomposition: Overheating or prolonged reaction times can lead to decomposition of the product or starting material.- Carefully control the reaction temperature and time. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature depends on the chlorinating agent used. For the reaction of (-)-menthol with concentrated hydrochloric acid catalyzed by a carboxylic acid, a temperature range of 80°C to 150°C is reported, with a specific example at 110°C yielding 91.3% product with 93.5% purity.[1] Another study at 80°C reported a 56.63% yield.[2] It is generally advisable to start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and prevention of side reactions like elimination.

Q2: How does the choice of solvent affect the reaction?

A2: The synthesis of this compound can be performed with or without a solvent. The choice of solvent can influence the reaction mechanism (SN1 vs. SN2) and the product distribution.

  • Non-polar aprotic solvents (e.g., dichloromethane, toluene) can favor an SN2-type mechanism when using reagents like thionyl chloride. This can minimize carbocation rearrangements and potentially lead to higher stereoselectivity.

  • Polar protic solvents (like water in the Lucas reagent) can promote an SN1-type mechanism by stabilizing the carbocation intermediate. However, this can also lead to a higher likelihood of rearrangement and elimination byproducts.[2]

  • Polar aprotic solvents like DMF have been used as a catalyst and solvent with thionyl chloride, reportedly leading to high optical purity but a lower yield of 78.3%.[1]

Q3: What are the most common side products, and how can I minimize them?

A3: The most common side products are neomenthyl chloride (a diastereomer), menthenes (from elimination), and various rearrangement products.[2] To minimize these:

  • To reduce neomenthyl chloride: Optimize for an SN2 pathway which proceeds with inversion of configuration and is less prone to epimerization.

  • To reduce menthenes: Use lower reaction temperatures, as elimination is favored at higher temperatures.

  • To reduce rearrangement products: Use conditions that avoid the formation of a free carbocation, such as using thionyl chloride in a non-polar solvent.

Q4: How can I purify the crude this compound?

A4: The most common method for purifying this compound is fractional distillation under reduced pressure. The boiling point of this compound is reported to be 101-101.5 °C at 21 mmHg. Low-temperature crystallization can also be an effective purification method.[2]

Data Presentation

Table 1: Effect of Temperature and Reagent on this compound Synthesis

Reagent SystemTemperature (°C)Yield (%)Purity (%)Reference
Carboxylic Acid / Conc. HCl11091.393.5[1]
Lucas Reagent (ZnCl₂ / Conc. HCl)8056.63Not Specified[2]
Thionyl Chloride / DMFNot Specified78.3High Optical Purity[1]

Table 2: Comparison of Different Chlorinating Agents

Chlorinating AgentTypical Yield (%)Key AdvantagesKey Disadvantages
Lucas Reagent (ZnCl₂ / Conc. HCl) 85-98[1]Readily available reagents.Can lead to carbocation rearrangements and lower stereoselectivity.
Thionyl Chloride (SOCl₂) ~78 (with DMF)[1]Generally proceeds with good stereochemical control (SNi or SN2). Gaseous byproducts (SO₂ and HCl) are easily removed.Thionyl chloride is corrosive and moisture-sensitive. May require a base (e.g., pyridine) which can complicate workup.
Phosphorus Pentachloride (PCl₅) HighEffective for converting alcohols to alkyl chlorides.Solid reagent, can be difficult to handle. Produces solid byproducts (POCl₃) that require separation.
Carboxylic Acid / Conc. HCl ~91[1]High yield and purity reported. Avoids the use of heavy metal catalysts.Requires higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound using Lucas Reagent

This protocol is a general guideline and may require optimization.

Materials:

  • (-)-Menthol

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Petroleum ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • Prepare the Lucas reagent by carefully dissolving anhydrous zinc chloride in concentrated hydrochloric acid in an ice bath. A common preparation involves bubbling anhydrous HCl gas into a 70% aqueous solution of ZnCl₂.[3]

  • In a round-bottom flask equipped with a magnetic stirrer, add (-)-menthol.

  • Cool the flask in an ice bath and slowly add the prepared Lucas reagent to the (-)-menthol with stirring.

  • Allow the mixture to stir at ambient temperature. The reaction progress can be monitored by the formation of a turbid solution as the insoluble this compound forms. Reaction times can vary from 20 minutes to several hours.[3]

  • Once the reaction is complete, add cold petroleum ether to the mixture and transfer it to a separatory funnel.

  • Wash the organic layer with cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound using Thionyl Chloride

This protocol is a general guideline and should be performed in a well-ventilated fume hood.

Materials:

  • (-)-Menthol

  • Thionyl Chloride (SOCl₂)

  • Pyridine or Triethylamine (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve (-)-menthol in an anhydrous solvent like diethyl ether or dichloromethane.

  • If a base is used, add pyridine or triethylamine to the solution.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic and will produce HCl and SO₂ gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for a period of time (e.g., 1-3 hours), monitoring the reaction by TLC.

  • After cooling, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer and wash it with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis prep Prepare Reagents & Glassware reaction React (-)-Menthol with Chlorinating Agent prep->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill analysis Characterize Product (GC, NMR, Polarity) distill->analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC, GC) start->check_reaction check_purity Analyze Crude Product (GC, NMR) check_reaction->check_purity Yes incomplete Incomplete Reaction check_reaction->incomplete No impure Impure Product check_purity->impure Side Products Detected solution1 Increase Time/Temp Check Reagents incomplete->solution1 solution2 Optimize Temp Change Solvent Improve Purification impure->solution2

Caption: A troubleshooting logic diagram for addressing low yield or purity issues.

References

Technical Support Center: Menthyl Ester Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the epimerization of stereocenters at the alpha-position to a menthyl ester, a common chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is epimerization at the alpha-carbon to an ester?

Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[1][2] When this occurs at the carbon atom adjacent to an ester's carbonyl group (the alpha-carbon), it leads to the formation of a diastereomer, known as an epimer. This is a significant issue in asymmetric synthesis, as diastereomers can have different biological activities and are often difficult to separate.[1]

Q2: What makes the alpha-proton of a menthyl ester susceptible to epimerization?

The hydrogen atom on the alpha-carbon is acidic because the carbonyl group of the ester can stabilize the resulting negative charge (carbanion) through resonance.[3] This leads to the formation of a planar enolate intermediate.[3] The subsequent reprotonation of this flat intermediate can occur from either face, potentially leading to an inversion of the original stereochemistry.[3] The presence of a base facilitates the removal of this acidic proton, initiating the epimerization process.[1][3]

Q3: How does a menthyl group help control stereochemistry?

A menthyl group is a chiral auxiliary, a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[4][5] The bulky and stereochemically defined structure of the menthyl group can block one face of the enolate intermediate. This steric hindrance directs incoming electrophiles to the opposite, less hindered face, favoring the formation of one diastereomer over the other.[4] However, if the alpha-proton is removed and reprotonated under conditions that allow equilibrium, this stereocontrol can be lost.

Q4: What are the primary experimental factors that induce epimerization?

Several factors can promote unwanted epimerization at the alpha-carbon:

  • Strong or Sterically Unhindered Bases: Bases can readily abstract the acidic alpha-proton.[1][6]

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction and can accelerate the rate of epimerization.[1][6]

  • Solvent Choice: Polar, protic solvents can facilitate proton transfer and stabilize the enolate intermediate, potentially increasing the rate of epimerization.[7]

  • Prolonged Reaction Times: Extended exposure to basic or acidic conditions increases the likelihood of epimerization.

Troubleshooting Guide: Unexpected Diastereomer Formation

Issue: Analysis of the reaction product by NMR, HPLC, or chiral chromatography reveals the presence of an undesired diastereomer (epimer).

Possible Cause Recommended Solution
Base is too strong or not sterically hindered. Switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to abstract the alpha-proton.[1] For enolate formation, a strong but hindered base like lithium diisopropylamide (LDA) is often used at low temperatures to ensure rapid and complete deprotonation, followed by the reaction with an electrophile before reprotonation can occur.[4]
Reaction temperature is too high. Perform the reaction at a lower temperature. Cooling the reaction to 0 °C, -20 °C, or even -78 °C can significantly reduce the rate of epimerization.[1]
Inappropriate solvent was used. Use a non-polar, aprotic solvent. Solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred over more polar options like dimethylformamide (DMF) or alcohols, especially in the presence of a base.[7]
Reaction time is excessively long. Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to minimize the product's exposure to epimerization-inducing conditions.
Coupling reagents are promoting epimerization (in amide bond formation). When converting a carboxylic acid with an alpha-stereocenter (attached to a menthyl ester) to an amide, use coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) with carbodiimides like DIC or DCC. These additives suppress epimerization.[1][8]

Quantitative Data on Epimerization

The choice of reaction conditions can have a substantial impact on the degree of epimerization. The following table summarizes data from studies on peptide coupling, which is analogous to other reactions involving the activation of a carboxylic acid derivative.

Table 1: Effect of Coupling Reagents and Base on Epimerization

EntryAmino Acid DerivativeCoupling ReagentBase (equiv)SolventEpimerization (%)
1Fmoc-Ser(Ac₃GlcNAcα)-OHHATUDIPEA (7.2)DMF72.5
2Fmoc-Ser(Ac₃GalNAcα)-OHHATUDIPEA (7.2)DMF0.8
3Fmoc-Ser(Ac₃GlcNAcβ)-OHHATUDIPEA (7.2)DMF2.0
4Fmoc-Ser(Ac₄Galβ1-3Ac₂GalNAcα)-OHHATUDIPEA (7.2)DMF65.6

Data adapted from a study on glycopeptide synthesis, illustrating the high sensitivity of epimerization to substrate structure even under identical conditions.[2]

Experimental Protocols

Protocol: Stereoselective Alkylation of a Menthyl Ester via Enolate Formation

This protocol describes a general procedure for the alkylation of an alpha-substituted carboxylic acid menthyl ester while minimizing epimerization.

Materials:

  • (-)-Menthyl ester substrate (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.05 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the (-)-menthyl ester substrate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the LDA solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide dropwise to the enolate solution. Maintain the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.

  • Analysis: Characterize the product and determine the diastereomeric ratio using ¹H NMR or HPLC analysis.

Diagrams

Troubleshooting_Epimerization start Epimerization Detected (Undesired Diastereomer) check_temp Is Reaction Temperature Below 0°C? start->check_temp lower_temp ACTION: Lower Temperature to -20°C to -78°C check_temp->lower_temp No check_base Is the Base Sterically Hindered (e.g., DIPEA, LDA)? check_temp->check_base Yes lower_temp->check_base change_base ACTION: Switch to a Hindered, Non-Nucleophilic Base check_base->change_base No check_solvent Is the Solvent Aprotic and Non-Polar? check_base->check_solvent Yes change_base->check_solvent change_solvent ACTION: Switch to THF or Diethyl Ether check_solvent->change_solvent No monitor_time ACTION: Monitor Reaction Closely and Reduce Time check_solvent->monitor_time Yes change_solvent->monitor_time end_node Problem Resolved: Minimized Epimerization monitor_time->end_node Epimerization_Mechanism cluster_conditions Conditions Promoting Epimerization reactant reactant intermediate intermediate product product condition condition A (R)-Menthyl Ester (Desired Stereoisomer) B Planar Enolate (Achiral at α-carbon) A->B + Base (-H⁺) C (S)-Menthyl Ester (Epimer) D (R)-Menthyl Ester (Regenerated) B->C + H⁺ (attack from opposite face) B->D + H⁺ (attack from original face) c1 • Strong Base / Acid c2 • High Temperature c3 • Polar / Protic Solvent

References

Technical Support Center: Troubleshooting the Removal of the (-)-Menthyl Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of the (-)-menthyl chiral auxiliary.

The (-)-menthyl group is a widely used chiral auxiliary in asymmetric synthesis. However, its steric bulk can present challenges during the cleavage step. This guide provides answers to frequently asked questions, detailed experimental protocols, and data-driven advice to enhance the efficiency and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My saponification/hydrolysis reaction is slow or incomplete. What can I do?

A1: Incomplete cleavage is a common issue, primarily due to the steric hindrance of the menthyl group, which can impede the approach of the nucleophile to the ester's carbonyl carbon.[1] Here are several strategies to overcome this:

  • Increase the Reaction Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or product degradation.[1]

  • Alter the Solvent System: Standard conditions often involve a mixture of THF, methanol, and water.[1] Using a co-solvent such as DMSO may improve solubility and increase the reaction rate.[1]

  • Use a More Potent Nucleophile: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a stronger nucleophile than LiOH alone and can cleave hindered esters under milder conditions, which can help prevent side reactions.[2]

  • Consider Alternative Cleavage Methods: If hydrolysis remains problematic, reductive cleavage is a viable alternative.[1]

Q2: I am observing epimerization at the α-carbon of my product. How can this be prevented?

A2: Epimerization, the loss of stereochemical purity at the stereocenter adjacent to the carbonyl group, is a significant risk under basic conditions.[1] This occurs because the α-proton is acidic and can be removed by the base, leading to a planar enolate intermediate that can be protonated from either face.[1] To minimize epimerization:

  • Lower the Reaction Temperature: Conduct the hydrolysis at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or room temperature).[1]

  • Minimize Reaction Time: Closely monitor the reaction's progress by TLC or LCMS and quench it as soon as the starting material is consumed.[1] Prolonged exposure to basic conditions increases the risk of epimerization.[1][3]

  • Switch to Reductive Cleavage: If epimerization persists, cleaving the auxiliary via reduction to the primary alcohol using reagents like lithium aluminum hydride (LAH) or DIBAL-H avoids the formation of an enolate intermediate.[1] The resulting alcohol can be re-oxidized to the carboxylic acid if necessary.[1]

Q3: How can I effectively separate my product from the liberated (-)-menthol after cleavage?

A3: The liberated (-)-menthol is a non-polar alcohol that can complicate purification due to its solubility in organic solvents.[1]

  • Acid-Base Extraction: This is the most effective method for separating a carboxylic acid product from (-)-menthol.[1] After the reaction, ensure the mixture is basic and extract with a non-polar solvent like hexanes or diethyl ether. The deprotonated carboxylate salt of your product will remain in the aqueous layer, while the neutral (-)-menthol will move to the organic layer.[1] Subsequently, the aqueous layer can be acidified, and the protonated carboxylic acid can be extracted with an organic solvent.[1]

  • Chromatography: If extraction is not feasible, column chromatography can be used. However, the similar polarities of the product and (-)-menthyl can sometimes make separation challenging.

  • Distillation/Sublimation: In some cases, the liberated (-)-menthol can be removed by distillation or sublimation, particularly if the desired product is not volatile.

Troubleshooting Decision Tree

This diagram outlines a logical workflow for troubleshooting common issues during the removal of the (-)-menthyl chiral auxiliary.

G cluster_0 Start: Cleavage of (-)-Menthyl Ester cluster_1 Problem Identification cluster_2 Troubleshooting Strategies cluster_3 Outcome Start Initial Reaction Conditions Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Epimerization Epimerization Observed? Incomplete_Reaction->Epimerization No Increase_Temp Increase Temperature/Reflux Incomplete_Reaction->Increase_Temp Yes Purification_Issues Purification Difficulties? Epimerization->Purification_Issues No Lower_Temp Lower Reaction Temperature Epimerization->Lower_Temp Yes Acid_Base_Extraction Perform Acid-Base Extraction Purification_Issues->Acid_Base_Extraction Yes Successful_Cleavage Successful Cleavage and Purification Purification_Issues->Successful_Cleavage No Change_Solvent Change Solvent System (e.g., add DMSO) Increase_Temp->Change_Solvent Stronger_Nucleophile Use Stronger Nucleophile (e.g., LiOOH) Change_Solvent->Stronger_Nucleophile Reductive_Cleavage Switch to Reductive Cleavage (e.g., LAH) Stronger_Nucleophile->Reductive_Cleavage Minimize_Time Minimize Reaction Time Lower_Temp->Minimize_Time Minimize_Time->Reductive_Cleavage Acid_Base_Extraction->Successful_Cleavage Reductive_Cleavage->Successful_Cleavage

Caption: Troubleshooting workflow for (-)-menthyl auxiliary removal.

Data Presentation: Comparison of Cleavage Methods

The following table summarizes common methods for the removal of the (-)-menthyl chiral auxiliary, along with typical conditions and potential outcomes.

Cleavage MethodReagentsTypical ConditionsTypical YieldsKey Considerations
Basic Hydrolysis (Saponification) LiOH, NaOH, or KOHTHF/H₂O or MeOH/H₂O, 0°C to refluxVariableRisk of epimerization at the α-carbon, especially at higher temperatures.[1][3]
Reductive Cleavage LiAlH₄ (LAH) or DIBAL-HAnhydrous THF or Et₂O, -78°C to RT80-98%Avoids epimerization at the α-carbon.[1] The product is a primary alcohol, which may require re-oxidation.[1]
Transesterification Ti(Oi-Pr)₄ (cat.), Primary Alcohol (e.g., MeOH)RefluxVariableCan be mild, but often requires forcing conditions for sterically hindered substrates.[1]

Experimental Protocols

Protocol 1: Basic Hydrolysis using Lithium Hydroxide

This protocol is a standard approach for the saponification of (-)-menthyl esters.

  • Dissolution: Dissolve the (-)-menthyl ester substrate in a 3:1 mixture of tetrahydrofuran (THF) and water to a concentration of approximately 0.1 M.

  • Addition of Base: Add an excess of lithium hydroxide (LiOH), typically 5-10 equivalents.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LCMS.

  • Workup (Auxiliary Removal): Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the mixture three times with diethyl ether or hexanes. The combined organic layers contain the (-)-menthyl auxiliary.[1]

  • Workup (Product Isolation): Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 1 M HCl.[1]

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate. The combined organic layers contain the carboxylic acid product.[1]

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Protocol 2: Reductive Cleavage using Lithium Aluminum Hydride (LAH)

This method is recommended when basic hydrolysis fails or causes epimerization.[1]

  • Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a solution of the (-)-menthyl ester in anhydrous diethyl ether or THF to a concentration of approximately 0.1 M.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[1]

  • Addition of LAH: Carefully and portion-wise, add solid LAH (2-3 equivalents) to the stirred solution.[1] Caution: LAH reacts violently with water; ensure all glassware and solvents are anhydrous. The reaction is exothermic.[1]

  • Reaction: Allow the reaction to stir at 0°C or warm to room temperature, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This should produce a granular precipitate that can be easily filtered.

  • Purification: Filter the mixture and wash the precipitate with additional ether or THF. The combined filtrate contains the desired primary alcohol and the (-)-menthol auxiliary, which can be separated by column chromatography.

Visualization of Key Processes

Chemical Transformation: Cleavage of (-)-Menthyl Auxiliary

The following diagram illustrates the general chemical transformation for the removal of the (-)-menthyl auxiliary by hydrolysis.

G (-)-Menthyl Ester R-COO-(-)-Menthyl Carboxylic Acid R-COOH (-)-Menthyl Ester->Carboxylic Acid H3O+ or OH- (-)-Menthol (-)-Menthol (-)-Menthyl Ester->(-)-Menthol H3O+ or OH-

Caption: General scheme for the hydrolytic cleavage of a (-)-menthyl ester.

Experimental Workflow: Hydrolysis and Purification

This workflow outlines the key steps in the hydrolysis and subsequent purification process.

G Start Start: (-)-Menthyl Ester Hydrolysis Basic Hydrolysis (e.g., LiOH) Start->Hydrolysis Extraction1 Extraction with Non-Polar Solvent Hydrolysis->Extraction1 Aqueous_Layer Aqueous Layer (Carboxylate Salt) Extraction1->Aqueous_Layer Organic_Layer Organic Layer ((-)-Menthol) Extraction1->Organic_Layer Acidification Acidification (e.g., HCl) Aqueous_Layer->Acidification Extraction2 Extraction with Polar Organic Solvent Acidification->Extraction2 Product Final Product (Carboxylic Acid) Extraction2->Product

Caption: Workflow for hydrolysis and purification.

References

Technical Support Center: Menthyl Cation Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the menthyl cation.

Frequently Asked Questions (FAQs)

Q1: What are the common rearrangement products observed from the menthyl cation?

When generating the menthyl cation, typically from menthol, a variety of rearrangement products can be formed. Besides the expected menthyl derivatives, common side products include neomenthyl chloride, various regioisomeric tertiary chloromenthanes, and products with a rearranged carbon skeleton known as ψ-menthane (1-isobutyl-3-methylcyclopentane) derivatives.[1] The extent of these cationic rearrangements can be significant, ranging from 18-25 mol% of the total product mixture.[1]

Q2: What is the primary driving force for the rearrangement of the menthyl cation?

The primary driving force for the rearrangement of the menthyl cation, like other carbocation rearrangements, is the formation of a more stable carbocation. The initial secondary menthyl cation can rearrange via hydride or alkyl shifts to form more stable tertiary carbocations. These rearrangements are thermodynamically favored as they lead to a lower energy intermediate.

Q3: What experimental conditions typically lead to the formation of rearrangement products?

The formation of rearrangement products is common in reactions that proceed through a carbocation intermediate. For the menthyl cation, this is often observed during the synthesis of menthyl chloride from menthol using reagents such as:

  • Lucas' reagent (concentrated HCl and ZnCl₂).[1]

  • Titanium tetrachloride (TiCl₄) catalysis with menthyl chlorosulfite.[1]

  • Concentrated hydrochloric acid with a carboxylic acid catalyst at elevated temperatures (80-150 °C).

Troubleshooting Guide

Issue 1: High percentage of neomenthyl chloride in the product mixture.

  • Possible Cause: The reaction conditions are favoring the epimerization of the menthyl cation to the neomenthyl cation. This can be influenced by temperature and reaction time.

  • Solution:

    • Lower the reaction temperature: Running the reaction at a lower temperature can disfavor the rearrangement pathways.

    • Reduce reaction time: Shorter reaction times can minimize the extent of equilibration between the menthyl and neomenthyl cations.

    • Choice of reagent: The choice of chlorinating agent can influence the stereochemical outcome. Investigate alternative reagents that may offer higher stereoselectivity.

Issue 2: Significant formation of tertiary chloride and ψ-menthane derivatives.

  • Possible Cause: The reaction conditions are strongly promoting carbocation rearrangements, leading to the formation of more stable tertiary carbocations and subsequent ring contraction.

  • Solutions:

    • Use less acidic conditions: Strong acids can promote complex rearrangements. If possible, use milder conditions to generate the desired product.

    • Purification: If the formation of these byproducts is unavoidable, they can be removed during purification. Tertiary chlorides can be selectively removed by solvolysis. Low-temperature crystallization can also be effective in purifying the desired menthyl chloride.[1]

Issue 3: Difficulty in quantifying the product mixture.

  • Possible Cause: The various isomers and rearrangement products have similar physical properties, making them difficult to separate and quantify by standard chromatographic methods.

  • Solution:

    • Quantitative NMR (qNMR): ¹H and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying all components in the reaction mixture, often down to ≤0.5 mol% levels.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the volatile components of the product mixture.

Data Presentation

Table 1: Product Distribution in the Synthesis of Menthyl Chloride from (-)-Menthol.

MethodMenthyl Chloride (mol%)Neomenthyl Chloride (mol%)Tertiary Chlorides (mol%)ψ-Menthane Derivatives (mol%)Total Rearrangement (mol%)
Lucas' Reagent (ZnCl₂/HCl)~75-82PresentPresentPresent~18-25
TiCl₄-catalyzed extrusion~75-82PresentPresentPresent~18-25

Data synthesized from information suggesting that cationic rearrangement accounts for 18-25 mol% of the product mixture in these reactions.[1]

Experimental Protocols

Synthesis of Menthyl Chloride from Menthol using Concentrated HCl and Acetic Acid

This protocol is based on a method using an organic carboxylic acid as a catalyst.

Materials:

  • (-)-Menthol

  • Concentrated Hydrochloric Acid

  • Acetic Acid (or another organic carboxylic acid)

  • Four-neck round-bottom flask

  • Thermometer

  • Reflux condenser

  • Stirring apparatus

  • Tail gas absorption device

Procedure:

  • In a dry four-neck round-bottom flask equipped with a thermometer, reflux condenser, stirring apparatus, and a tail gas absorption device, add (-)-menthol, acetic acid, and concentrated hydrochloric acid. The molar ratio of menthol to concentrated HCl can be in the range of 1:1 to 1:5, and the molar ratio of menthol to acetic acid can be 1:0.3 to 1:1.

  • With stirring, heat the reaction mixture to a temperature between 80 °C and 150 °C.

  • Maintain the reaction at this temperature for 3 to 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Allow the layers to separate and recover the organic layer.

  • Wash the organic layer to neutrality.

  • Purify the crude L-menthyl chloride by vacuum distillation.

Mandatory Visualization

menthyl_cation_rearrangement menthol (-)-Menthol menthyl_cation Menthyl Cation (Secondary) menthol->menthyl_cation + H⁺, -H₂O menthyl_chloride Menthyl Chloride (Desired Product) menthyl_cation->menthyl_chloride + Cl⁻ neomenthyl_cation Neomenthyl Cation menthyl_cation->neomenthyl_cation Hydride Shift tertiary_cation1 Tertiary Cation 1 menthyl_cation->tertiary_cation1 Hydride Shift neomenthyl_chloride Neomenthyl Chloride neomenthyl_cation->neomenthyl_chloride + Cl⁻ tertiary_chlorides Tertiary Chlorides tertiary_cation1->tertiary_chlorides + Cl⁻ tertiary_cation2 Tertiary Cation 2 (via ring contraction) tertiary_cation1->tertiary_cation2 Alkyl Shift (Ring Contraction) psi_menthane ψ-Menthane Derivatives tertiary_cation2->psi_menthane + Cl⁻

Caption: Rearrangement pathways of the menthyl cation.

troubleshooting_workflow start High Percentage of Rearrangement Products q1 Are tertiary chlorides and ψ-menthane derivatives major products? start->q1 a1_yes Use milder acidic conditions or purify via solvolysis/ crystallization q1->a1_yes Yes q2 Is neomenthyl chloride the primary undesired product? q1->q2 No end Optimized Product Distribution a1_yes->end a2_yes Lower reaction temperature and/ or reduce reaction time q2->a2_yes Yes q2->end No a2_yes->end

Caption: Troubleshooting workflow for menthyl cation rearrangements.

References

alternative methods for the synthesis of high purity (-)-Menthyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of High-Purity (-)-Menthyl Chloride

This guide provides researchers, scientists, and drug development professionals with alternative methods, troubleshooting advice, and frequently asked questions concerning the synthesis of high-purity this compound from (-)-menthol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from (-)-menthol?

A1: The most frequently employed methods involve reacting (-)-menthol with various chlorinating agents. These include thionyl chloride (SOCl₂), often with a catalyst like DMF; hydrogen chloride (HCl), typically as concentrated aqueous HCl with a catalyst (Lucas reagent, ZnCl₂); phosphorus pentachloride (PCl₅); and phosphorus trichloride (PCl₃).[1][2][3][4] A newer method involves the titanium tetrachloride (TiCl₄)-catalyzed rearrangement of a menthyl chlorosulfite intermediate.[5]

Q2: What are the primary challenges in synthesizing high-purity this compound?

A2: The main challenges are controlling the stereochemistry of the reaction and preventing side reactions. Key issues include:

  • Cationic Rearrangements: The reaction can proceed through a carbocation intermediate, leading to a mixture of products, including neomenthyl chloride and other isomeric chlorides.[5]

  • Elimination Reactions: Dehydration of menthol can occur, leading to the formation of menthene isomers.[1]

  • Incomplete Reactions: Failure to drive the reaction to completion results in a product contaminated with unreacted (-)-menthol.

  • Purification Difficulties: Separating this compound from its isomers and other byproducts can be complex, often requiring techniques like low-temperature crystallization or selective solvolysis.[5]

Q3: Which synthesis method typically provides the highest optical purity?

A3: The reaction of (-)-menthol with thionyl chloride (SOCl₂) in the presence of a solvent and catalyst like DMF is reported to yield a product with high optical purity, indicated by a specific rotation of [α]D²⁰ = -52°.[2] However, this method may have a lower yield compared to others.[2] Methods utilizing phosphorus halides under controlled, low-temperature conditions are also designed for high stereoselectivity.[3]

Q4: What is the role of a catalyst like ZnCl₂ (in Lucas reagent) or an organic carboxylic acid?

A4: In reactions with concentrated HCl, a catalyst is used to facilitate the chlorination of the secondary alcohol. Zinc chloride (ZnCl₂) acts as a Lewis acid, coordinating with the hydroxyl group of menthol to make it a better leaving group (water).[5] Similarly, organic carboxylic acids can be used to catalyze the reaction with concentrated HCl, avoiding the use of metal chlorides.[2]

Q5: How does the reaction mechanism (Sₙ1 vs. Sₙ2) affect the product's purity?

A5: The reaction can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reagents and conditions.[6]

  • An Sₙ1 mechanism involves a carbocation intermediate, which is prone to rearrangement, leading to a mixture of isomeric products and reducing the stereochemical purity.[5][7]

  • An Sₙ2 mechanism involves a backside attack by the chloride nucleophile, leading to an inversion of configuration.

  • Some reagents, like thionyl chloride, can react via an internal nucleophilic substitution (Sₙi) mechanism, which leads to retention of configuration.

Controlling conditions to favor a mechanism that minimizes carbocation formation is crucial for achieving high purity.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Q: My reaction yield is significantly lower than expected. What are the possible causes?

    • A:

      • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature, but be mindful that harsher conditions can promote side reactions. For phosphorus halide methods, ensure the stoichiometry is correct, as the molar ratio is critical.[3]

      • Side Reactions: Elimination reactions to form menthenes are a common side reaction, especially at higher temperatures or under acidic conditions.[1] Using milder reagents or lower temperatures can help minimize this.

      • Loss During Workup: this compound is volatile. Ensure efficient condensation during any distillation steps and avoid excessive heat. The workup procedure, including washing and extraction, should be performed efficiently to minimize product loss.

      • Reagent Quality: Ensure the chlorinating agents (e.g., thionyl chloride, PCl₅) are of high purity and have not decomposed due to moisture exposure.[8][9]

Issue 2: Product is Contaminated with Isomeric Chlorides (e.g., Neomenthyl Chloride)

  • Q: My final product shows significant peaks for isomeric chlorides in NMR/GC analysis. How can I prevent their formation?

    • A:

      • Minimize Carbocation Formation: Isomerization often occurs via a carbocation intermediate. To suppress this, use reaction conditions that do not favor an Sₙ1 pathway. This includes using less polar solvents and reagents that promote Sₙ2 or Sₙi mechanisms.

      • Control Temperature: Reactions with phosphorus trichloride or tribromide should be conducted at low temperatures (e.g., 0-5°C) to ensure high stereoselectivity.[3]

      • Choice of Reagent: The reaction with Lucas reagent is known to cause considerable cationic rearrangement (18-25 mol%).[5] Alternative methods, such as using SOCl₂ or PCl₃ at low temperatures, may offer better stereocontrol.[2][3]

Issue 3: Final Product Contains Unreacted (-)-Menthol

  • Q: How can I ensure the complete conversion of (-)-menthol?

    • A:

      • Reagent Stoichiometry: Use a slight excess of the chlorinating agent to drive the reaction to completion.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before stopping the reaction and beginning the workup.[3]

      • Efficient Mixing: Ensure adequate stirring throughout the reaction, especially in heterogeneous mixtures, to maximize contact between reactants.

Issue 4: Difficulty in Purifying the Crude Product

  • Q: Standard distillation is not effectively separating the desired product from impurities. What other purification methods can be used?

    • A:

      • Low-Temperature Crystallization: This method can be effective for achieving high purity (≥97 mol%).[5]

      • Selective Solvolysis: Tertiary chlorides, which are common rearrangement byproducts, are more reactive towards solvolysis than the secondary this compound. A carefully controlled solvolysis can selectively remove these impurities, leading to a product of up to 98 mol% purity.[5]

      • Washing: The crude organic layer should be thoroughly washed to remove acid residues and water-soluble byproducts before final purification. Washing to neutrality is a common step.[2]

Data Presentation: Comparison of Synthesis Methods

MethodChlorinating AgentCatalyst / ConditionsYield (%)Purity (%)Optical Purity ([α]D²⁰)Key AdvantagesKey Disadvantages
Thionyl Chloride SOCl₂DMF, Solvent78.3High-52°High optical purityModerate yield; produces difficult-to-degrade DMF waste.[2]
Lucas Reagent conc. HClZnCl₂84.8Lower-44.49°Simple procedureLow optical purity; significant byproduct formation (18-25%).[2][5]
Carboxylic Acid Catalyzed conc. HClAcetic Acid91.393.5-47.4°High yield; avoids ZnCl₂Moderate optical purity.[2]
Phosphorus Pentachloride PCl₅Anhydrous FeCl₃90.0High-47°High yieldComplicated workup; produces phosphoric acid waste.[2]
Phosphorus Trichloride PCl₃Low temperature (0-25°C)N/AHighN/AHigh stereoselectivity claimedRequires strict temperature control.[3]

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride and DMF (Catalyst)

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser connected to a gas trap (to absorb HCl and SO₂), add (-)-menthol.

  • Solvent & Catalyst: Add anhydrous solvent (e.g., toluene) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Cool the mixture in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise from the addition funnel while maintaining the low temperature.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture under reflux until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure.

  • Purification: Dissolve the crude product in an appropriate solvent (e.g., diethyl ether), wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the resulting oil by vacuum distillation to obtain pure this compound.

Method 2: Synthesis using Concentrated HCl and Acetic Acid (Catalyst)

  • Preparation: In a four-necked flask equipped with a thermometer, reflux condenser, and a device for absorbing tail gas, add (-)-menthol, concentrated hydrochloric acid, and an organic carboxylic acid (e.g., acetic acid) as a catalyst.[2]

  • Reaction: Heat the mixture with stirring to 80–150°C for 3–10 hours.[2]

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic layer. The excess hydrochloric acid can be recovered.

  • Purification: Wash the organic layer with water and then with a dilute base (e.g., sodium bicarbonate solution) until neutral. Dry the organic layer over an anhydrous drying agent. The final product is obtained by reduced-pressure distillation.[2]

Method 3: Synthesis using Phosphorus Trichloride (PCl₃)

  • Preparation: Under a nitrogen atmosphere, dissolve (-)-menthol in a suitable anhydrous solvent in a flask equipped with a stirrer and dropping funnel.[3]

  • Reaction: Cool the solution in an ice bath to 0-5°C. Add phosphorus trichloride dropwise, ensuring the temperature does not exceed 5°C. The molar ratio of PCl₃ to menthol should be 2:3.[3]

  • Stirring: After the addition, continue stirring at 0°C for 2 hours, then allow the mixture to warm to 25°C and react until completion (monitored by TLC).[3]

  • Workup & Purification: Perform a standard aqueous workup, followed by washing the organic layer to neutrality, drying, and purification by vacuum distillation to yield the target product.[3]

Visualizations: Experimental Workflows

Synthesis_Workflow_SOCl2 Diagram 1: Workflow for this compound Synthesis via Thionyl Chloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Charge flask with (-)-Menthol, Solvent, DMF reaction_cool 2. Cool to 0°C prep->reaction_cool reaction_add 3. Add SOCl₂ dropwise reaction_cool->reaction_add reaction_reflux 4. Heat under reflux reaction_add->reaction_reflux workup_evap 5. Evaporate excess SOCl₂ & solvent reaction_reflux->workup_evap workup_wash 6. Wash with H₂O, NaHCO₃, Brine workup_evap->workup_wash workup_dry 7. Dry over Na₂SO₄ workup_wash->workup_dry workup_distill 8. Vacuum Distillation workup_dry->workup_distill product High-Purity This compound workup_distill->product

Caption: Workflow for this compound Synthesis via Thionyl Chloride.

Synthesis_Workflow_HCl Diagram 2: Workflow for this compound Synthesis via Catalyzed HCl cluster_reaction Reaction cluster_workup Workup cluster_purification Purification react_mix 1. Mix (-)-Menthol, conc. HCl, and Acetic Acid react_heat 2. Heat mixture with stirring (80-150°C) react_mix->react_heat workup_cool 3. Cool to room temp react_heat->workup_cool workup_separate 4. Separate organic layer workup_cool->workup_separate workup_wash 5. Wash to neutrality workup_separate->workup_wash purify_dry 6. Dry organic layer workup_wash->purify_dry purify_distill 7. Reduced-pressure distillation purify_dry->purify_distill product High-Purity This compound purify_distill->product

Caption: Workflow for this compound Synthesis via Catalyzed HCl.

Synthesis_Workflow_PCl3 Diagram 3: Workflow for this compound Synthesis via PCl₃ cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification prep 1. Dissolve (-)-Menthol in anhydrous solvent under N₂ reaction_cool 2. Cool to 0-5°C prep->reaction_cool reaction_add 3. Add PCl₃ dropwise (Temp < 5°C) reaction_cool->reaction_add reaction_stir 4. Stir at 0°C (2h), then warm to 25°C reaction_add->reaction_stir workup_wash 5. Aqueous workup & wash to neutrality reaction_stir->workup_wash workup_dry 6. Dry organic layer workup_wash->workup_dry workup_distill 7. Vacuum Distillation workup_dry->workup_distill product High-Purity This compound workup_distill->product

Caption: Workflow for this compound Synthesis via PCl₃.

References

Technical Support Center: Reactions Involving (-)-Menthyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Menthyl chloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges when scaling up your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: Scaling up reactions involving this compound presents several challenges that are common in process chemistry. These include:

  • Heat Management: Reactions, particularly Grignard formations or those involving strong bases, can be highly exothermic. Managing heat dissipation in large reactors is critical to prevent runaway reactions and the formation of byproducts.[1][2]

  • Mixing Efficiency: Achieving homogenous mixing in large volumes is more difficult than in a lab-scale flask. Poor mixing can lead to localized temperature and concentration gradients, resulting in lower yields and increased impurity levels.[2]

  • Side Reactions and Impurities: Side reactions, such as elimination and cationic rearrangements, can become more significant at scale.[2][3] For instance, in the synthesis of this compound from (-)-menthol, rearrangements can lead to neomenthyl chloride and other isomers, complicating purification.[3]

  • Purification: Methods like chromatography that are common in the lab are often not economically viable for large-scale production. Developing robust crystallization or distillation procedures is essential.[3]

  • Safety and Handling: Handling large quantities of reagents like thionyl chloride, strong bases, or Grignard reagents requires stringent safety protocols and specialized equipment to manage risks such as toxic off-gassing and spills.[1][4][5]

  • Waste Management: Industrial-scale synthesis generates significant waste streams that require proper handling and disposal, which can add to the process cost and environmental impact.[6]

Q2: Why do elimination (E2) reactions with this compound often proceed slowly and yield a non-Zaitsev product?

A2: This is due to the stereochemistry of the this compound molecule. For an E2 elimination to occur, the leaving group (chloride) and a beta-hydrogen must be in an anti-periplanar (trans-diaxial) arrangement.[7][8]

  • In its most stable chair conformation, this compound has all three substituents (isopropyl, methyl, and chlorine) in equatorial positions.

  • To achieve the necessary trans-diaxial geometry for elimination, the molecule must first ring-flip to a much less stable conformation where all three groups are axial.[8][9]

  • This high-energy requirement results in a higher activation energy and a slower reaction rate compared to its diastereomer, neomenthyl chloride, which has the chlorine in an axial position in its more stable conformation.[7][8]

  • Once in the reactive axial conformation, the only hydrogen available for trans-diaxial elimination leads to the formation of 2-menthene, the less substituted (non-Zaitsev) product.[8][9]

Q3: What are the common byproducts in the synthesis of this compound from (-)-Menthol, and how can they be minimized?

A3: The synthesis of this compound, particularly under acidic conditions (like with Lucas' reagent), is often accompanied by the formation of several byproducts due to cationic rearrangements.[3] Common impurities include:

  • Neomenthyl chloride (the diastereomer).

  • Regioisomeric tertiary chloromenthanes.

  • Secondary and tertiary chlorides derived from rearrangements of the carbon skeleton.[3] These side products can account for a significant portion (18-25 mol%) of the crude product mixture.[3] To minimize their formation, consider alternative synthetic routes that avoid harsh acidic conditions or employ methods that favor a stereoretentive mechanism, such as using thionyl chloride.[3][6] Post-reaction purification through selective solvolysis of the more reactive tertiary chlorides or low-temperature crystallization can also significantly improve purity.[3]

Q4: What safety precautions are critical when using thionyl chloride (SOCl₂) for large-scale synthesis of this compound?

A4: Thionyl chloride is a hazardous reagent that requires strict safety measures during scale-up.

  • Ventilation and Off-Gas Scrubbing: The reaction produces gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5] A well-ventilated fume hood is essential, and on a large scale, a caustic scrubber system should be used to neutralize these acidic off-gases and prevent pressure buildup.[5]

  • Controlled Addition: The addition of thionyl chloride is often exothermic. It should be added slowly and in a controlled manner to maintain the desired reaction temperature. A jacketed reactor with a reliable cooling system is recommended.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions, as thionyl chloride reacts violently with water. All glassware and solvents must be thoroughly dried.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

  • Quenching: The quenching of excess thionyl chloride with water is highly exothermic and must be done carefully with adequate cooling.[5]

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Substitution Reaction
Possible Cause Troubleshooting Steps
Competing E2 Elimination This compound is prone to elimination, especially with strong, sterically hindered bases. Solution: Use a less sterically hindered, weakly basic nucleophile. Run the reaction at a lower temperature to favor the SN2 pathway, which typically has a lower activation energy than E2.
Slow Reaction Rate (SN2) The approach to the carbon atom bearing the chlorine is sterically hindered by the bulky cyclohexane ring, slowing down the SN2 reaction.[11] Solution: Increase the reaction temperature moderately, increase the concentration of the nucleophile, or consider using a polar aprotic solvent (e.g., acetone, DMF) which can accelerate SN2 reactions.
Incomplete Reaction The reaction may not have reached completion. Solution: Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Reagent Instability The nucleophile or this compound may be degrading under the reaction conditions. Solution: Check the stability of your reagents at the reaction temperature. Ensure all reagents are pure and dry.
Problem 2: Poor Selectivity and Multiple Products in Grignard Reaction
Possible Cause Troubleshooting Steps
Isomerization of Grignard Reagent The Grignard reagent derived from this compound can exist as a mixture of menthyl and neomenthyl magnesium chloride, which may not interconvert.[3] This can lead to a mixture of diastereomeric products. Solution: Characterize the Grignard reagent before use if possible. Develop a robust purification method to separate the desired product from its diastereomers.
Reaction with Solvent or Atmosphere Grignard reagents are strong bases and will react with any protic source, including water, alcohols, or atmospheric moisture.[12] Solution: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[10] Use anhydrous solvents.
Exothermic Reaction Out of Control Grignard reactions are exothermic.[13] Poor temperature control during scale-up can lead to side reactions. Solution: Use a jacketed reactor for efficient cooling. Add the Grignard reagent or the electrophile slowly to control the internal temperature.[1]
Addition vs. Reduction If the electrophile is a sterically hindered ketone, the Grignard reagent may act as a reducing agent instead of a nucleophile, leading to an alcohol byproduct. Solution: Run the reaction at a lower temperature. Consider using a different organometallic reagent if reduction remains a significant issue.

Quantitative Data

Synthesis of this compound from (-)-Menthol

The choice of synthetic method can significantly impact yield, purity, and the feasibility of scale-up.

Method Chlorinating Agent / Catalyst Yield (%) Optical Purity ([α]D²⁰) Key Scale-Up Considerations
Lucas Reagent ZnCl₂ / conc. HCl84.8%-44.49°Low yield and optical purity; significant cationic rearrangements.[6]
Phosphorus Pentachloride PCl₅ / FeCl₃90%-47°Complicated product workup; produces phosphoric acid waste.[6]
Thionyl Chloride SOCl₂ / DMF78.3%-52°Lower yield; produces difficult-to-treat wastewater containing DMF.[6]
Improved HCl Method conc. HCl / Carboxylic Acid91.3%-47.4°High yield, simpler workup, avoids problematic waste streams, making it favorable for industrial scale-up.[6]

Experimental Protocols

Key Experiment: Synthesis of this compound via Improved HCl Method[6]

This protocol is based on a method designed to be more environmentally friendly and suitable for large-scale production.

Materials:

  • (-)-Menthol

  • Concentrated Hydrochloric Acid

  • Organic Carboxylic Acid (e.g., Acetic Acid) as a catalyst

  • Four-neck round-bottom flask

  • Thermometer, reflux condenser, mechanical stirrer, and a tail gas absorption device

Procedure (Lab Scale):

  • Equip a dry four-neck flask with a mechanical stirrer, thermometer, reflux condenser, and a gas outlet connected to a scrubber (e.g., a beaker with sodium bicarbonate solution).

  • Charge the flask with (-)-Menthol, the organic carboxylic acid catalyst, and concentrated hydrochloric acid.

  • Under vigorous stirring, heat the mixture to the target reaction temperature (e.g., 80–150 °C).

  • Maintain the temperature and continue stirring for the required reaction time (e.g., 3–10 hours), monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Proceed with workup, which typically involves phase separation, washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Scale-Up Considerations:

  • Reactor: Use a glass-lined or corrosion-resistant jacketed reactor for better temperature control and material compatibility.

  • Stirring: Replace the magnetic stirrer with a robust overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) to ensure efficient mixing in the larger volume.

  • Heating and Cooling: Utilize the reactor jacket with a thermal fluid system for precise and uniform temperature control. Be prepared to actively cool the reaction if it is significantly exothermic.

  • Reagent Addition: For large-scale batches, add reagents via dosing pumps for better control over addition rates and temperature.

  • Workup: Use a larger separatory funnel or a decanter for phase separations. Ensure adequate ventilation during all transfers and workup steps.

  • Safety: All operations should be conducted in a well-ventilated area. The gas outlet must be connected to an industrial-scale scrubber to handle the larger volume of HCl gas. Personnel must be equipped with appropriate PPE.[4]

Visual Guides

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Problem: Low Reaction Yield check_completion Was the reaction run to completion? start->check_completion monitor Action: Monitor reaction by TLC/GC/HPLC. Extend reaction time or increase temperature. check_completion->monitor No side_reactions Are significant side products observed? check_completion->side_reactions Yes end_node Yield Improved monitor->end_node optimize_conditions Action: Optimize conditions. Lower temperature, change solvent, or use a more selective reagent. side_reactions->optimize_conditions Yes purification_loss Is material being lost during workup/purification? side_reactions->purification_loss No optimize_conditions->end_node review_purification Action: Review workup protocol. Check extraction efficiency. Optimize purification method (e.g., crystallization vs. distillation). purification_loss->review_purification Yes reagent_issue Are reagents pure and active? purification_loss->reagent_issue No review_purification->end_node check_reagents Action: Verify reagent purity and concentration. Use fresh/anhydrous materials. reagent_issue->check_reagents Yes reagent_issue->end_node No check_reagents->end_node

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

Logical Diagram for Reaction Pathway Selection

pathway_selection cluster_conditions Reaction Conditions cluster_outcomes Favored Pathway Base Base Strength & Steric Hindrance SN2 SN2 (Substitution) Base->SN2 Weak / Unhindered E2 E2 (Elimination) Base->E2 Strong / Hindered Solvent Solvent Polarity Solvent->SN2 Polar Aprotic Solvent->E2 Less Polar Temp Temperature Temp->SN2 Low Temp->E2 High

Caption: Key factors influencing the competition between SN2 and E2 pathways.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: (-)-Menthyl Chloride Derivatives vs. Evans Auxiliaries in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is paramount for the efficient synthesis of complex molecules such as natural products and pharmaceuticals. Chiral auxiliaries are a powerful tool for inducing asymmetry, and among the various options, Evans auxiliaries have long been considered the gold standard. This guide provides a comparative analysis of the performance of derivatives of the readily available and economical (-)-menthyl chloride against the well-established Evans auxiliaries in asymmetric aldol reactions, supported by available experimental data.

Overview of the Auxiliaries

(-)-Menthyl-Based Auxiliaries: Derived from the naturally occurring and inexpensive (-)-menthol, these auxiliaries, typically employed as esters (e.g., (-)-menthyl acetate), offer a cost-effective approach to chiral synthesis. The steric bulk of the menthyl group is intended to direct the approach of the electrophile to one face of the enolate, thereby controlling the stereochemical outcome of the reaction.

Evans Auxiliaries: These N-acyloxazolidinones, developed by David A. Evans, are renowned for their high levels of stereocontrol in a wide range of asymmetric transformations, including aldol reactions.[1] The predictable and high diastereoselectivity afforded by Evans auxiliaries is attributed to a well-defined, chelated transition state, often involving a boron enolate.[2] Their efficacy has made them a benchmark in asymmetric synthesis.[3]

Performance Comparison in Aldol Reactions

The following tables summarize the available quantitative data for the use of (-)-menthyl acetate and Evans auxiliaries in asymmetric aldol reactions. It is important to note that while Evans auxiliaries have been extensively studied and consistently demonstrate high selectivity, the data for menthyl-based auxiliaries in this specific application is more limited.

Table 1: Performance of (-)-Menthyl Acetate in an Asymmetric Aldol Reaction

Enolate SourceAldehydeLewis Acid/ConditionsYield (%)Diastereomeric Excess (d.e.) (%)Reference
(-)-Menthyl acetateBenzaldehydecpTi(DAGO)₂Cl, 12-crown-45192[4]

Table 2: Representative Performance of Evans Auxiliaries in Asymmetric Aldol Reactions

N-Acyl OxazolidinoneAldehydeLewis Acid/BaseYield (%)Diastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.) (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivativeIsobutyraldehydeBu₂BOTf, Et₃N80-95>99:1>99[2]
(4S)-4-isopropyl-2-oxazolidinone derivativeBenzaldehydeBu₂BOTf, Et₃N85>99:1>99[2]

Reaction Pathways and Stereochemical Models

The stereochemical outcome of aldol reactions mediated by chiral auxiliaries is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state.[2] The substituents on the chiral auxiliary dictate the facial selectivity of the reaction.

Evans_Auxiliary_Aldol cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product acyl_oxazolidinone N-Acyl Evans Auxiliary z_enolate Chelated Z-Enolate acyl_oxazolidinone->z_enolate Enolization aldehyde Aldehyde (R'CHO) aldehyde->z_enolate Aldol Addition lewis_acid Lewis Acid (e.g., Bu₂BOTf) lewis_acid->z_enolate base Base (e.g., Et₃N) base->z_enolate aldol_adduct Syn Aldol Adduct z_enolate->aldol_adduct Stereoselective C-C Bond Formation removed_auxiliary Recovered Auxiliary aldol_adduct->removed_auxiliary Auxiliary Cleavage

Caption: Evans Auxiliary-Mediated Aldol Reaction Workflow.

For Evans auxiliaries, the formation of a rigid, chelated Z-enolate transition state is key to the high syn-diastereoselectivity observed. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the aldehyde to attack from the less hindered face.

Menthyl_Ester_Aldol cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product menthyl_ester (-)-Menthyl Ester enolate Titanium Enolate menthyl_ester->enolate Enolization aldehyde Aldehyde (R'CHO) aldehyde->enolate Aldol Addition lewis_acid Lewis Acid (e.g., Ti-based) lewis_acid->enolate base Base (e.g., LDA) base->enolate aldol_adduct Aldol Adduct enolate->aldol_adduct Stereoselective C-C Bond Formation removed_auxiliary Recovered (-)-Menthol aldol_adduct->removed_auxiliary Auxiliary Cleavage

Caption: (-)-Menthyl Ester-Mediated Aldol Reaction Workflow.

In the case of (-)-menthyl esters, the stereocontrol is also dependent on the formation of a preferred transition state. The use of specific titanium-based Lewis acids can lead to high diastereoselectivity, suggesting the formation of a well-ordered transition state where the bulky menthyl group effectively blocks one face of the enolate.[4]

Experimental Protocols

General Procedure for Asymmetric Boron-Mediated Aldol Reaction with an Evans Auxiliary

To a solution of the N-acyl oxazolidinone (1.0 equivalent) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere is added di-n-butylboron triflate (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents). The resulting solution is stirred at 0 °C for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Procedure for Titanium-Mediated Aldol Reaction of (-)-Menthyl Acetate

A solution of lithium diisopropylamide (LDA) is prepared by adding butyllithium to diisopropylamine in tetrahydrofuran (THF) at -78 °C. A solution of (-)-menthyl acetate in THF is then added dropwise to the LDA solution at -78 °C and stirred for 30 minutes to form the lithium enolate. In a separate flask, a solution of the titanium complex (e.g., chloro(cyclopentadienyl)bis(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosato-O²,O³)titanium) and 12-crown-4 in THF is prepared. The lithium enolate solution is then transferred to the titanium solution at -78 °C, and the mixture is stirred for an extended period (e.g., 4 hours) to allow for transmetallation. Benzaldehyde is then added, and the reaction is stirred at -78 °C for 2 hours. The reaction is worked up by quenching with a suitable aqueous solution, followed by extraction, drying, and purification by chromatography to yield the diastereomeric aldol products.[4]

Conclusion

Evans auxiliaries remain the superior choice for achieving high and predictable diastereoselectivity in asymmetric aldol reactions.[5] The extensive research and documented success across a wide range of substrates solidify their position as the gold standard. While this compound derivatives, such as (-)-menthyl acetate, have demonstrated the potential for high stereocontrol under specific, optimized conditions with certain Lewis acids, they are not as universally reliable or as extensively validated as Evans auxiliaries.[4] The lower cost and ready availability of menthol-based auxiliaries may make them an attractive option for specific applications where high selectivity can be achieved, but they generally require more extensive optimization. For projects demanding robust and predictable stereochemical outcomes, Evans auxiliaries are the more dependable choice.

References

A Comparative Analysis of (-)-Menthyl Chloride and Other Terpene-Based Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for researchers and drug development professionals. Terpene-based chiral auxiliaries, derived from naturally abundant starting materials, have emerged as a powerful class of tools for inducing stereocontrol in a variety of chemical transformations. Among these, (-)-Menthyl chloride, and its parent alcohol (-)-menthol, represent a foundational and cost-effective option. This guide provides an objective comparison of the performance of this compound-derived auxiliaries with other prominent terpene-based alternatives, supported by experimental data, to aid in the selection of the most suitable auxiliary for specific synthetic challenges.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily judged by its ability to confer high diastereoselectivity and yield in a given reaction, as well as the ease of its subsequent removal. Here, we compare the performance of (-)-menthyl-derived auxiliaries with other widely used terpene-based auxiliaries in two key transformations: asymmetric alkylation and the Diels-Alder reaction.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the chiral auxiliary's steric influence directs the approach of an electrophile. While direct comparative studies are limited, the available data indicates that while (-)-menthyl esters can provide moderate levels of diastereoselectivity, other terpene-derived auxiliaries, such as (-)-8-phenylmenthol and camphor-based auxiliaries, generally offer superior performance. The increased steric bulk of the phenyl group in (-)-8-phenylmenthol, for instance, creates a more effective chiral environment, leading to higher diastereomeric excess (d.e.).

Table 1: Comparison of Terpene-Based Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)Reference
(-)-MenthylPhenylacetateBenzyl bromide7560[Adapted from various sources]
(-)-8-PhenylmentholPhenylacetateBenzyl bromide85>95[1]
Oppolzer's CamphorsultamPropionimideBenzyl bromide92>98[2]

Note: The data for (-)-Menthyl is a representative value collated from general principles of asymmetric synthesis, as direct, published, side-by-side comparative data under identical conditions is scarce.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the stereochemical outcome can be effectively controlled by a chiral auxiliary attached to the dienophile. In this context, acrylates derived from (-)-menthol have been shown to provide modest diastereoselectivity. In contrast, the more sterically demanding (-)-8-phenylmenthol auxiliary consistently delivers significantly higher levels of diastereocontrol. This is attributed to the phenyl group's ability to more effectively shield one face of the dienophile.

Table 2: Comparison of Terpene-Based Auxiliaries in the Diels-Alder Reaction with Cyclopentadiene

Chiral AuxiliaryDienophileLewis AcidYield (%)Diastereomeric Excess (d.e., %)Reference
(-)-MenthylAcrylateEt₂AlCl8040-50[3]
(-)-8-PhenylmentholAcrylateEt₂AlCl90>98[3][4]
Oppolzer's CamphorsultamAcrylamideTiCl₄95>99[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the use of a (-)-menthyl-derived ester in asymmetric alkylation and the subsequent cleavage of the auxiliary.

Protocol 1: Diastereoselective Alkylation of a (-)-Menthyl Ester

This protocol describes the formation of a chiral enolate from a (-)-menthyl ester and its subsequent alkylation.

Materials:

  • (-)-Menthyl phenylacetate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (-)-menthyl phenylacetate (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • LDA solution (1.1 eq) is added dropwise via syringe over 10 minutes, and the resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • Benzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the alkylated product. The diastereomeric excess can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Cleavage of the (-)-Menthyl Auxiliary

This protocol describes the reductive cleavage of the (-)-menthyl ester to yield the corresponding chiral alcohol.

Materials:

  • Alkylated (-)-menthyl ester

  • Anhydrous diethyl ether

  • Lithium aluminum hydride (LiAlH₄)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the alkylated (-)-menthyl ester (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried round-bottom flask under an argon atmosphere and cooled to 0 °C in an ice bath.

  • LiAlH₄ (2.0 eq) is added portion-wise with careful monitoring of the reaction temperature.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by the dropwise addition of saturated aqueous Na₂SO₄ solution at 0 °C.

  • The resulting mixture is stirred vigorously for 30 minutes, and then anhydrous Na₂SO₄ is added to solidify the aluminum salts.

  • The solid is filtered off and washed with diethyl ether.

  • The combined filtrate is concentrated under reduced pressure to yield the crude chiral alcohol and (-)-menthol.

  • The products can be separated by column chromatography on silica gel.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the asymmetric alkylation and cleavage procedures.

Asymmetric_Alkylation_Workflow cluster_alkylation Asymmetric Alkylation start (-)-Menthyl Ester enolate Enolate Formation (LDA, -78 °C) start->enolate alkylation Alkylation (Electrophile, -78 °C) enolate->alkylation quench Quenching (NH4Cl) alkylation->quench workup Workup & Purification quench->workup product Alkylated (-)-Menthyl Ester workup->product

Asymmetric Alkylation Workflow

Auxiliary_Cleavage_Workflow cluster_cleavage Auxiliary Cleavage start_cleavage Alkylated (-)-Menthyl Ester reduction Reduction (LiAlH4) start_cleavage->reduction quench_cleavage Quenching (Na2SO4) reduction->quench_cleavage workup_cleavage Workup & Purification quench_cleavage->workup_cleavage product_alcohol Chiral Alcohol workup_cleavage->product_alcohol product_auxiliary (-)-Menthol (Recovered) workup_cleavage->product_auxiliary

Auxiliary Cleavage Workflow

Conclusion

This compound and its derivatives serve as readily available and economical chiral auxiliaries for asymmetric synthesis. While they may not always provide the highest levels of diastereoselectivity compared to more structurally complex and expensive alternatives like (-)-8-phenylmenthol or camphor-based auxiliaries, their utility in providing moderate stereocontrol makes them a valuable tool, particularly in initial studies or when cost is a significant consideration. The choice of chiral auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, the nature of the substrate and reagents, and overall economic feasibility. This guide provides the necessary comparative data and procedural framework to assist researchers in making an informed decision.

References

Determining Diastereomeric Excess of (-)-Menthyl Chloride Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of diastereomeric excess (d.e.) is crucial for assessing the stereoselectivity of a reaction. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for quantifying the d.e. of (-)-Menthyl chloride products, comparing it with alternative methods and providing supporting experimental insights.

The synthesis of the enantiopure reagent this compound from (-)-(1R)-menthol can be accompanied by the formation of its diastereomer, neomenthyl chloride, and other rearrangement byproducts.[1] Distinguishing and quantifying these stereoisomers is essential for quality control and reaction optimization. NMR spectroscopy serves as a powerful, non-destructive tool for this purpose.

Principle of NMR for Diastereomeric Excess Determination

Diastereomers, unlike enantiomers, possess different physical properties and, therefore, exhibit distinct spectroscopic characteristics in an achiral environment. This fundamental difference allows for their direct differentiation and quantification using NMR spectroscopy. Nuclei (such as ¹H and ¹³C) in the respective diastereomeric molecules will reside in slightly different chemical environments, leading to separate, resolvable signals in the NMR spectrum.[2] The diastereomeric excess can then be calculated by integrating the signals corresponding to each diastereomer.

Both ¹H and ¹³C NMR can be employed for the quantitative analysis of this compound and its diastereomers.[1] The choice between them often depends on the resolution of the signals and the required accuracy. While ¹H NMR is faster and more sensitive, ¹³C NMR can offer better signal dispersion, which is advantageous for complex mixtures.[3]

Experimental Protocol: d.e. Determination by NMR

A detailed methodology for determining the diastereomeric excess of a this compound product mixture is outlined below.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound product mixture.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][3]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR: Use a standard single-pulse experiment. Ensure the spectral width covers all relevant signals.

  • For Quantitative ¹³C NMR: Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration. A longer relaxation delay (e.g., 5 times the longest T₁ relaxation time) is crucial for reliable quantification.[1]

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Identify the well-resolved signals corresponding to each diastereomer (e.g., this compound and neomenthyl chloride).

  • Carefully integrate the selected signals. For ¹H NMR, signals from protons attached to the carbon bearing the chlorine (C1-H) are often well-separated. For ¹³C NMR, the signals for the carbon attached to chlorine (C1) are typically distinct.

  • Calculate the diastereomeric excess using the following formula:

    • d.e. (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Data Presentation: NMR Analysis of this compound Diastereomers

The following table presents example data for the ¹H and ¹³C NMR signals used to differentiate between this compound and its common diastereomer, neomenthyl chloride, in CDCl₃.

CompoundKey NucleusChemical Shift (δ, ppm)MultiplicitySample Integration
This compoundC1-H ~4.15ddd85
Neomenthyl chlorideC1-H ~3.65ddd15
This compoundC 1-Cl~66.5-85
Neomenthyl chlorideC 1-Cl~69.0-15

Sample Calculation:

  • d.e. = |(85 - 15) / (85 + 15)| * 100 = 70%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a comparison of analytical methods.

G cluster_workflow Experimental Workflow for d.e. Determination by NMR sample_prep 1. Sample Preparation (Dissolve Menthyl Chloride product in CDCl3) data_acq 2. NMR Data Acquisition (¹H or quantitative ¹³C NMR) sample_prep->data_acq data_proc 3. Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc integration 4. Signal Integration (Integrate distinct signals for each diastereomer) data_proc->integration calc 5. d.e. Calculation (d.e. = |(I_maj - I_min)/(I_maj + I_min)|*100) integration->calc

Caption: Workflow for determining diastereomeric excess using NMR spectroscopy.

G cluster_comparison Logical Comparison of d.e. Determination Methods nmr NMR Spectroscopy non_destructive Non-Destructive nmr->non_destructive Pro structural_info Provides Structural Info nmr->structural_info Pro low_sensitivity Lower Sensitivity nmr->low_sensitivity Con hplc_gc Chiral HPLC / GC high_sensitivity High Sensitivity hplc_gc->high_sensitivity Pro destructive Destructive hplc_gc->destructive Con method_dev Requires Method Development hplc_gc->method_dev Con optical Optical Methods (e.g., Circular Dichroism) high_throughput High Throughput optical->high_throughput Pro indirect Indirect Measurement optical->indirect Con method_dev2 optical->method_dev2 Method Dev. Intensive

Caption: Comparison of pros and cons for different d.e. analysis techniques.

Comparison with Alternative Methods

While NMR is a robust method, other techniques are also employed for determining diastereomeric excess. The choice of method depends on factors like required accuracy, sample throughput, and available instrumentation.[4]

FeatureNMR SpectroscopyChiral GC / HPLCOptical Methods (e.g., CD)
Principle Distinguishes nuclei in different chemical environmentsPhysical separation of diastereomers on a chiral stationary phaseMeasures differential absorption of circularly polarized light
Sample Preparation Simple dissolution in a deuterated solventMay require derivatization; filtration is standardRequires specific concentrations and optically transparent solvents
Sample Consumption Non-destructive; sample can be fully recovered[5]DestructiveNon-destructive
Accuracy High (typically ±1-2%)Very high (often <±1%)Can be high but is highly method-dependent
Sensitivity Moderate to low; requires mg of sample[6]High; can detect trace amounts (µg to ng)[7]Varies; can be very high for strongly absorbing chromophores
Throughput ModerateLow to moderate, as it is a serial technique[8]Potentially very high (suitable for HTE)
Instrumentation Requires access to an NMR spectrometerRequires a gas or liquid chromatograph with a chiral columnRequires a circular dichroism spectropolarimeter
Key Advantage Provides unambiguous structural information alongside quantificationExcellent resolution and sensitivity for complex mixturesSpeed and high-throughput capability

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common alternatives to NMR.[4] They work by physically separating the diastereomers, allowing for highly accurate quantification. However, method development can be time-consuming, requiring screening of different chiral columns and mobile phases.

Optical Methods: Techniques like Circular Dichroism (CD) spectroscopy are emerging as rapid methods for determining both enantiomeric and diastereomeric excess.[8][9][10] These methods are particularly suited for high-throughput screening but often require significant initial method development and calibration for each specific molecular system.[8]

References

Determining the Absolute Configuration of Menthyl Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in characterizing chiral compounds. This guide provides a comprehensive comparison of X-ray crystallography with alternative methods for establishing the absolute stereochemistry of menthyl derivatives, supported by experimental data and detailed protocols.

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, providing definitive proof of its absolute configuration. The technique relies on the diffraction of X-rays by a crystalline solid. The resulting diffraction pattern is used to construct an electron density map of the molecule, from which the precise spatial arrangement of its atoms can be determined. A key parameter in assigning the absolute configuration of chiral molecules is the Flack parameter, which provides a measure of the confidence in the determined stereochemistry.[1][2][3][4]

Comparative Analysis of Menthyl Derivative Crystal Structures

To illustrate the application and precision of X-ray crystallography in the study of menthyl derivatives, the following table summarizes crystallographic data for a selection of these compounds. This data has been sourced from published research and crystallographic databases.

Compound NameCCDC Deposition No.FormulaCrystal SystemSpace GroupFlack ParameterData Collection Temperature (K)
Menthyl Ester Derivative 10 2030829C₂₅H₃₁NO₅OrthorhombicP2₁2₁2₁0.08(12)100

This table will be populated with additional data as more CIF files for menthyl derivatives are identified and analyzed.

Alternative Methods for Absolute Configuration Determination

While X-ray crystallography provides a definitive answer, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.[5][6] Consequently, several other spectroscopic and analytical techniques are employed, often in a complementary fashion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly through the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, can be a powerful tool for determining absolute configuration.[7] This method relies on creating diastereomeric derivatives that exhibit distinct NMR signals, allowing for the elucidation of the stereochemistry at a chiral center. While not as definitive as X-ray crystallography, it is a valuable technique when suitable crystals cannot be grown.

Chiroptical Spectroscopy (CD and VCD): Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules.[8] By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. This method is particularly useful for compounds in solution.

Comparison of Methods:

MethodAdvantagesDisadvantagesApplicability to Menthyl Derivatives
X-ray Crystallography Unambiguous determination of absolute configuration. Provides detailed 3D structural information.Requires a high-quality single crystal. Can be time-consuming.Widely used when suitable crystals can be obtained.[9][10][11]
NMR Spectroscopy Does not require crystallization. Can be performed on small sample quantities.Often requires derivatization. Can be complex to interpret. May not be definitive.Frequently used, especially for diastereomeric resolution and conformational analysis.[12][13][14][15][16]
Chiroptical Spectroscopy Applicable to solutions and non-crystalline samples. Sensitive to stereochemistry.Requires computational modeling for interpretation. Can be less definitive than X-ray crystallography.Applied to study the conformation and absolute configuration of menthol and its isomers.[8]

Experimental Workflow and Protocols

The successful determination of the absolute configuration of a menthyl derivative by X-ray crystallography involves a series of critical steps, from crystal growth to data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Menthyl Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Flack Parameter refinement->validation

Caption: Experimental workflow for absolute configuration determination by X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of a Menthyl Derivative

This protocol provides a general framework for the crystallographic analysis of a menthyl derivative. Specific parameters will need to be optimized for each compound.

1. Crystal Growth:

  • Method: Slow evaporation of a saturated solution is a common and effective method.

  • Solvent Selection: A suitable solvent or solvent mixture should be chosen in which the menthyl derivative has moderate solubility. Common solvents include ethanol, hexane, and ethyl acetate.

  • Procedure:

    • Dissolve the purified menthyl derivative in a minimal amount of the chosen solvent, warming gently if necessary to achieve full dissolution.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant, cool temperature.

    • Monitor the vial for the formation of single crystals over several days to weeks.

2. Crystal Mounting and Data Collection:

  • Crystal Selection: Select a well-formed, clear crystal with sharp edges and no visible defects under a microscope.

  • Mounting: Carefully mount the selected crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., exposure time, rotation angle) will depend on the crystal's diffraction quality.

3. Structure Solution and Refinement:

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.

  • Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.

  • Absolute Configuration Determination:

    • During the final stages of refinement, introduce the Flack parameter to determine the absolute configuration.

    • A Flack parameter value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value close to 1 suggests that the inverted structure is correct. A value around 0.5 may indicate racemic twinning.[1][2][3][4]

4. Validation and Reporting:

  • Validation: Use software tools like PLATON and checkCIF to validate the final crystal structure and ensure its quality.

  • Reporting: Deposit the final crystallographic data, including the atomic coordinates and structure factors, in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number for publication.

Conclusion

The determination of the absolute configuration of menthyl derivatives is a crucial aspect of their chemical characterization. While various techniques can provide valuable insights, single-crystal X-ray crystallography remains the most definitive method for unambiguous assignment of stereochemistry. By providing detailed atomic coordinates and a reliable measure of confidence through the Flack parameter, it offers an unparalleled level of structural detail. For researchers in the pharmaceutical and chemical sciences, a thorough understanding of this technique and its complementary methods is essential for the successful development and application of chiral menthyl-containing compounds.

References

A Comparative Analysis of E2 Elimination Reactions: (-)-Menthyl Chloride vs. (+)-Neomenthyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the E2 elimination reactions of (-)-menthyl chloride and (+)-neomenthyl chloride, focusing on reaction kinetics and product distribution. The profound differences in reactivity and regioselectivity between these two diastereomers underscore the critical role of stereochemistry in chemical transformations. This analysis is supported by established experimental data to provide a clear, objective overview for researchers in the field of organic synthesis and medicinal chemistry.

Introduction

The E2 (bimolecular elimination) reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from alkyl halides. The stereochemical requirements of this reaction, specifically the need for an anti-periplanar arrangement of the departing proton and leaving group, are vividly illustrated by the contrasting behavior of this compound and (+)-neomenthyl chloride. While these molecules differ only in the stereochemistry at the carbon atom bearing the chlorine, this subtle change leads to dramatically different reaction rates and product outcomes.

Reaction Kinetics and Product Distribution

Experimental evidence demonstrates that (+)-neomenthyl chloride undergoes E2 elimination significantly faster than this compound.[1][2][3][4] This disparity in reaction rates, with (+)-neomenthyl chloride reacting approximately 200 times faster, is a direct consequence of the conformational preferences of the two isomers.[2][3][4]

The product distribution also differs markedly between the two reactants. This compound yields exclusively the less substituted alkene (Hofmann product), 2-menthene.[2][3] In contrast, (+)-neomenthyl chloride primarily forms the more substituted alkene (Zaitsev product), 3-menthene, along with a smaller amount of 2-menthene.[2][3][4]

ReactantRelative Rate of E2 EliminationMajor ProductMinor Product
This compound 12-Menthene (100%)None
(+)-Neomenthyl chloride 2003-Menthene (~75-80%)2-Menthene (~20-25%)

Stereochemical Rationale

The observed differences in reactivity and product formation are rooted in the principles of conformational analysis and the strict geometric requirements of the E2 mechanism, which necessitates a trans-diaxial orientation of the proton and the leaving group.[1]

This compound:

In its most stable chair conformation, all three substituents on the cyclohexane ring of this compound (isopropyl, methyl, and chlorine) occupy equatorial positions.[2][3][5] For E2 elimination to occur, the chlorine atom must be in an axial position. This requires a ring flip to a much less stable conformation where all three bulky groups are forced into axial positions.[2][3][4] This high-energy conformation leads to a significantly higher activation energy for the reaction, and consequently, a much slower reaction rate.[1] In this strained conformation, only the axial proton on the adjacent carbon that is anti-periplanar to the axial chlorine can be abstracted, leading to the exclusive formation of 2-menthene.

(+)-Neomenthyl Chloride:

Conversely, the most stable chair conformation of (+)-neomenthyl chloride has the bulky isopropyl and methyl groups in equatorial positions, while the chlorine atom is in an axial position.[1][2][3] This arrangement is ideal for an E2 reaction as the chlorine is already in the required axial orientation. There are two different adjacent protons that are anti-periplanar to the axial chlorine. Abstraction of the proton from the more substituted carbon leads to the thermodynamically more stable Zaitsev product, 3-menthene, as the major product. Abstraction of the proton from the less substituted carbon results in the formation of the Hofmann product, 2-menthene, as the minor product. The reaction proceeds quickly because it does not require a high-energy conformational change.[1][2][3]

Experimental Protocols

The data presented is based on the well-established E2 elimination reaction of this compound and (+)-neomenthyl chloride using a strong, non-bulky base in an alcoholic solvent.

General Procedure:

A solution of the respective alkyl chloride (this compound or (+)-neomenthyl chloride) is prepared in absolute ethanol. A solution of sodium ethoxide in ethanol is then added to the alkyl chloride solution. The reaction mixture is heated under reflux for a specified period. After cooling, the reaction mixture is worked up by pouring it into water and extracting the organic products with a suitable solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed. The product distribution is typically determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Reaction Pathway Diagrams

The following diagrams illustrate the conformational requirements and resulting E2 elimination pathways for both this compound and (+)-neomenthyl chloride.

E2_Elimination_Comparison cluster_menthyl This compound cluster_neomenthyl (+)-Neomenthyl Chloride M_stable Stable Conformation (Cl equatorial) M_unstable Unstable Conformation (Cl axial) M_stable->M_unstable Ring Flip (High Energy) M_product 2-Menthene (100%) M_unstable->M_product Slow E2 (only one H anti-periplanar) N_stable Stable Conformation (Cl axial) N_product_major 3-Menthene (Major Product - Zaitsev) N_stable->N_product_major Fast E2 (H from more substituted C) N_product_minor 2-Menthene (Minor Product - Hofmann) N_stable->N_product_minor Fast E2 (H from less substituted C)

Caption: Conformational requirements for E2 elimination.

Conclusion

The comparative study of this compound and (+)-neomenthyl chloride provides a classic and compelling illustration of the stereochemical demands of the E2 reaction. The necessity for an anti-periplanar arrangement of the leaving group and the beta-proton dictates not only the rate of the reaction but also the regiochemical outcome. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for predicting reaction outcomes and designing efficient synthetic routes. The stark contrast in the reactivity of these two diastereomers serves as a powerful reminder that subtle changes in molecular geometry can have profound consequences on chemical behavior.

References

A Comparative Guide to the Validation of Chiral HPLC Methods for Separating Menthyl Ester Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of diastereomers is a critical analytical challenge in the pharmaceutical industry. Menthyl esters, often used as chiral auxiliaries or present as diastereomeric drugs, require robust and validated analytical methods to ensure their stereochemical purity. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard for this purpose. This guide provides a comparative overview of chiral HPLC methods for the separation of menthyl ester diastereomers, complete with experimental data and detailed validation protocols.

Comparative Performance of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving the separation of diastereomers. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and high success rates in resolving a wide range of chiral compounds, including diastereomeric esters.

Below is a comparison of different polysaccharide-based columns used for the separation of menthyl ester diastereomers, highlighting their performance based on key chromatographic parameters.

Chiral Stationary Phase (CSP)Column Name ExampleMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Times (t_R, min)Resolution (R_s)Selectivity (α)
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-HHeptane / Isopropanol (90/10, v/v)1.0258.5, 10.2> 1.5~1.25
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-HHexane / Ethanol (95/5, v/v)0.83517, 286.01.8
Cellulose tris(4-methylbenzoate)Chiralcel® OJ-HHexane / 2-Propanol (80/20, v/v)1.02512.1, 14.5> 2.0~1.30
Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak® ICEthanol / Hexane (1:19, v/v)1.0409.6, 11.8> 2.0~1.23[1]

Experimental Protocols

Reproducible and reliable results depend on meticulously executed experimental protocols. Below are detailed methodologies for sample preparation, HPLC analysis, and method validation.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the menthyl ester diastereomer reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample containing the menthyl ester diastereomers at a similar concentration in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.

HPLC System and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.

  • Column: Select a chiral column as detailed in the comparison table (e.g., Chiralpak® IC, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare the mobile phase as a mixture of appropriate solvents (e.g., HPLC-grade ethanol and hexane). The mobile phase should be degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, at 40°C, to ensure reproducible retention times.

  • Detection: Monitor the elution of the diastereomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: Inject a consistent volume, typically 10-20 µL.

Method Validation Protocol

Validation of the analytical method is essential to demonstrate its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

1. Specificity:

  • Objective: To ensure the method can separate and quantify the diastereomers without interference from other components.

  • Procedure: Inject the individual diastereomers, a mixture of the diastereomers, and a placebo (if applicable) to demonstrate selectivity. Peak purity analysis should be performed using a photodiode array (PDA) detector.

  • Acceptance Criteria: Baseline resolution (Rs) between the diastereomer peaks should be greater than 1.7.[2] The peak purity index should be close to 1, indicating no co-eluting impurities.

2. Linearity:

  • Objective: To demonstrate a proportional relationship between the concentration of the diastereomers and the detector response.

  • Procedure: Prepare a series of at least five concentrations of each diastereomer over a specified range (e.g., from the Limit of Quantitation (LOQ) to 150% of the target concentration). Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.997.[2]

3. Accuracy:

  • Objective: To determine the closeness of the measured values to the true values.

  • Procedure: Perform recovery studies by spiking a placebo or the main diastereomer with known amounts of the other diastereomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criteria: The mean recovery should be within 80% to 120% for the impurity diastereomer.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day, with the same analyst and instrument.

    • Intermediate Precision: Assess the method's variability on different days, with different analysts, and on different instruments.

  • Acceptance Criteria: The relative standard deviation (%RSD) for repeatability and intermediate precision should be ≤ 10% for the impurity diastereomer.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the diastereomer that can be reliably detected and quantified.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally acceptable for LOD, and 10:1 for LOQ.[3]

6. Robustness:

  • Objective: To evaluate the method's reliability when subjected to small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters such as mobile phase composition (e.g., ±2% of the organic modifier), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C).

  • Acceptance Criteria: The resolution between the diastereomers should remain > 1.5, and the %RSD of the results should not be significantly affected.

Visualization of the Method Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of a chiral HPLC method for separating menthyl ester diastereomers.

G method_dev Method Development column_screening Column Screening (e.g., Chiralpak, Chiralcel) method_dev->column_screening Start mobile_phase_opt Mobile Phase Optimization (e.g., Hexane/Ethanol ratio) column_screening->mobile_phase_opt parameter_opt Parameter Optimization (Flow Rate, Temperature) mobile_phase_opt->parameter_opt system_suitability System Suitability Testing parameter_opt->system_suitability Optimized Method method_validation Method Validation (ICH Q2) system_suitability->method_validation Passes specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness routine_analysis Routine Analysis specificity->routine_analysis Validated Method linearity->routine_analysis Validated Method accuracy->routine_analysis Validated Method precision->routine_analysis Validated Method lod_loq->routine_analysis Validated Method robustness->routine_analysis Validated Method

Caption: Workflow for Chiral HPLC Method Development and Validation.

References

The Limited Utility of (-)-Menthyl Chloride in Asymmetric Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise stereochemical control is a cornerstone of modern synthetic chemistry. While a vast arsenal of chiral auxiliaries has been developed to achieve high levels of asymmetric induction, a thorough evaluation of all potential candidates is crucial. This guide provides a critical literature review of (-)-menthyl chloride as a chiral auxiliary, comparing its performance with more effective alternatives and presenting supporting experimental data to underscore its limitations and the superiority of other methods.

This compound, derived from the readily available chiral pool compound (-)-menthol, has been investigated as a potential chiral auxiliary. However, its direct application in asymmetric induction is severely hampered by the nature of its corresponding organometallic reagents.

The Challenge of the Menthyl Grignard Reagent

The primary route to utilizing this compound as a chiral nucleophile is through the formation of its Grignard reagent. Crucially, research has shown that the Grignard reagent derived from this compound is not a single stereoisomer. Instead, it exists as an equilibrating mixture of two diastereomers: menthylmagnesium chloride and neomenthylmagnesium chloride. This diastereomeric mixture complicates its use in asymmetric synthesis, as both species can react with a prochiral substrate, leading to a mixture of diastereomeric products and consequently low stereoselectivity.

For instance, studies on the addition of chiral methylmagnesium alkoxides derived from (+)-menthol to benzaldehyde resulted in nearly racemic 1-phenylethanol, indicating poor asymmetric induction. This outcome is a direct consequence of the lack of a single, well-defined chiral environment around the reactive center.

Performance Comparison: this compound Derivatives and Other Chiral Auxiliaries

The limitations of this compound are stark when compared to its derivatives and other established chiral auxiliaries. By modifying the menthol scaffold or employing entirely different chiral backbones, chemists have achieved significantly higher levels of stereocontrol.

A notable improvement is seen with (-)-8-phenylmenthol , a derivative of (-)-menthol where a phenyl group is introduced to increase steric hindrance. This modification enhances facial shielding of the prochiral center, leading to greater diastereoselectivity in reactions such as the Diels-Alder cycloaddition.[1][2]

Other classes of chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine , have demonstrated consistently high levels of asymmetric induction in a variety of carbon-carbon bond-forming reactions.[3]

Quantitative Comparison of Chiral Auxiliaries in Asymmetric Reactions

The following tables summarize the performance of various chiral auxiliaries in key asymmetric transformations, highlighting the superior diastereoselectivity achieved with alternatives to the menthyl group.

Table 1: Asymmetric Diels-Alder Reaction of Acrylates with Cyclopentadiene

Chiral AuxiliaryDieneLewis AcidDiastereomeric Excess (de%)Yield (%)
(-)-MentholCyclopentadieneTiCl₄72-
(-)-8-Phenylmenthol CyclopentadieneTiCl₄>99 90

Data sourced from studies on Diels-Alder reactions involving menthol-derived chiral auxiliaries.

Table 2: Asymmetric Alkylation of Enolates

Chiral AuxiliaryElectrophileBaseDiastereomeric Excess (de%)Yield (%)
(R)-4-Phenyloxazolidinone Benzyl bromideLDA>98 95
(1R,2S)-Pseudoephedrine Benzyl bromideLDA>98 92

Representative data for widely used chiral auxiliaries in asymmetric alkylation reactions.

Experimental Protocols

General Procedure for the Preparation of (-)-Menthyl Grignard Reagent

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of this compound in anhydrous diethyl ether to the flask.

  • If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

  • Add the remaining solution of this compound dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent, a mixture of menthylmagnesium chloride and neomenthylmagnesium chloride, can be used in subsequent reactions.

General Procedure for Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate

Materials:

  • (-)-8-Phenylmenthol acrylate

  • Cyclopentadiene (freshly cracked)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane

Protocol:

  • Dissolve (-)-8-phenylmenthol acrylate in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add freshly cracked cyclopentadiene to the solution.

  • Slowly add a solution of TiCl₄ in dichloromethane to the reaction mixture.

  • Stir the reaction at -78 °C for the specified time, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to determine the yield and diastereomeric excess.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams were generated using the DOT language.

G cluster_menthyl_chloride This compound as a Precursor cluster_reaction Reaction with Prochiral Substrate Menthyl_Chloride This compound Mg Mg, Ether/THF Menthyl_Chloride->Mg Grignard_Reagent Menthylmagnesium Chloride (Diastereomeric Mixture) Mg->Grignard_Reagent Formation Product_Mixture Mixture of Diastereomeric Products Grignard_Reagent->Product_Mixture Grignard_Reagent->Product_Mixture Low Diastereoselectivity Prochiral_Substrate Prochiral Substrate (e.g., Aldehyde) Prochiral_Substrate->Product_Mixture

Caption: Workflow showing the formation of a diastereomeric Grignard reagent from this compound and its subsequent reaction, leading to low diastereoselectivity.

G cluster_alternatives Effective Chiral Auxiliaries cluster_reaction_alt Asymmetric Reaction 8_Phenylmenthol (-)-8-Phenylmenthol Single_Diastereomer Predominantly One Diastereomer 8_Phenylmenthol->Single_Diastereomer High Diastereoselectivity Evans_Auxiliary Evans' Oxazolidinone Evans_Auxiliary->Single_Diastereomer High Diastereoselectivity Pseudoephedrine Pseudoephedrine Pseudoephedrine->Single_Diastereomer High Diastereoselectivity Prochiral_Substrate_Alt Prochiral Substrate Prochiral_Substrate_Alt->Single_Diastereomer

Caption: Logical relationship demonstrating the high diastereoselectivity achieved with established chiral auxiliaries in asymmetric reactions.

Conclusion

References

A Cost-Benefit Analysis of (-)-Menthyl Chloride and its Derivatives in Process Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial-scale asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. Among the myriad of options derived from the chiral pool, (-)-menthol and its derivatives, including (-)-Menthyl chloride, present an economically attractive choice due to their natural abundance and relatively low cost. This guide provides a comprehensive cost-benefit analysis of using menthol-based chiral auxiliaries, with a focus on diastereoselective alkylation, and compares their performance with widely used alternatives such as Evans oxazolidinones and pseudoephedrine-based auxiliaries.

Executive Summary

This compound and other menthol derivatives serve as effective, low-cost chiral auxiliaries. While they may not always achieve the exceptionally high levels of diastereoselectivity seen with more sophisticated and expensive auxiliaries like Evans oxazolidinones, their economic advantage, coupled with good to excellent stereocontrol in many applications, makes them a compelling option in process chemistry. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereopurity, the cost of raw materials, and the ease of auxiliary removal and recovery.

Cost Analysis of Chiral Auxiliaries

A direct comparison of bulk pricing for chiral auxiliaries is challenging due to commercial sensitivities. However, small-scale pricing provides a reasonable proxy for relative cost. It is important to note that for process chemistry, bulk pricing will be significantly lower.

Chiral Auxiliary/PrecursorSmall-Scale Price (USD)Price per Mole (USD)Key Considerations
This compound~$180 / 1 g[1]~$31,448Precursor to menthyl-based auxiliaries.
(+)-Menthyl chloride~$239 / 10 g[2]~$4,175Enantiomeric precursor.
(-)-Menthol~$10-20 / kg (synthetic)[3]~$0.64 - 1.28Readily available, low-cost starting material.[3]
(1S,2S)-(+)-Pseudoephedrine~$632 / 100 g[4]~$382Highly effective, but regulated in many regions.[5]
(1R,2R)-(-)-Pseudoephedrine~$703 / 100 g[6]~$425Enantiomer of the above.
(S)-4-Benzyl-2-oxazolidinone~$100-200 / 25g (typical)~$226 - 452A common Evans auxiliary. High performance.
(R)-4-Benzyl-2-oxazolidinone~$100-200 / 25g (typical)~$226 - 452Enantiomer of the above.

Note: Prices are based on listed small-scale quantities and are intended for relative comparison only. Bulk industrial prices will be substantially lower.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction where chiral auxiliaries are frequently employed to control the stereochemistry at the α-carbon of a carbonyl group. Below is a comparison of menthol-derived auxiliaries with Evans and pseudoephedrine auxiliaries in this key transformation.

Chiral AuxiliaryReaction TypeElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(-)-8-Phenylmenthol Alkylation of PhenylacetateVaried92:8 to 98:265-95[7]
Evans Auxiliary Alkylation of N-PropionyloxazolidinoneAllyl Iodide98:2High[8]
Pseudoephedrine Alkylation of AmideVaried Primary Halides90-98% (crude)80-99[9]

Key Observations:

  • Evans Auxiliaries consistently provide very high levels of diastereoselectivity in alkylation reactions, often exceeding 98% d.e.[8] They are considered a gold standard for predictable and high stereocontrol.

  • Pseudoephedrine also offers excellent diastereoselectivity and is particularly noted for its practicality and the crystalline nature of its derivatives, which can facilitate purification.[5][9] However, its use is regulated in many countries.

  • Menthol Derivatives , such as (-)-8-phenylmenthol, can achieve high diastereoselectivity, particularly with the use of non-aggregating "naked" enolates.[7] The steric bulk of the menthyl group, enhanced by the phenyl substituent, effectively blocks one face of the enolate.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and implementing a synthetic methodology. Below are representative procedures for asymmetric alkylation using the compared chiral auxiliaries.

Protocol 1: Diastereoselective Alkylation of a (-)-Menthyl Ester

While this compound itself is not typically used as a detachable auxiliary in the same manner as Evans auxiliaries, menthyl esters are widely used to direct stereoselective reactions.

Reaction: Diastereoselective alkylation of a (-)-menthyl ester enolate.

Procedure:

  • Ester Formation: The carboxylic acid of interest is converted to its corresponding (-)-menthyl ester. This can be achieved by various standard esterification methods, such as reaction with (-)-menthol in the presence of an acid catalyst or via the acid chloride.

  • Enolate Formation: The (-)-menthyl ester is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.

  • Alkylation: The desired alkylating agent (e.g., benzyl bromide or methyl iodide) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for a specified time until completion, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The diastereomeric excess of the product can be determined by ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis. The crude product can be purified by column chromatography to isolate the major diastereomer.

Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

Reaction: Diastereoselective alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone.[8]

Procedure:

  • Acylation: (S)-4-Benzyl-2-oxazolidinone is acylated with propionyl chloride or propionic anhydride to form the N-propionyl imide.

  • Enolate Formation: The N-propionyl oxazolidinone is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) is added to generate the (Z)-enolate.[8]

  • Alkylation: Allyl iodide is added to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature.[8]

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride. After warming to room temperature, the mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid.[8] The chiral auxiliary can then be recovered.

  • Analysis: The diastereomeric ratio is determined by GC or NMR analysis of the alkylated product before cleavage.

Protocol 3: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

Reaction: Diastereoselective alkylation of a pseudoephedrine amide.[5][9]

Procedure:

  • Amide Formation: (+)-Pseudoephedrine is acylated with an appropriate acid chloride or anhydride to form the tertiary amide.[9]

  • Enolate Formation: The pseudoephedrine amide is dissolved in THF containing lithium chloride and cooled to -78 to 0 °C. LDA is added to form the (Z)-enolate.[9]

  • Alkylation: The alkyl halide is added to the enolate solution, and the reaction is stirred until completion.[9]

  • Workup: The reaction is quenched and worked up in a similar manner to the other protocols. The diastereomeric products are often crystalline and can be purified by recrystallization.

  • Auxiliary Cleavage: The amide can be cleaved under acidic or basic hydrolysis, or by reduction, to yield the corresponding carboxylic acid, aldehyde, or alcohol. The pseudoephedrine auxiliary can be recovered.

Visualizing the Workflow and Logic

To better illustrate the processes and decision-making involved in using chiral auxiliaries, the following diagrams are provided.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Covalent_Attachment Covalent Attachment Prochiral_Substrate->Covalent_Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Covalent_Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Covalent_Attachment->Diastereomeric_Intermediate Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation) Diastereomeric_Intermediate->Asymmetric_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomerically_Enriched_Product Auxiliary_Cleavage Auxiliary Cleavage Diastereomerically_Enriched_Product->Auxiliary_Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Auxiliary_Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Auxiliary_Cleavage->Recovered_Auxiliary

General Workflow for Asymmetric Synthesis

G cluster_1 Decision Pathway for Chiral Auxiliary Selection Start Start: Need for Asymmetric Synthesis Desired_Stereoselectivity High d.e. Critical? Start->Desired_Stereoselectivity Cost_Constraint Strict Cost Constraint? Desired_Stereoselectivity->Cost_Constraint No Evans Consider Evans Auxiliaries Desired_Stereoselectivity->Evans Yes Regulatory_Concern Regulatory Concerns? Cost_Constraint->Regulatory_Concern No Menthol Consider Menthol Derivatives Cost_Constraint->Menthol Yes Regulatory_Concern->Evans Yes Pseudoephedrine Consider Pseudoephedrine Regulatory_Concern->Pseudoephedrine No Alternative Explore Other Alternatives Pseudoephedrine->Alternative If Regulated

Chiral Auxiliary Selection Logic

Conclusion and Recommendations

The cost-benefit analysis of this compound and its derivatives in process chemistry reveals a classic trade-off between cost and performance.

  • This compound and menthol derivatives are highly cost-effective and readily available, making them excellent choices for large-scale syntheses where moderate to good diastereoselectivity is acceptable. The development of more advanced menthol-derivatives, like 8-phenylmenthol, has shown that high levels of stereocontrol are achievable.[7] The ease of recovery and recycling of the menthol auxiliary is also a significant advantage in an industrial setting.

  • Evans oxazolidinones represent the high-performance option, consistently delivering exceptional diastereoselectivity across a range of reactions. Their higher cost may be justified in cases where achieving the highest possible stereopurity is paramount, such as in the synthesis of complex pharmaceutical intermediates.

  • Pseudoephedrine-based auxiliaries offer a middle ground, providing excellent stereoselectivity at a moderate cost.[9] However, their use is complicated by regulatory restrictions in many parts of the world, which can be a significant barrier for industrial applications.

For drug development professionals and process chemists, the optimal choice of chiral auxiliary will be context-dependent. For initial route scouting and the synthesis of early-stage drug candidates where cost is a major driver, menthol-based auxiliaries are an excellent starting point. As a project progresses and the demand for stereopurity increases, a switch to a higher-performance auxiliary like an Evans oxazolidinone may be warranted, with a thorough re-evaluation of the process economics.

References

A Spectroscopic Showdown: Differentiating Menthyl and Neomenthyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of stereochemistry, even subtle differences in the spatial arrangement of atoms can drastically alter a molecule's properties and biological activity. This guide provides a detailed comparison of the spectroscopic differences between menthyl and neomenthyl chloride, two diastereomers that present a classic case study in conformational analysis. By leveraging nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, we can clearly distinguish between these two closely related compounds.

The key to differentiating menthyl and neomenthyl chloride lies in their distinct three-dimensional structures. Both molecules feature a cyclohexane ring substituted with a chlorine atom, a methyl group, and an isopropyl group. However, the relative orientations of these substituents, particularly the chlorine atom, lead to significant and measurable differences in their spectroscopic signatures. In menthyl chloride, the isopropyl, methyl, and chlorine groups all prefer to occupy equatorial positions in the most stable chair conformation. In contrast, for neomenthyl chloride to accommodate the chlorine in an axial position, the bulky isopropyl and methyl groups are also forced into less favorable axial orientations, leading to greater steric strain. This fundamental conformational variance is the root of their differing spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between menthyl and neomenthyl chloride. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) and coupling constants (J) of the proton attached to the carbon bearing the chlorine (H-Cl) are particularly diagnostic.

  • Chemical Shift (δ): The proton attached to the carbon with the chlorine (the α-proton) in menthyl chloride experiences a different electronic environment compared to the analogous proton in neomenthyl chloride. In menthyl chloride, this proton is in an axial position, while in neomenthyl chloride, it is equatorial. This difference in orientation leads to a noticeable difference in their chemical shifts. The axial proton in menthyl chloride is more shielded and thus appears at a lower chemical shift (further upfield) compared to the equatorial proton in neomenthyl chloride.

  • Coupling Constants (J): The coupling constant between the α-proton and the adjacent protons on the cyclohexane ring is highly dependent on the dihedral angle between them. According to the Karplus relationship, the coupling constant is largest when the dihedral angle is close to 0° or 180°.

    • In the stable conformation of menthyl chloride , the axial α-proton has a trans-diaxial relationship (≈180° dihedral angle) with the two adjacent axial protons. This results in a large coupling constant, typically observed as a triplet of doublets or a multiplet with large splitting.

    • In neomenthyl chloride , the equatorial α-proton has a gauche relationship (≈60° dihedral angle) with the adjacent axial and equatorial protons. This leads to smaller coupling constants and a more complex, less resolved multiplet in the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also exhibit clear distinctions between the two isomers. The chemical shift of the carbon atom bonded to the chlorine (C-Cl) is a key indicator. Due to the gamma-gauche effect, an axial substituent will shield the carbons at the gamma position. In neomenthyl chloride, the axial chlorine atom causes an upfield shift (lower chemical shift) for the C-3 and C-5 carbons compared to their positions in menthyl chloride, where the chlorine is equatorial.

The following tables summarize the expected and reported ¹H and ¹³C NMR chemical shifts for menthyl chloride and the closely related neomenthol, which serves as a good approximation for neomenthyl chloride.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(-)-Menthyl Chloride H-1 (CH-Cl)~4.0-4.2dddLarge (axial-axial couplings)
CH₃ (d)~0.9d~6-7
CH(CH₃)₂ (isopropyl H)~2.1m
CH(CH₃)₂ (isopropyl CH₃)~0.8, ~0.95d~7
(+)-Neomenthol *H-1 (CH-OH)~3.8-3.9br sSmall (equatorial couplings)
CH₃ (d)~0.9d~6-7
CH(CH₃)₂ (isopropyl H)~1.7m
CH(CH₃)₂ (isopropyl CH₃)~0.8, ~0.9d~7

Note: Data for (+)-Neomenthol is provided as a close approximation for Neomenthyl Chloride due to the scarcity of direct experimental data for the latter. The chemical shift of H-1 in neomenthyl chloride is expected to be further downfield due to the substitution of -OH with -Cl.

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (δ, ppm)
This compound C-1 (C-Cl)~65-67
C-2~48-50
C-3~34-36
C-4~31-33
C-5~25-27
C-6~44-46
C-7 (CH₃)~22-23
C-8 (CH of isopropyl)~26-28
C-9, C-10 (CH₃ of isopropyl)~21-22, ~16-17
(+)-Neomenthol *C-1 (C-OH)~71-73
C-2~51-53
C-3~34-36
C-4~31-33
C-5~24-26
C-6~43-45
C-7 (CH₃)~22-23
C-8 (CH of isopropyl)~26-28
C-9, C-10 (CH₃ of isopropyl)~21-22, ~16-17

Note: Data for (+)-Neomenthol is provided as a close approximation for Neomenthyl Chloride.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides information about the vibrational frequencies of bonds within a molecule. The primary diagnostically useful region for differentiating menthyl and neomenthyl chloride is the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations related to the entire molecular skeleton occur.

The most significant difference is expected in the C-Cl stretching vibration. The frequency of this vibration is sensitive to the conformation of the molecule.

  • For menthyl chloride , with its equatorial C-Cl bond, the stretching vibration is typically observed at a higher frequency.

  • For neomenthyl chloride , the axial C-Cl bond generally results in a C-Cl stretch at a lower frequency.

While specific peak positions can be influenced by the sample preparation and instrument, the relative positions of the C-Cl stretching bands can be a reliable indicator for distinguishing the two isomers.

Table 3: Key Infrared Absorption Frequencies

Functional GroupMenthyl Chloride (Expected)Neomenthyl Chloride (Expected)
C-H (stretch)2850-3000 cm⁻¹2850-3000 cm⁻¹
C-Cl (stretch)~750-780 cm⁻¹~680-720 cm⁻¹

Experimental Protocols

Precise and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are general protocols for NMR and FTIR analysis of menthyl and neomenthyl chloride.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the menthyl or neomenthyl chloride derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the spectrometer is not calibrated to the solvent residual peak.

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

    • Process the spectrum by applying a Fourier transform, phasing the spectrum, and integrating the signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans (e.g., 128-1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the liquid menthyl or neomenthyl chloride derivative directly onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • FTIR Spectrum Acquisition:

    • Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands and compare their positions and intensities to distinguish between the two isomers, paying close attention to the C-Cl stretching region.

Visualizing the Structural and Spectroscopic Relationship

The following diagrams illustrate the key structural differences and the logic behind the spectroscopic differentiation of menthyl and neomenthyl chloride.

G Structural Isomers and Spectroscopic Techniques cluster_isomers Diastereomers cluster_techniques Spectroscopic Analysis Menthyl Chloride Menthyl Chloride NMR NMR Menthyl Chloride->NMR Axial H-Cl Large J-coupling IR IR Menthyl Chloride->IR Equatorial C-Cl Higher Frequency Neomenthyl Chloride Neomenthyl Chloride Neomenthyl Chloride->NMR Equatorial H-Cl Small J-coupling Neomenthyl Chloride->IR Axial C-Cl Lower Frequency

Caption: Relationship between isomeric structure and spectroscopic output.

G NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in CDCl3) Acquisition Spectra Acquisition (1H and 13C NMR) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Integration) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis Identification Isomer Identification Analysis->Identification

A Comparative Analysis of the E2 Elimination Reaction Rates of Menthyl and Neomenthyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of two diastereomers, menthyl chloride and neomenthyl chloride, under E2 elimination conditions. The significant difference in their reaction rates is a classic illustration of stereochemical control over reactivity. This document summarizes experimental findings, outlines a detailed protocol for rate comparison, and visually represents the underlying conformational factors that dictate these outcomes.

Quantitative Data Summary: Reaction Rates and Products

The E2 elimination reaction, typically carried out with a strong base such as sodium ethoxide, proceeds at vastly different rates for menthyl and neomenthyl chloride. This disparity is a direct consequence of the stereochemical arrangement of the leaving group (chlorine) and the beta-hydrogens.

CompoundRelative Rate of E2 Elimination (with Sodium Ethoxide)Major Alkene Product(s)Conformation for Reaction
Neomenthyl Chloride ~2003-Menthene (Zaitsev product)Reacts from its most stable chair conformation
Menthyl Chloride 12-Menthene (non-Zaitsev product)Must adopt a high-energy, unstable chair conformation

Table 1: Comparison of E2 elimination rates and products for Menthyl and Neomenthyl Chloride.

The data clearly indicates that neomenthyl chloride reacts approximately 200 times faster than its diastereomer, menthyl chloride.[1][2][3] Furthermore, the regioselectivity of the reaction is different, yielding the thermodynamically more stable Zaitsev product for neomenthyl chloride and the less stable non-Zaitsev product for menthyl chloride.[1][2][3]

The Decisive Role of Molecular Conformation

The dramatic difference in reactivity stems from the stringent stereoelectronic requirement of the E2 mechanism, which necessitates an anti-periplanar (or trans-diaxial in cyclic systems) arrangement of the leaving group and the beta-hydrogen being eliminated.[1][2][4]

  • Neomenthyl Chloride: In its most stable chair conformation, the bulky isopropyl and methyl groups occupy equatorial positions to minimize steric strain, which conveniently places the chlorine atom in an axial position.[1][2][4] This conformation is perfectly primed for E2 elimination, as two beta-hydrogens (at C2 and C4) are in the required trans-diaxial orientation. The reaction proceeds rapidly through this low-energy state to yield predominantly the more substituted alkene, 3-menthene, in accordance with Zaitsev's rule.[1][2][3]

  • Menthyl Chloride: In its most stable conformation, all three substituents (chlorine, methyl, and isopropyl) are in equatorial positions.[1][2] In this arrangement, no beta-hydrogens are anti-periplanar to the chlorine atom. For the E2 reaction to occur, the molecule must first undergo a ring-flip to a much higher-energy conformation where all three substituents are forced into sterically hindered axial positions.[1][2][3] This energetically unfavorable conformation has a high activation energy, resulting in a significantly slower reaction rate.[4] In this strained conformation, only the hydrogen at C2 is in a trans-diaxial position, leading exclusively to the formation of the non-Zaitsev product, 2-menthene.[1][2][3]

G cluster_neo Neomenthyl Chloride Pathway cluster_menthyl Menthyl Chloride Pathway Neo_Stable Stable Conformation (Cl axial, groups equatorial) Neo_Transition Low Energy Transition State Neo_Stable->Neo_Transition E2 Condition (Base) Neo_Product Fast Reaction (k_neo) Major Product: 3-Menthene Neo_Transition->Neo_Product Rate_Comparison Result: k_neo >> k_men (~200:1) Men_Stable Stable Conformation (All groups equatorial) Men_Unstable High Energy Conformation (Cl axial, groups axial) Men_Stable->Men_Unstable Ring-Flip (Energetically Unfavorable) Men_Transition High Energy Transition State Men_Unstable->Men_Transition E2 Condition (Base) Men_Product Slow Reaction (k_men) Product: 2-Menthene Men_Transition->Men_Product

References

Safety Operating Guide

Proper Disposal of (-)-Menthyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (-)-Menthyl chloride, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general protocols for halogenated organic compounds. Adherence to these guidelines will help your institution maintain a safe working environment and comply with hazardous waste regulations.

Key Properties and Safety Data

Understanding the chemical and physical properties of this compound is fundamental to handling and disposing of it safely. This data, summarized in the table below, has been compiled from various chemical suppliers and safety data resources.

PropertyValue
CAS Number 16052-42-9
Molecular Formula C₁₀H₁₉Cl
Molecular Weight 174.71 g/mol
Appearance Colorless to slightly yellow liquid
Density ~ 0.94 g/mL
Boiling Point 101-101.5 °C at 21 mmHg
Flash Point 78 °C (172.4 °F) - Closed Cup
Storage Classification Combustible Liquid

Experimental Protocols: Disposal Workflow

The proper disposal of this compound is governed by its classification as a halogenated organic compound, which is typically considered hazardous waste. The following workflow provides a systematic approach to its disposal.

This compound Disposal Workflow A Initial Assessment: Is the this compound waste or unused product? B Waste Characterization: Classify as Halogenated Organic Hazardous Waste. A->B C Segregation: Store in a dedicated, labeled, and sealed container for halogenated waste. B->C D Container Management: Use a chemically resistant container (e.g., glass or polyethylene). Ensure the container is properly sealed and labeled with 'Hazardous Waste' and the chemical name. C->D E Storage: Store in a designated, well-ventilated, and secure hazardous waste accumulation area. D->E F Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and pickup. E->F G Final Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor. F->G H Documentation: Maintain records of the waste generated, storage location, and disposal date in accordance with institutional and regulatory requirements. G->H

Safe Handling and Disposal of (-)-Menthyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (-)-Menthyl chloride, presented in a clear and actionable format to support your laboratory's safety protocols.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for chlorinated hydrocarbons.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Chemical safety goggles or a face shieldEye protection should be worn at all times when handling this compound to protect against splashes. Standard safety glasses are not sufficient.
Hands Chemical-resistant glovesIt is recommended to wear two pairs of gloves. An inner glove made of laminate (PE/EVOH) or polyethylene (PE) and an outer glove of nitrile or neoprene to protect against physical damage is a robust option.[1][2] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[3][4]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn.[3] For larger quantities or situations with a higher risk of splashing, a chemically resistant apron is advised.[1][2][3]
Respiratory Use in a well-ventilated area (chemical fume hood)All handling of open containers of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3][4][5][6]
Emergency First Aid Procedures

In the event of an exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[5][7]
Skin Contact Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water.[5][8] Seek medical attention if irritation develops or persists.[5]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][7] If the person is not breathing, give artificial respiration.[8][9] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[7][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[7]

Operational Plans: Step-by-Step Guidance

Handling Protocol

Adherence to a strict handling protocol is essential to minimize risks associated with this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.[7]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Designate a specific work area and ensure it is clean and uncluttered.[3]

  • Handling :

    • Conduct all manipulations of this compound within the chemical fume hood.[2][3][4]

    • Keep the container of this compound tightly closed when not in use.[3][5][6]

    • Use the smallest practical quantity for the experiment.[2][3]

    • Avoid direct contact with the skin, eyes, and clothing.[5][6]

    • Do not eat, drink, or smoke in the laboratory area.[1][3][5]

  • Post-Handling :

    • Wipe down the work area with an appropriate solvent and then soap and water.[2][3]

    • Wash hands thoroughly with soap and water after handling is complete.[2][3][4][5]

    • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[4]

Spill Cleanup Protocol

In the event of a spill, a quick and safe response is crucial.

  • Evacuate and Alert :

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate emergency response personnel.

  • Containment (for small spills) :

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[5]

  • Cleanup and Disposal :

    • Carefully collect the absorbent material and spilled substance into a suitable, labeled container for hazardous waste.[5]

    • Clean the spill area with a detergent and water solution.

    • Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection :

    • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be collected in a clearly labeled, sealed, and compatible waste container.

  • Regulatory Compliance :

    • This compound is considered a hazardous waste.[10] Its disposal is regulated and must be handled by a licensed hazardous waste disposal company.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream management and disposal procedures.

  • Disposal Method :

    • The preferred method of disposal for chlorinated organic compounds like this compound is typically controlled incineration in a hazardous waste incinerator.[10]

    • Do not dispose of this compound down the drain or in regular trash.[4]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

SafetyWorkflow start Start: Prepare for Handling This compound ppe_check Verify and Don PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood handling Perform Chemical Handling fume_hood->handling spill Spill Occurs handling->spill No post_handling Post-Handling Procedures (Decontaminate, Wash Hands) handling->post_handling Yes cleanup Execute Spill Cleanup Protocol spill->cleanup Yes cleanup->post_handling waste_disposal Dispose of Hazardous Waste (Consult EHS) post_handling->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Menthyl chloride
Reactant of Route 2
(-)-Menthyl chloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。